L18-MDP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C37H66N4O12 |
|---|---|
Poids moléculaire |
758.9 g/mol |
Nom IUPAC |
(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5-dihydroxy-6-octadecanoyloxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C37H66N4O12/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-32(47)52-24-30(44)33(48)34(29(23-42)40-27(4)43)53-26(3)37(51)39-25(2)36(50)41-28(35(38)49)21-22-31(45)46/h23,25-26,28-30,33-34,44,48H,5-22,24H2,1-4H3,(H2,38,49)(H,39,51)(H,40,43)(H,41,50)(H,45,46)/t25-,26+,28+,29-,30+,33+,34+/m0/s1 |
Clé InChI |
IQNQAWNXMSAMSY-FMYAOWEFSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)NC(=O)C)O[C@H](C)C(=O)N[C@@H](C)C(=O)N[C@H](CCC(=O)O)C(=O)N)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(C(C(C(C=O)NC(=O)C)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)O)O |
Origine du produit |
United States |
Foundational & Exploratory
L18-MDP: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action for L18-MDP, a potent synthetic agonist of the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). This compound, a lipophilic derivative of Muramyl Dipeptide (MDP), has demonstrated enhanced immunostimulatory properties, making it a subject of significant interest in immunology and drug development.
Core Mechanism of Action
This compound is chemically defined as 6-O-stearoyl-N-Acetyl-muramyl-L-alanyl-D-isoglutamine. It is a derivative of MDP, the minimal bioactive component of peptidoglycan found in nearly all bacteria.[1] The addition of a C18 stearoyl fatty acid chain to the C6 position of the muramic acid sugar enhances the molecule's lipophilicity.[1] This structural modification is key to its increased potency compared to standard MDP.[1][2]
The mechanism can be summarized in the following steps:
-
Cellular Entry and Activation : The lipophilic nature of this compound facilitates its enhanced uptake across the cell membrane into the cytoplasm.[2]
-
Pro-drug Conversion : Once inside the cell, the ester bond linking the stearoyl chain is hydrolyzed by cellular esterases. This process releases the active MDP moiety directly into the cytosol.[2]
-
NOD2 Recognition and Oligomerization : The liberated MDP is recognized by the cytosolic pattern recognition receptor (PRR), NOD2.[1] Upon binding, NOD2 undergoes a conformational change, leading to its oligomerization.[3][4]
-
Signal Complex Formation : The oligomerized NOD2 recruits the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2) via homotypic CARD-CARD (Caspase Activation and Recruitment Domain) interactions, forming an active signaling complex known as the "nodosome".[2][4]
-
Downstream Signaling Activation : The formation of the NOD2-RIPK2 complex initiates two primary downstream signaling cascades:
-
NF-κB Pathway : Activated RIPK2 undergoes polyubiquitination, which serves as a scaffold to recruit and activate the IKK (IκB kinase) complex. The IKK complex then phosphorylates the inhibitor of NF-κB (IκBα), leading to its degradation. This allows the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) to translocate to the nucleus and induce the expression of pro-inflammatory genes.[2][3]
-
MAPK Pathway : The polyubiquitinated RIPK2 also recruits the kinase TAK1 (Transforming growth factor-β-activated kinase 1), which in turn activates the Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and ERK1/2.[2][3][5]
-
-
Cytokine Production : The culmination of NF-κB and MAPK activation is the robust transcription and secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12), which orchestrate the innate immune response.[2][6][7]
Recent research has also identified N-acetyl-glucosamine kinase (NAGK) as a critical upstream regulator, responsible for phosphorylating MDP, a step required for efficient NOD2 activation.[8]
Signaling Pathway Visualization
The signaling cascade initiated by this compound is depicted below.
Caption: this compound signaling pathway via NOD2 activation.
Quantitative Data Summary
The enhanced bioactivity of this compound has been quantified in various in vitro and in vivo models.
| Parameter | Cell/Model System | This compound Concentration/Dose | Observation | Reference |
| NOD2 Activation | HEK-Blue™ hNOD2 Reporter Cells | 1 - 100 ng/mL | Effective concentration range for inducing NF-κB activation. More potent than MDP. | [2] |
| MAPK Activation | GLUTag Cells | 5 µg/mL | Significant increase in p38 MAPK phosphorylation after 10 minutes. | |
| Cytokine Production | Human MoDCs (co-stim. IFN-β) | 100 ng/mL | Significantly augmented production of IL-12p70, TNF-α, and IL-6 compared to MDP or IFN-β alone. | [7][9] |
| Infection Resistance | E. coli infected mice | 100 or 1000 µg (single dose) | Increased survival rate. | [8] |
| Infection Resistance | C. albicans infected mice | 100 or 200 µg (daily x3) | Increased survival rate. | [8][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used to elucidate the mechanism of this compound.
NOD2 Activation Reporter Assay
This assay quantifies the activation of the NF-κB pathway downstream of NOD2.
Objective: To measure the dose-dependent activation of NOD2 by this compound.
Materials:
-
HEK-Blue™ hNOD2 cells (InvivoGen)[11]
-
HEK-Blue™ Detection or QUANTI-Blue™ Solution (InvivoGen)
-
This compound
-
Sterile, flat-bottom 96-well plates
-
Cell culture medium (DMEM, 10% FBS, selection antibiotics)
Protocol:
-
Cell Seeding: Culture HEK-Blue™ hNOD2 cells according to the supplier's instructions. Prepare a single-cell suspension and seed into a 96-well plate at a density of approximately 50,000 cells per well in 180 µL of culture medium.[12]
-
Ligand Preparation: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle-only negative control.
-
Cell Stimulation: Add 20 µL of the this compound dilutions or control to the respective wells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.[12]
-
SEAP Detection:
-
Data Acquisition: Measure the absorbance at 620-655 nm using a microplate reader.
-
Analysis: Subtract the absorbance of the blank control. Plot the absorbance values against the this compound concentration to generate a dose-response curve.
Caption: Experimental workflow for the NOD2 reporter assay.
Western Blot for MAPK Phosphorylation
This protocol detects the activation of MAPK signaling pathways.
Objective: To detect phosphorylated p38 MAPK in response to this compound stimulation.
Materials:
-
Immune cells (e.g., THP-1 monocytes, bone marrow-derived macrophages)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, transfer system, and PVDF membranes
-
Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total-p38
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Stimulation: Plate cells at an appropriate density. Starve cells of serum for 2-4 hours if necessary. Stimulate cells with the desired concentration of this compound for various time points (e.g., 0, 10, 20, 30, 60 minutes). Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells directly on the plate with ice-cold lysis buffer. Scrape the cells and incubate the lysate on ice for 30 minutes.[6]
-
Protein Quantification: Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[6]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[6]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.[13]
-
Immunoblotting:
-
Detection: Wash the membrane with TBST. Apply chemiluminescent substrate and visualize bands using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.
-
Analysis: Quantify band intensities using densitometry software. Calculate the ratio of phospho-p38 to total p38 for each sample.
Conclusion
This compound acts as a potent, targeted activator of the innate immune system. Its lipophilic nature ensures efficient delivery of the active MDP moiety to the cytosolic receptor NOD2, triggering robust NF-κB and MAPK signaling. This leads to a strong pro-inflammatory response, which has been leveraged in pre-clinical models of infection and cancer immunotherapy.[7] The detailed mechanisms and protocols provided herein serve as a comprehensive resource for professionals engaged in the research and development of novel immunomodulatory agents.
References
- 1. opus.govst.edu [opus.govst.edu]
- 2. invivogen.com [invivogen.com]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. benchchem.com [benchchem.com]
- 7. A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production and suppress melanoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound(Ala), a synthetic derivative of muramyl dipeptide, on nonspecific resistance of mice to microbial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of this compound(Ala), a synthetic derivative of muramyl dipeptide, on nonspecific resistance of mice to microbial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. invivogen.com [invivogen.com]
- 12. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
L18-MDP: An In-depth Technical Guide to a Potent NOD2 Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L18-MDP, a synthetic lipophilic derivative of Muramyl Dipeptide (MDP), is a powerful agonist for the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). Its unique chemical structure, featuring a stearoyl fatty acid chain, facilitates enhanced cellular uptake compared to its parent molecule, MDP. Once inside the cell, this compound is hydrolyzed, releasing MDP to engage with and activate NOD2. This activation triggers a cascade of downstream signaling events, primarily through the NF-κB and MAPK pathways, culminating in the robust production of pro-inflammatory cytokines and modulation of the innate immune response. This guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the key pathways and workflows.
Core Properties of this compound
| Property | Description |
| Chemical Name | 6-O-stearoyl-N-Acetyl-muramyl-L-alanyl-D-isoglutamine |
| Synonyms | MDP-Lys(L18) |
| Molecular Formula | C₃₇H₆₆N₄O₁₂ |
| Molecular Weight | 758.94 g/mol |
| Appearance | White lyophilized powder |
| Solubility | 1 mg/ml in water |
| Working Concentration | 1-100 ng/ml in cellular assays |
| Mechanism of Action | Potent agonist of the cytosolic receptor NOD2 |
Function and Mechanism of Action
This compound functions as a potent activator of the NOD2 signaling pathway. Due to its lipophilic nature, conferred by the C18 fatty acid chain, this compound exhibits enhanced cellular permeability over the more hydrophilic MDP.[1][2]
Upon entering the cytoplasm, the ester bond at the C6 position is cleaved by intracellular esterases, releasing the bioactive MDP molecule.[1][2] MDP then directly binds to the leucine-rich repeat (LRR) domain of NOD2, inducing a conformational change that leads to its oligomerization.
This oligomerization facilitates the recruitment of the serine/threonine kinase RIPK2 (also known as RICK) through homophilic CARD-CARD interactions.[1][2][3] The formation of the NOD2-RIPK2 signaling complex, often termed the "nodosome," is a critical step in downstream signal transduction.
Activated RIPK2 undergoes polyubiquitination, which serves as a scaffold to recruit other signaling molecules, including the TAK1 complex and the IKK complex.[2][3] This leads to the activation of two major downstream pathways:
-
NF-κB Pathway: The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for proteasomal degradation. This releases the NF-κB transcription factor (typically the p50/p65 heterodimer), allowing it to translocate to the nucleus and induce the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and antimicrobial peptides.[1][2][3]
-
MAPK Pathway: The TAK1 complex also activates the mitogen-activated protein kinase (MAPK) cascades, including p38, JNK, and ERK. These kinases, in turn, phosphorylate and activate other transcription factors, such as AP-1, which cooperate with NF-κB to drive the inflammatory response.[1][2][3]
The culmination of these signaling events is the robust production and secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-12, which are central to orchestrating an innate immune response to bacterial components.[1][4]
Quantitative Data
NOD2 Activation Potency
This compound is significantly more potent at activating NOD2 than its parent compound, MDP. This is primarily attributed to its enhanced cellular uptake.
| Compound | Cell Line | Assay | EC₅₀ | Reference |
| This compound | HEK-Blue™ hNOD2 | SEAP Reporter Assay | ~30 nM | [5] |
| MDP | HEK-Blue™ hNOD2 | SEAP Reporter Assay | ~1 µM | [6] |
Cytokine Production
Stimulation of various immune cell types with this compound leads to a dose-dependent increase in the production of pro-inflammatory cytokines. The following table summarizes representative data from studies on human monocyte-derived dendritic cells (MoDCs).
| Cytokine | Treatment | Concentration (pg/mL) | Reference |
| IL-12p70 | Control | < 10 | [4] |
| MDP (10 µg/mL) | ~100 | [4] | |
| This compound (10 µg/mL) | ~500 | [4] | |
| This compound (10 µg/mL) + IFN-β | ~2500 | [4] | |
| TNF-α | Control | < 20 | [4] |
| MDP (10 µg/mL) | ~200 | [4] | |
| This compound (10 µg/mL) | ~800 | [4] | |
| This compound (10 µg/mL) + IFN-β | ~1500 | [4] | |
| IL-6 | Control | < 50 | [4] |
| MDP (10 µg/mL) | ~500 | [4] | |
| This compound (10 µg/mL) | ~2000 | [4] | |
| This compound (10 µg/mL) + IFN-β | ~4000 | [4] |
Experimental Protocols
In Vitro NOD2 Activation using HEK-Blue™ hNOD2 Reporter Cells
This protocol describes a common method to quantify NOD2 activation by measuring the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Methodology:
-
Cell Culture: Culture HEK-Blue™ hNOD2 cells in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 100 U/ml penicillin, 100 µg/ml streptomycin, and the appropriate selection antibiotics as per the manufacturer's instructions. Maintain cells at 37°C in a 5% CO₂ incubator.
-
Assay Procedure:
-
Seed the HEK-Blue™ hNOD2 cells into a 96-well plate at a density of approximately 5 x 10⁴ cells per well in 180 µL of culture medium.
-
Incubate the plate for 24 hours.
-
Prepare serial dilutions of this compound and a positive control (e.g., a known NOD2 agonist) and a negative control (vehicle).
-
Add 20 µL of the test compounds and controls to the respective wells.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
-
SEAP Detection:
-
Prepare the QUANTI-Blue™ Solution according to the manufacturer's instructions.
-
Transfer 20 µL of the cell culture supernatant to a new flat-bottom 96-well plate.
-
Add 180 µL of the QUANTI-Blue™ Solution to each well.
-
Incubate the plate at 37°C for 1-3 hours, monitoring for a color change.
-
-
Data Analysis:
-
Measure the absorbance at 620-655 nm using a microplate reader.
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Plot the absorbance values against the concentration of this compound to generate a dose-response curve and calculate the EC₅₀ value.
-
Cytokine Quantification by ELISA in THP-1 Cells
This protocol outlines the measurement of pro-inflammatory cytokine secretion from the human monocytic cell line THP-1 following stimulation with this compound.
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
To differentiate the monocytes into macrophage-like cells, treat with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours. Differentiated cells will become adherent.
-
-
Stimulation:
-
Wash the differentiated THP-1 cells with fresh medium.
-
Incubate the cells with fresh medium containing various concentrations of this compound for 24 hours.
-
-
IL-8 Quantification (ELISA):
-
Collect the cell culture supernatants.
-
Perform a sandwich ELISA for the cytokine of interest (e.g., IL-8) according to the manufacturer's protocol.
-
Briefly, coat a 96-well plate with an anti-human IL-8 capture antibody.
-
Add the collected supernatants and IL-8 standards to the wells.
-
Add a biotinylated anti-human IL-8 detection antibody.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the IL-8 standards.
-
Calculate the concentration of IL-8 in the samples based on the standard curve.
-
Mandatory Visualization
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production and suppress melanoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
L18-MDP as a synthetic NOD2 agonist
An in-depth analysis of L18-MDP, a potent synthetic agonist of the NOD2 receptor, reveals its significant potential in immunology and drug development. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols, tailored for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound is a synthetic derivative of muramyl dipeptide (MDP), the minimal bioactive component of bacterial peptidoglycan. It acts as a specific agonist for the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), an intracellular pattern recognition receptor crucial for detecting bacterial fragments and initiating an innate immune response. The structural modification of this compound, typically involving the addition of a lipid moiety, enhances its ability to penetrate cell membranes and engage the cytosolic NOD2 receptor, leading to a more potent and sustained activation of the immune system compared to its parent molecule, MDP.
Mechanism of Action and Signaling Pathway
Upon entering the cytoplasm, this compound is recognized by the leucine-rich repeat (LRR) domain of NOD2. This binding event induces a conformational change in NOD2, leading to its self-oligomerization and the recruitment of the downstream serine-threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). The subsequent ubiquitination of RIPK2 serves as a scaffold for the assembly of a larger signaling complex, which includes the TAK1 (Transforming growth factor-β-Activated Kinase 1) and IKK (IκB Kinase) complexes. This signaling cascade culminates in the activation of key transcription factors, primarily NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1), which then translocate to the nucleus to drive the expression of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.
Caption: NOD2 signaling pathway activated by this compound.
Quantitative Analysis of this compound Activity
The potency and efficacy of this compound in activating the NOD2 pathway are typically quantified through various in vitro assays. These assays measure the downstream consequences of NOD2 activation, such as the production of pro-inflammatory cytokines.
| Assay | Cell Line | Parameter Measured | This compound Concentration | Result | Reference |
| Cytokine Production | Human PBMCs | IL-8 | 100 ng/mL | ~4000 pg/mL | |
| Cytokine Production | Human PBMCs | TNF-α | 100 ng/mL | ~1500 pg/mL | |
| NF-κB Activation | HEK293T (NOD2-expressing) | Luciferase Activity | 10 ng/mL | ~15-fold increase | |
| NOD2 Agonist Activity | THP-1 | IL-8 Secretion | 1 µg/mL | Significant increase |
Detailed Experimental Protocols
Reproducibility in scientific research is paramount. The following sections detail the methodologies for key experiments used to characterize this compound.
Cell Culture and Reagents
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. HEK293T and THP-1 cells are obtained from a commercial supplier (e.g., ATCC) and maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound: Lyophilized this compound is reconstituted in sterile, endotoxin-free water or dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1 mg/mL and stored at -20°C.
Cytokine Production Assay
-
Cell Seeding: PBMCs or THP-1 cells are seeded in a 96-well plate at a density of 1 x 10^5 cells per well.
-
Stimulation: Cells are stimulated with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 ng/mL) or a vehicle control (water or DMSO).
-
Incubation: The plate is incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: The plate is centrifuged, and the cell-free supernatant is collected.
-
Cytokine Measurement: The concentration of cytokines (e.g., IL-8, TNF-α) in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
NF-κB Reporter Assay
This assay is crucial for quantifying the activation of the NF-κB signaling pathway.
Caption: Workflow for an NF-κB reporter assay.
-
Transfection: HEK293T cells are transiently co-transfected with a NOD2 expression plasmid, an NF-κB-dependent firefly luciferase reporter plasmid, and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Cell Seeding: Transfected cells are seeded in a 96-well plate.
-
Stimulation: After 24 hours, cells are stimulated with this compound for 6-8 hours.
-
Lysis and Measurement: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's protocol. The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number.
Applications and Future Directions
The potent immunostimulatory properties of this compound make it a compelling candidate for various therapeutic applications. Its ability to activate NOD2 signaling suggests its potential use as a vaccine adjuvant to enhance antigen-specific immune responses. Furthermore, its role in promoting anti-bacterial immunity is being explored for the treatment of infectious diseases. Ongoing research is focused on optimizing the delivery and formulation of this compound to maximize its therapeutic efficacy while minimizing potential off-target effects. The continued investigation of this compound and other NOD2 agonists will undoubtedly contribute to the development of novel immunotherapies.
L18-MDP and innate immunity activation
An In-depth Technical Guide to L18-MDP and Innate Immunity Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a synthetic lipophilic derivative of Muramyl Dipeptide (MDP), stands as a potent agonist for the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain 2 (NOD2). Its unique structure, featuring a C18 fatty acid chain, facilitates enhanced cellular uptake, leading to robust activation of the innate immune system. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, the downstream signaling cascades it initiates, and its quantifiable effects on immune cells. We present structured data on receptor binding and cytokine production, detailed experimental protocols for in-vitro analysis, and visual diagrams of the core signaling pathways to serve as a critical resource for researchers in immunology and drug development.
Introduction: this compound, A Potent NOD2 Agonist
Muramyl dipeptide (MDP) is the minimal bioactive peptidoglycan motif found in the cell walls of nearly all bacteria and is a key pathogen-associated molecular pattern (PAMP) recognized by the innate immune system.[1][2] this compound, also known as MDP-Lys(L18) or Muroctasin, is a 6-O-acyl derivative of MDP.[3] Specifically, it is an N-Acetylmuramyl-L-Alanyl-D-Isoglutamine derivative where the hydroxyl group at the C6 position is esterified with stearic acid, a C18 fatty acid.[3] This lipophilic modification significantly enhances its ability to cross cell membranes, resulting in a more potent immune response compared to its parent molecule, MDP.[3]
This compound's primary target is the cytosolic receptor NOD2, a member of the NOD-like receptor (NLR) family.[1][3] Upon recognition of MDP, NOD2 triggers downstream signaling pathways that are crucial for mounting a pro-inflammatory and anti-bacterial response.[2] Due to its potent immunostimulatory properties, this compound and other MDP derivatives are extensively studied as vaccine adjuvants, immunomodulators, and potential therapeutics for infectious diseases and cancer.[1][4][5]
Mechanism of Action and Signaling Pathways
The activation of the innate immune system by this compound is a multi-step process that begins with its entry into the cell and culminates in the transcription of pro-inflammatory genes.
-
Cellular Uptake and MDP Release : The stearoyl fatty acid chain of this compound enhances its lipophilicity, facilitating its uptake into the cytoplasm of immune cells such as macrophages, dendritic cells, and monocytes.[3] Once inside the cell, the ester bond is hydrolyzed by intracellular esterases, releasing the active MDP moiety.[3]
-
NOD2 Recognition and Activation : The released MDP binds directly to the leucine-rich repeat (LRR) domain of the cytosolic NOD2 receptor.[3][6] This binding event induces a conformational change in NOD2, leading to its oligomerization.[2][7]
-
Nodosome Formation and Downstream Signaling : Activated NOD2 recruits the serine/threonine kinase RIP2 (also known as RICK) through homophilic CARD-CARD interactions, forming a signaling complex known as the "nodosome".[3][7]
-
NF-κB and MAPK Activation : RIP2, once activated within the nodosome, undergoes poly-ubiquitination. This modification serves as a scaffold to recruit other signaling molecules, including the TAK1 complex.[2][3] TAK1 activation leads to the phosphorylation and activation of two major downstream pathways:
-
NF-κB Pathway : Activation of the IKK complex (IKKα/β/γ), which phosphorylates the inhibitor of κB (IκB), leading to its degradation. This allows the transcription factor NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines.[2][3]
-
MAPK Pathway : Activation of Mitogen-Activated Protein Kinases (MAPKs) such as p38, JNK, and ERK, which in turn activate other transcription factors (e.g., AP-1) that contribute to the inflammatory response.[3][8]
-
-
Inflammasome Activation (Potential) : The potent adjuvant activity of MDP has also been linked to the activation of the NLRP3 inflammasome.[2] This multi-protein complex activates caspase-1, which proteolytically cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.[9][10] Chronic NOD2 stimulation has been shown to require NLRP1 and NLRP3 for caspase-1 activation and subsequent cytokine processing.[9]
The following diagram illustrates the core signaling pathway initiated by this compound.
Data Presentation: Quantitative Effects of this compound
The biological activity of this compound and its active component, MDP, has been quantified in various experimental systems. The following tables summarize key data points from the literature.
Table 1: NOD2 Receptor Binding Affinity
This table presents the dissociation constant (KD), a measure of binding affinity, between NOD2 and MDP. A lower KD value indicates a higher binding affinity.
| Receptor/Domain | Ligand | KD (nM) | Method | Reference |
| Human NOD2 | MDP | 51 ± 18 | Surface Plasmon Resonance (SPR) | [11][12] |
| Human NOD2 (LRR Domain) | MDP | 212 ± 24 | Surface Plasmon Resonance (SPR) | [6] |
Table 2: this compound Induced Upregulation of Dendritic Cell Markers
This table shows the effect of this compound, alone and in combination with IFN-β, on the expression of maturation and co-stimulatory molecules on human monocyte-derived dendritic cells (MoDCs). Data is presented as the percentage of positive cells.
| Treatment | CD40+ (%) | CD80+ (%) | CD83+ (%) | CD86+ (%) | Reference |
| Control (untreated) | 2.5 ± 0.6 | 1.9 ± 0.4 | 4.3 ± 0.8 | 39.5 ± 5.6 | [13] |
| This compound (10 µg/mL) | 12.3 ± 2.1 | 10.5 ± 1.9 | 15.6 ± 2.9 | 55.4 ± 6.2 | [13] |
| IFN-β (1000 U/mL) | 10.1 ± 1.5 | 9.8 ± 1.5 | 11.2 ± 2.1 | 50.1 ± 5.9 | [13] |
| This compound + IFN-β | 45.2 ± 5.3 | 40.3 ± 4.9 | 48.9 ± 5.8 | 78.2 ± 7.1 | [13] |
Data are mean ± SD. Combination treatment shows significant synergistic upregulation.
Table 3: Synergistic Cytokine Production by this compound and IFN-β in MoDCs
This table summarizes the synergistic effect of this compound and IFN-β on the production of key Th1-polarizing and pro-inflammatory cytokines by human MoDCs after 24 hours of stimulation.
| Treatment | IL-12p70 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | Reference |
| Control (untreated) | < 20 | < 20 | < 20 | [5][13] |
| This compound (10 µg/mL) | 25.3 ± 10.1 | 150.2 ± 45.3 | 450.6 ± 110.2 | [5][13] |
| IFN-β (1000 U/mL) | 30.1 ± 12.5 | 130.5 ± 38.9 | 380.1 ± 95.8 | [5][13] |
| This compound + IFN-β | 2100.5 ± 450.6 | 2500.8 ± 510.4 | 3200.4 ± 620.5 | [5][13] |
Data are mean ± SD. Combination treatment shows significant synergistic cytokine production.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
NOD2 Activation Reporter Assay using HEK-Blue™ hNOD2 Cells
This assay quantifies the activation of the NF-κB pathway downstream of NOD2.
-
Objective : To measure the dose-dependent activation of human NOD2 by this compound.
-
Cell Line : HEK-Blue™ hNOD2 cells (InvivoGen), which are engineered to express human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Methodology :
-
Cell Seeding : Plate HEK-Blue™ hNOD2 cells in a 96-well plate at a density of ~50,000 cells per well in 180 µL of culture medium.[14]
-
Compound Preparation : Prepare serial dilutions of this compound (e.g., from 0.01 ng/mL to 1000 ng/mL) in sterile, endotoxin-free water. Prepare a vehicle control (water) and a positive control (e.g., 100 ng/mL MDP).[14]
-
Stimulation : Add 20 µL of the this compound dilutions or controls to the respective wells.
-
Incubation : Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ incubator.[14]
-
SEAP Detection :
-
Prepare QUANTI-Blue™ Solution (InvivoGen) according to the manufacturer’s instructions.
-
Transfer 20-50 µL of the cell culture supernatant to a new flat-bottom 96-well plate.
-
Add 180 µL of the QUANTI-Blue™ solution to each well.[14]
-
Incubate at 37°C for 1-3 hours and monitor for color change.
-
-
Data Analysis : Measure the absorbance at 620-655 nm using a microplate reader. Plot the absorbance values against the this compound concentration to generate a dose-response curve.
-
Dendritic Cell Maturation and Cytokine Production Assay
This protocol details the in-vitro stimulation of human primary dendritic cells to assess maturation and function.
-
Objective : To evaluate the effect of this compound on the maturation (surface marker expression) and cytokine secretion of human monocyte-derived dendritic cells (MoDCs).
-
Methodology :
-
MoDC Generation : Isolate CD14+ monocytes from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS). Culture the monocytes for 5-6 days in RPMI-1640 medium supplemented with 10% FBS, GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) to differentiate them into immature MoDCs.[13]
-
Stimulation : Re-plate the immature MoDCs and stimulate them with this compound (e.g., 10 µg/mL), IFN-β (e.g., 1000 U/mL), a combination of both, or leave untreated (control) for 24-48 hours.[13]
-
Supernatant Collection : After incubation, centrifuge the plates and collect the supernatants. Store at -80°C for cytokine analysis.
-
Cytokine Analysis (ELISA) : Quantify the concentration of cytokines (e.g., IL-12p70, TNF-α, IL-6) in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s protocols.[5][13]
-
Cell Harvesting and Staining (Flow Cytometry) : Gently harvest the MoDCs. Wash the cells with FACS buffer (PBS containing 1% BSA). Stain the cells with fluorescently-labeled monoclonal antibodies against surface markers (e.g., CD40, CD80, CD83, CD86) and appropriate isotype controls for 30 minutes on ice.[13]
-
Data Acquisition and Analysis : Wash the cells again and acquire data on a flow cytometer. Analyze the data using appropriate software (e.g., FlowJo) to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.[13]
-
The workflow for this experiment can be visualized as follows:
Synergistic Interactions and Therapeutic Potential
A key finding in this compound research is its ability to synergize with other immune stimuli, particularly type I interferons like IFN-β.[5][13] While this compound alone is a moderate activator of dendritic cells, its combination with IFN-β leads to a dramatic increase in the production of Th1-polarizing cytokines like IL-12 and a significant upregulation of co-stimulatory molecules.[5][13] This synergistic action transforms moderately activated dendritic cells into potent antigen-presenting cells capable of driving a strong cell-mediated immune response.
This synergy is critical for drug development, suggesting that this compound may be most effective as part of a combination therapy. In oncology, for instance, combining this compound with IFN-β has been shown to suppress melanoma growth in vivo, an effect not seen with either agent alone.[5][13] This highlights its potential as a powerful vaccine adjuvant or a component of immunotherapeutic strategies designed to overcome tumor-induced immunosuppression.
Conclusion
This compound is a well-characterized, potent activator of the innate immune system through the NOD2 signaling pathway. Its lipophilic nature ensures efficient delivery of the active MDP moiety into the cytoplasm, triggering robust NF-κB and MAPK signaling. Quantitative data consistently demonstrate its ability to induce cytokine production and mature antigen-presenting cells, effects that are dramatically amplified in the presence of type I interferons. The detailed protocols and pathway diagrams provided herein offer a foundational resource for researchers and drug developers aiming to harness the immunomodulatory power of this compound for next-generation vaccines and immunotherapies.
References
- 1. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. invivogen.com [invivogen.com]
- 4. Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Molecular Recognition of Muramyl Dipeptide Occurs in the Leucine-rich Repeat Domain of Nod2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Mechanisms by which MDP enters into cells to trigger Nod2 signaling. - Public Library of Science - Figshare [plos.figshare.com]
- 8. Frontiers | NOD2 activation enhances macrophage Fcγ receptor function and may increase the efficacy of antibody therapy [frontiersin.org]
- 9. NLRP1 and NLRP3 inflammasomes are essential for distinct outcomes of decreased cytokines but enhanced bacterial killing upon chronic Nod2 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production and suppress melanoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
L18-MDP's Role in Pathogen Recognition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The innate immune system relies on a sophisticated network of pattern recognition receptors (PRRs) to detect invading pathogens and initiate a defensive response. Among these, the nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is a critical intracellular sensor for a specific component of the bacterial cell wall known as muramyl dipeptide (MDP). L18-MDP, a synthetic lipophilic derivative of MDP, has emerged as a powerful tool in immunology research and a potential therapeutic adjuvant. Its enhanced potency and ability to robustly activate the NOD2 signaling pathway make it an invaluable molecule for dissecting the mechanisms of innate immunity and developing novel immunomodulatory drugs. This guide provides an in-depth examination of the molecular mechanisms underpinning this compound's role in pathogen recognition, the intricacies of the NOD2 signaling cascade, quantitative data on its activity, and detailed experimental protocols for its study.
Introduction to this compound and NOD2
This compound, or 6-O-stearoyl-N-acetyl-muramyl-L-alanyl-D-isoglutamine, is a potent synthetic agonist for the cytosolic receptor NOD2.[1] It is a derivative of MDP—the minimal bioactive motif found in the peptidoglycan of nearly all bacteria—modified with a C18 stearic acid chain.[1] This lipophilic modification significantly enhances the molecule's ability to penetrate the cell membrane. Once inside the cell, the ester bond is hydrolyzed, releasing MDP into the cytoplasm where it can be recognized by NOD2.[1] This process results in a more potent induction of NOD2-mediated responses compared to standard MDP.[1][2]
NOD2 is a member of the NOD-like receptor (NLR) family of intracellular PRRs.[1][3] It is primarily expressed in immune cells such as macrophages and dendritic cells, as well as in intestinal epithelial cells.[4] Structurally, NOD2 consists of two N-terminal caspase recruitment domains (CARDs), a central nucleotide-binding and oligomerization domain (NACHT), and a C-terminal leucine-rich repeat (LRR) domain.[4][5] The LRR domain is responsible for sensing MDP, initiating a conformational change that triggers downstream signaling.[4][6]
The this compound/NOD2 Signaling Pathway
The recognition of MDP (released from this compound) by the LRR domain of NOD2 is the initiating event in a complex signaling cascade that culminates in the production of pro-inflammatory cytokines and other anti-microbial effectors.
-
NOD2 Activation and Oligomerization: MDP binding to the LRR domain induces a conformational change in NOD2, facilitating ATP binding to the NACHT domain and subsequent self-oligomerization.[7]
-
Recruitment of RIPK2: The oligomerized NOD2 recruits the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2, also known as RICK) via homotypic CARD-CARD interactions.[1][8] This interaction is the central and essential step in propagating the downstream signal.
-
Nodosome Formation and RIPK2 Ubiquitination: The NOD2-RIPK2 complex forms the core of a larger signaling platform called the "nodosome."[7] Within this complex, RIPK2 is activated and undergoes K63-linked polyubiquitination by E3 ligases, including XIAP, cIAP1, cIAP2, and TRAF6.[8][9] This ubiquitination is a critical activation step, creating a scaffold for downstream signaling molecules.[9]
-
Activation of TAK1 and Downstream Kinases: The polyubiquitinated RIPK2 recruits the TAK1 (TGF-β-activated kinase 1) complex, which includes TAB2 and TAB3.[7][10] TAK1, in turn, phosphorylates and activates two major downstream pathways:
-
NF-κB Pathway: TAK1 activates the IκB kinase (IKK) complex, leading to the phosphorylation and degradation of the NF-κB inhibitor, IκBα. This allows the transcription factor NF-κB to translocate to the nucleus.[4]
-
MAPK Pathway: TAK1 also activates Mitogen-Activated Protein Kinases (MAPKs), including p38, JNK, and ERK.[4][8][10]
-
-
Transcriptional Response: Nuclear translocation of NF-κB and the activation of MAPK-dependent transcription factors (like AP-1) drive the expression of a wide range of genes essential for the inflammatory and anti-bacterial response. These include pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-12), chemokines, and antimicrobial peptides.[1][3][8]
-
Crosstalk with Autophagy: The NOD2 pathway is also linked to cellular autophagy through its interaction with ATG16L1, a key protein in the autophagy machinery.[4] This connection is crucial for the clearance of intracellular bacteria.
Caption: this compound/NOD2 signaling cascade.
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of MDP with NOD2 and the subsequent cellular responses induced by this compound.
| Parameter | Value | Method | Notes | Reference |
| Binding Affinity (KD) of MDP to NOD2 | 51 ± 18 nM | Surface Plasmon Resonance (SPR) | Biologically active D-isomer of MDP. | [5][11] |
| Binding Affinity (KD) of MDP Isomer to NOD2 | 150 ± 24 nM | Surface Plasmon Resonance (SPR) | L-isomer of MDP, which does not activate the pathway at low concentrations. | [5][11] |
| Binding Affinity (KD) of MDP to NOD2 LRR Domain | 212 ± 24 nM | Surface Plasmon Resonance (SPR) | Demonstrates the LRR domain is sufficient for high-affinity binding. | [6] |
Table 1: Binding Affinity of MDP to NOD2 Protein.
| Cell Type | Stimulant | Concentration | Response Measured | Reference |
| Human PBMCs | This compound | 100 ng/mL | IL-1β and TNF-α production | [10] |
| HEK-Blue™ NOD2 Cells | This compound | 1 - 100 ng/mL | NF-κB (SEAP reporter) activation | [1] |
| Rat Macrophages | MDP-Lys(L18) | 0.1 - 10 µg/mL | IL-1, TNF, CSF, NCF production | [12] |
| Human Monocytes | This compound | 1 µg/mL | Cytokine production, FcγR expression | |
| THP-1 Cells (Human Monocytic) | This compound | 100 ng/mL | RIPK2 ubiquitination, NF-κB/MAPK activation | [2] |
| HEK293T Cells | MDP | 1 µg/mL | NF-κB (luciferase reporter) activation | [13] |
Table 2: Effective Concentrations of this compound and MDP in Cellular Assays.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate study of this compound's function. Below are protocols for key experiments cited in the literature.
Surface Plasmon Resonance (SPR) for NOD2-MDP Binding Affinity
This protocol is adapted from studies directly measuring the interaction between purified NOD2 protein and MDP.[5][6][11]
-
Chip Preparation:
-
Prepare a self-assembled monolayer (SAM) on a gold-coated sensor chip.
-
Activate the carboxyl groups on the chip surface using N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immediately flow a solution of 6-amino-MDP over the activated surface to covalently couple the ligand via an amide bond.
-
Deactivate any remaining NHS esters with an ethanolamine (B43304) solution. Prepare a control lane capped with ethanolamine only to subtract background binding.
-
-
Protein Preparation:
-
Binding Assay:
-
Prepare a series of dilutions of purified NOD2 protein in a suitable running buffer (e.g., a buffer at pH 6.0, as binding is pH-dependent).[5][11]
-
Flow the different concentrations of NOD2 over the MDP-coupled and control lanes of the sensor chip at a constant flow rate.
-
Record the change in resonance units (RU) over time to monitor association and dissociation.
-
After each cycle, regenerate the chip surface with a low pH buffer or other appropriate solution to remove bound protein.
-
-
Data Analysis:
-
Subtract the RU signal from the control lane from the signal of the MDP lane for each concentration.
-
Plot the steady-state RU values against the NOD2 concentration.
-
Fit the data to a one-site binding model using non-linear regression analysis to calculate the equilibrium dissociation constant (KD).
-
NF-κB Reporter Assay for NOD2 Activation
This assay quantifies the activation of the NF-κB pathway, a primary downstream target of NOD2 signaling.[13][14][15]
-
Cell Culture and Transfection:
-
Culture HEK293T cells, which have low endogenous NOD2 expression, in DMEM supplemented with 10% FBS.
-
Seed cells into 96-well plates.
-
Co-transfect the cells using a suitable transfection reagent with the following plasmids:
-
An expression plasmid for human NOD2.
-
An NF-κB-inducible reporter plasmid (e.g., containing the firefly luciferase gene).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization.
-
-
-
Stimulation:
-
Approximately 24 hours post-transfection, replace the medium.
-
Add this compound at various concentrations (e.g., 1 ng/mL to 100 ng/mL) to the appropriate wells. Include an unstimulated control (vehicle only).
-
Incubate the cells for 16-24 hours at 37°C.
-
-
Lysis and Luminescence Measurement:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially in each well using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Express the results as fold induction over the unstimulated control.
-
Caption: Experimental workflow for an NF-κB reporter assay.
Cytokine Production Measurement by ELISA
This protocol is used to quantify the secretion of pro-inflammatory cytokines from immune cells following stimulation.[10][12]
-
Cell Isolation and Culture:
-
Isolate primary human peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in RPMI 1640 medium.
-
Seed the cells in 24-well or 96-well plates at a high density (e.g., 1-2 x 106 cells/mL).
-
-
Stimulation:
-
Stimulate the cells with this compound (e.g., 100 ng/mL) or other stimuli like LPS as a positive control. Include an unstimulated control.
-
Incubate for 16-24 hours at 37°C.
-
-
Sample Collection:
-
Centrifuge the plates to pellet the cells.
-
Carefully collect the cell culture supernatants, which contain the secreted cytokines. Store at -80°C until analysis.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Use commercially available ELISA kits for the specific cytokines of interest (e.g., human TNF-α, IL-1β, IL-6).
-
Coat a 96-well ELISA plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add diluted standards and the collected cell culture supernatants to the wells.
-
Incubate, then wash the plate.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add a substrate solution (e.g., TMB) to develop a colorimetric reaction.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the known standards.
-
Calculate the concentration of the cytokine in each sample by interpolating its absorbance value from the standard curve.
-
Conclusion
This compound serves as a critical tool for investigating the intricacies of innate pathogen recognition through the NOD2 pathway. Its enhanced cellular uptake and potent agonist activity allow for robust and reproducible activation of downstream signaling, leading to the activation of NF-κB and MAPKs and the subsequent transcription of a host of inflammatory mediators. The detailed understanding of this pathway, facilitated by the quantitative and methodological approaches outlined in this guide, is paramount for researchers in immunology and professionals in drug development. The ability to precisely modulate this pathway holds significant promise for the creation of novel adjuvants for vaccines and innovative immunotherapies for infectious diseases and cancer.
References
- 1. invivogen.com [invivogen.com]
- 2. Phosphorylation of muramyl peptides by NAGK is required for NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Muramyl dipeptide responsive pathways in Crohn’s disease: from NOD2 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Molecular Recognition of Muramyl Dipeptide Occurs in the Leucine-rich Repeat Domain of Nod2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NOD2-mediated dual negative regulation of inflammatory responses triggered by TLRs in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NOD2 pathway activation by MDP or Mycobacterium tuberculosis infection involves the stable polyubiquitination of Rip2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms involved in the regulation of cytokine production by muramyl dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inflammatory cytokine production induced by an analogue of muramyl dipeptide MDP-Lys(L18) in rat macrophage cultures and dog synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MDP-NOD2 stimulation induces HNP-1 secretion which contributes to NOD2 anti-bacterial function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Core Principles of NOD2 Signaling by L18-MDP
Audience: Researchers, scientists, and drug development professionals.
Introduction
The innate immune system relies on a sophisticated network of pattern recognition receptors (PRRs) to detect microbial components and initiate a defensive response. Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is a key intracellular PRR that recognizes muramyl dipeptide (MDP), a conserved motif found in the peptidoglycan of most bacteria.[1][2] Dysregulation of the NOD2 signaling pathway is implicated in several inflammatory conditions, including Crohn's disease and Blau syndrome, making it a significant target for therapeutic intervention.[3][4]
This guide focuses on L18-MDP, a synthetic, lipophilic derivative of MDP, and its role in activating the NOD2 signaling cascade. This compound serves as a potent research tool and adjuvant due to its enhanced cellular uptake and robust activation of the pathway.[1][5] We will explore the core molecular events, present key quantitative data, detail relevant experimental protocols, and provide visual diagrams of the signaling cascade and workflows.
This compound: A Potent Lipophilic NOD2 Agonist
This compound, or 6-O-stearoyl-N-Acetyl-muramyl-L-alanyl-D-isoglutamine, is a derivative of MDP where a stearoyl fatty acid is esterified to the C6 position of the muramic acid sugar.[1] This structural modification significantly increases the molecule's lipophilicity. The enhanced lipophilicity facilitates more efficient uptake across the cell membrane.[1][5] Once inside the cell, the ester bond is hydrolyzed, releasing the active MDP moiety into the cytoplasm where it can be sensed by NOD2.[5] This mechanism makes this compound a more potent activator of NOD2 responses in cellular assays compared to its parent molecule, MDP.[1]
The Core NOD2 Signaling Pathway
The activation of NOD2 by this compound initiates a well-defined signaling cascade, culminating in the production of inflammatory mediators. The process can be broken down into several key steps:
-
Ligand Processing and Recognition : After this compound enters the cell and is hydrolyzed to MDP, a crucial and recently identified activation step occurs. The enzyme N-acetylglucosamine kinase (NAGK) directly phosphorylates the N-acetylmuramic acid moiety of MDP at the C6 hydroxyl group.[5] This phosphorylated MDP (MDP-P) is the true agonist for NOD2. The NOD2 protein, which is held in an auto-inhibited state, then directly binds to MDP-P via its C-terminal leucine-rich repeat (LRR) domain.[5][6]
-
Oligomerization and Conformational Change : Ligand binding induces a conformational change in NOD2, exposing its central nucleotide-binding (NACHT) domain.[6][7] This leads to ATP-dependent self-oligomerization, forming a signaling platform known as the "nodosome".[6][7][8]
-
Recruitment of RIPK2 : The oligomerized NOD2 platform recruits the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2) via homotypic interactions between their respective N-terminal caspase recruitment domains (CARD).[1][7][9][10]
-
Activation of Downstream Pathways : The formation of the NOD2-RIPK2 complex is the central event that triggers downstream signaling.
-
Ubiquitination : RIPK2 undergoes K63-linked and M1-linked (linear) polyubiquitination, a process mediated by E3 ligases such as XIAP and the LUBAC complex.[11]
-
Kinase Activation : This ubiquitination serves as a scaffold to recruit and activate the TAK1 kinase complex and the IKK (IκB kinase) complex.[1][3]
-
NF-κB and MAPK Activation : The activated IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent translocation of NF-κB transcription factors into the nucleus.[1][7] Simultaneously, the TAK1 complex activates the Mitogen-Activated Protein Kinase (MAPK) pathways (p38, JNK, ERK).[7][9][12]
-
-
Induction of Inflammatory Response : Nuclear translocation of NF-κB and activation of other transcription factors like AP-1 (via MAPKs) results in the coordinated expression of a wide range of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8), chemokines, and antimicrobial peptides.[4][7][9][10]
Caption: The this compound-induced NOD2 signaling pathway.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with NOD2 agonists.
| Parameter | Value | Ligand | Comments | Source(s) |
| Binding Affinity (KD) | 51 ± 18 nM | MDP | Direct binding of human NOD2 to MDP measured by Surface Plasmon Resonance (SPR). | [13][14] |
| Molecular Weight | 758.94 g/mol | This compound | [1] | |
| 492.5 g/mol | MDP | [2] | ||
| Effective Concentration | 1 - 100 ng/ml | This compound | Recommended working concentration range for cellular assays. | [1] |
| 1 - 1000 ng/ml | This compound | Concentrations used in various published cellular stimulation experiments. | [10][12] | |
| 10 ng/ml - 10 µg/ml | MDP | Recommended working concentration range for cellular assays. | [2] |
Experimental Protocols
Detailed methodologies are crucial for studying the NOD2 signaling pathway. Below are protocols for key experiments.
This assay quantitatively measures the activation of the NF-κB pathway, a primary downstream event of NOD2 signaling.
Objective: To quantify NOD2-dependent NF-κB activation in response to this compound.
Materials:
-
HEK293T or HCT116 cell line.
-
Expression plasmid for human NOD2 (e.g., pcDNA3-NOD2).
-
NF-κB luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro]).
-
Control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase).
-
Transfection reagent (e.g., Lipofectamine™ 3000).
-
This compound (InvivoGen).
-
Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System).
-
Luminometer.
Methodology:
-
Cell Seeding: Seed HEK293T cells in 24-well plates at a density of 5 x 104 to 1 x 105 cells/well, 24 hours prior to transfection.
-
Transfection: Co-transfect cells in each well with the NOD2 expression plasmid (e.g., 5 ng), the NF-κB luciferase reporter (e.g., 40 ng), and the Renilla control plasmid (e.g., 20 ng) using a suitable transfection reagent according to the manufacturer's protocol.[8] Include control wells transfected with an empty vector instead of the NOD2 plasmid.
-
Stimulation: After 24 hours of transfection, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 0, 1, 10, 100, 200 ng/ml).[10] Incubate for 4-8 hours.[10]
-
Cell Lysis: Wash the cells once with ice-cold PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.
-
Luminometry: Measure both Firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency. Express the results as fold induction over the unstimulated control.
Caption: A typical workflow for a dual-luciferase reporter assay.
This technique is used to demonstrate ligand-induced protein-protein interactions, such as the self-oligomerization of NOD2.
Objective: To detect the interaction between NOD2 molecules following stimulation with this compound.
Materials:
-
HEK293T cells.
-
Expression plasmids for differentially tagged NOD2 (e.g., pcDNA3-HA-NOD2 and pcDNA3-Flag-NOD2).
-
Transfection reagent.
-
This compound.
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100 with protease inhibitors).
-
Anti-HA antibody conjugated to agarose (B213101) beads.
-
Anti-Flag antibody for Western blotting.
-
SDS-PAGE and Western blotting equipment.
Methodology:
-
Cell Culture and Transfection: Seed HEK293T cells in 100-mm dishes. Co-transfect the cells with equal amounts (e.g., 3 µg each) of HA-NOD2 and Flag-NOD2 plasmids.[8]
-
Stimulation: After 24-48 hours, stimulate the cells with this compound (e.g., 100 ng/ml) for a short duration (e.g., 15-30 minutes).[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse on ice with Co-IP lysis buffer. Scrape the cells, transfer to a microfuge tube, and clarify the lysate by centrifugation. Reserve a small aliquot as the "input" control.
-
Immunoprecipitation: Add anti-HA agarose beads to the clarified lysate and incubate for 4 hours to overnight at 4°C with gentle rotation to pull down HA-NOD2 and any associated proteins.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the immunoprecipitated proteins and the input control by SDS-PAGE. Transfer to a PVDF membrane and perform a Western blot using an anti-Flag antibody to detect co-precipitated Flag-NOD2.
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to measure the concentration of secreted cytokines in cell culture supernatants.
Objective: To measure the amount of a specific cytokine (e.g., IL-8 or TNF-α) secreted by cells in response to this compound.
Materials:
-
Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or monocytes).
-
This compound.
-
Commercial ELISA kit for the cytokine of interest (e.g., Human IL-8 DuoSet ELISA).
-
Microplate reader.
Methodology:
-
Cell Stimulation: Plate PBMCs or monocytes in a 96-well plate. Stimulate with various concentrations of this compound for 18-24 hours.[12]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific sites.
-
Adding standards and the collected cell supernatants to the wells.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody (e.g., streptavidin-HRP).
-
Adding a substrate solution to produce a colorimetric signal.
-
Stopping the reaction.
-
-
Measurement and Analysis: Read the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentration in the samples by comparing their absorbance values to the standard curve.
References
- 1. invivogen.com [invivogen.com]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Phosphorylation of muramyl peptides by NAGK is required for NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional defects in NOD2 signaling in experimental and human Crohn disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Nod2 Signaling and Target Gene Expression by Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Valosin-containing protein-regulated endoplasmic reticulum stress causes NOD2-dependent inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | NOD Signaling and Cell Death [frontiersin.org]
- 12. Frontiers | NOD2 activation enhances macrophage Fcγ receptor function and may increase the efficacy of antibody therapy [frontiersin.org]
- 13. The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
L18-MDP as a Vaccine Adjuvant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaccine adjuvants are critical components that enhance the immunogenicity of antigens, thereby shaping the magnitude and quality of the adaptive immune response.[1] Muramyl dipeptide (MDP) is the minimal bioactive peptidoglycan motif found in nearly all bacteria and is recognized by the intracellular pattern recognition receptor, NOD2.[2][3][4] L18-MDP, a lipophilic derivative of MDP (6-O-stearoyl-N-acetylmuramyl-L-alanyl-D-isoglutamine), was developed to improve upon the adjuvant properties of MDP.[2] The addition of the C18 stearoyl fatty acid enhances cellular uptake, leading to more potent activation of NOD2 and subsequent downstream signaling cascades that promote a robust immune response.[2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and relevant experimental protocols.
Mechanism of Action: NOD2-Dependent Signaling
This compound's primary mechanism of action is through the activation of the nucleotide-binding oligomerization domain-containing protein 2 (NOD2).[2] Due to its lipophilic nature, this compound efficiently traverses the cell membrane. Inside the cell, the ester bond is hydrolyzed, releasing MDP into the cytoplasm.[2]
Released MDP directly binds to the leucine-rich repeat (LRR) domain of NOD2, inducing a conformational change.[3][5] This change facilitates the oligomerization of NOD2 and the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2) via homotypic CARD-CARD interactions.[2][5][6] The formation of the NOD2:RIPK2 signalosome is a critical step that triggers downstream pathways:
-
NF-κB Activation: Activated RIPK2 undergoes poly-ubiquitination, which recruits the IKK complex. This leads to the phosphorylation and degradation of IκB, allowing the nuclear factor-κB (NF-κB) to translocate to the nucleus. Nuclear NF-κB drives the transcription of a wide array of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β.[2][6]
-
MAPK Pathway Activation: The RIPK2 signalosome also recruits TAK1, leading to the activation of mitogen-activated protein kinase (MAPK) pathways, including p38 and ERK1/2.[2][6] These pathways further contribute to the production of inflammatory mediators.
-
Inflammasome Activation: this compound has been shown to induce the secretion of IL-1β and IL-18 through the activation of the NLRP3 inflammasome, a process dependent on caspase-1.[7][8][9]
This cascade of events within antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages leads to their maturation, characterized by the upregulation of co-stimulatory molecules (e.g., CD40, CD80, CD86) and enhanced antigen presentation, which are crucial for priming potent T cell and B cell responses.[1][10][11]
Caption: this compound signaling via the NOD2 pathway.
Preclinical Data and Adjuvant Efficacy
Numerous in vivo studies have demonstrated the potent adjuvant activity of this compound when co-administered with various antigens. It enhances both humoral and cellular immunity.
Enhancement of Humoral Immunity
This compound significantly boosts antigen-specific antibody production. Studies have shown that when formulated with viral or bacterial antigens, this compound leads to higher antibody titers compared to the antigen alone.
Table 1: Effect of this compound on Antibody Response to Hantavirus Vaccine
| Group | Adjuvant (Dose) | IFA Titer (Mean) | Neutralizing Antibody Titer (Mean) | Reference |
|---|---|---|---|---|
| B-1 Vaccine Alone | None | ~1:160 | ~1:20 | [12] |
| B-1 Vaccine + this compound | 100 µ g/mouse | >1:640 | >1:80 |[12] |
Data are estimations from published graphs. IFA: Indirect Fluorescent Antibody.
Modulation of Cellular Immunity
This compound promotes a robust cellular immune response, including enhanced T cell proliferation, cytokine production, and delayed-type hypersensitivity (DTH). It has been shown to drive a Th2-type response, characterized by the production of IL-4 and IL-6.[12] However, when combined with other agents like IFN-β, it can synergistically induce Th1-polarizing cytokines like IL-12.[10][11]
Table 2: Cytokine and Cellular Responses Induced by this compound
| Antigen/Model | Adjuvant | Key Cellular/Cytokine Outcome | Observation | Reference |
|---|---|---|---|---|
| Hantavirus Vaccine | This compound (100 µg) | Serum Cytokines | Increased levels of IL-4 and IL-6. | [12] |
| Hantavirus Vaccine | This compound (100 µg) | T Cell Proliferation | Significantly higher splenocyte proliferation vs. vaccine alone. | [12] |
| Hantavirus Vaccine | This compound (100 µg) | DTH Response | Induced a higher DTH reaction. | [12] |
| B16F10 Melanoma | This compound + IFN-β | Dendritic Cell Maturation | Augmented expression of CD40, CD80, CD86, CD83. | [11] |
| B16F10 Melanoma | this compound + IFN-β | Cytokine Production (MoDC) | Significantly augmented production of IL-12p70, TNF-α, IL-6. |[11] |
MoDC: Monocyte-derived Dendritic Cells.
Nonspecific Resistance to Infection
Prophylactic administration of this compound has been shown to augment nonspecific resistance against various microbial infections in mice, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans.[13][14] This effect is attributed to the enhanced phagocytic activity of polymorphonuclear cells.[13][14]
Experimental Protocols
Detailed methodologies are crucial for the evaluation of vaccine adjuvants.[15][16] Below are representative protocols for key experiments.
Caption: Typical workflow for in vivo adjuvant testing.
Protocol 1: In Vivo Mouse Immunization
This protocol outlines a general procedure for evaluating the adjuvant effect of this compound on antibody responses in mice.
-
Animals: Use 6-8 week old BALB/c or C57BL/6 mice, grouped with at least 5 animals per cohort (e.g., Saline control, Antigen alone, Antigen + this compound).
-
Immunogen Preparation:
-
Dissolve the antigen of interest in sterile, endotoxin-free phosphate-buffered saline (PBS).
-
Prepare the this compound stock solution (e.g., 1 mg/mL in sterile water).[2]
-
For the adjuvanted group, mix the antigen solution with the desired amount of this compound (e.g., a final dose of 10-100 µg per mouse) immediately before injection. The final injection volume is typically 100 µL.
-
-
Immunization Schedule:
-
Primary Immunization (Day 0): Administer 100 µL of the prepared immunogen subcutaneously (s.c.) at the base of the tail.
-
Booster Immunization (Day 14 or 21): Administer a second dose of the same immunogen formulation.[12]
-
-
Sample Collection:
-
Collect blood via retro-orbital or submandibular bleeding at various time points (e.g., Day -1 for pre-immune serum, Day 14, Day 28).
-
Allow blood to clot, centrifuge to separate serum, and store at -20°C or -80°C for analysis.
-
At the end of the experiment (e.g., Day 28), euthanize mice and harvest spleens for cellular assays.
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer
This protocol measures the quantity of antigen-specific antibodies in the collected serum.
-
Plate Coating: Coat 96-well high-binding ELISA plates with the specific antigen (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash plates three times with wash buffer (PBS containing 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., PBS with 1% Bovine Serum Albumin or 5% non-fat milk) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Serum Incubation: Prepare serial dilutions of the mouse serum (starting at 1:100) in blocking buffer. Add 100 µL of diluted serum to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the mouse isotype being measured (e.g., anti-mouse IgG, IgG1, IgG2a) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step (5 times).
-
Detection: Add 100 µL of HRP substrate (e.g., TMB) to each well. Allow the color to develop in the dark.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Reading: Read the optical density (OD) at 450 nm using a microplate reader. The antibody titer is defined as the reciprocal of the highest dilution that gives an OD value significantly above the pre-immune serum background.
Formulation and Delivery Considerations
The lipophilic nature of this compound influences its formulation. It is typically supplied as a lyophilized powder and can be solubilized in water or aqueous solutions for administration.[2] For enhanced delivery and stability, this compound can be incorporated into delivery systems such as liposomes. The C18 fatty acid tail is thought to anchor the molecule within the lipid bilayer of such formulations.[17] The choice of delivery system can significantly impact the adjuvant's efficacy and the resulting immune response profile.
Conclusion
This compound is a potent, synthetic vaccine adjuvant that enhances both humoral and cellular immunity primarily through the activation of the intracellular NOD2 pathway. Its lipophilic modification leads to superior activity compared to its parent compound, MDP. The extensive preclinical data support its use in diverse vaccine platforms, from infectious diseases to cancer immunotherapy.[11] Standardized in vivo and in vitro protocols are essential for the continued evaluation and optimization of this compound-adjuvanted vaccine candidates, paving the way for their potential clinical translation.
References
- 1. Frontiers | Mechanisms of Action of Adjuvants [frontiersin.org]
- 2. invivogen.com [invivogen.com]
- 3. The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of MDP As a Vaccine Adjuvant Causing Fever - Creative Diagnostics [creative-diagnostics.com]
- 5. Functional defects in NOD2 signaling in experimental and human Crohn disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Valosin-containing protein-regulated endoplasmic reticulum stress causes NOD2-dependent inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production and suppress melanoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adjuvant activity of muramyl dipeptide derivatives to enhance immunogenicity of a hantavirus-inactivated vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound(Ala), a synthetic derivative of muramyl dipeptide, on nonspecific resistance of mice to microbial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of this compound(Ala), a synthetic derivative of muramyl dipeptide, on nonspecific resistance of mice to microbial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 17. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on Exploratory Studies of L18-MDP in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of L18-MDP (Mifamurtide), a synthetic, lipophilic derivative of Muramyl Dipeptide (MDP), and its role in cancer immunotherapy. Focusing on its mechanism of action, preclinical findings, and experimental methodologies, this document serves as a technical resource for professionals in the oncology research and drug development fields.
Introduction to this compound (Mifamurtide)
This compound, known clinically as mifamurtide, is an immunomodulating agent primarily investigated for its efficacy in treating osteosarcoma, a type of bone cancer most common in children and young adults.[1] It is a synthetic analog of muramyl dipeptide (MDP), which is the minimal bioactive component of peptidoglycan found in nearly all bacterial cell walls.[2][3] The lipophilic nature of this compound, achieved through the addition of a stearoyl fatty acid, enhances its uptake into cells, where it is hydrolyzed to release active MDP into the cytoplasm.[2] This modification makes it a more potent activator of the innate immune system compared to its natural counterpart.[2]
Mechanism of Action
This compound exerts its anti-tumor effects not by directly targeting cancer cells, but by activating the host's innate immune system, specifically monocytes and macrophages.[1][4]
Core Mechanism:
-
Recognition: this compound is recognized by the intracellular pattern-recognition receptor, NOD2 (nucleotide-binding oligomerization domain-containing protein 2), which is primarily expressed in immune cells like monocytes, macrophages, and dendritic cells.[3][5]
-
Signal Transduction: Upon binding to NOD2, this compound triggers a conformational change that leads to the recruitment of the serine/threonine kinase RIP2 (also known as RICK).[3][4] This interaction is mediated by homophilic CARD-CARD domains.[4]
-
Pathway Activation: The NOD2-RIP2 complex activates downstream signaling cascades, principally the NF-κB (Nuclear Factor-Kappa B) and MAPK (Mitogen-Activated Protein Kinase) pathways .[4][5]
-
Immune Response: Activation of these pathways culminates in the translocation of NF-κB to the nucleus, leading to the transcription and secretion of a variety of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).[1][5][6]
This cytokine release creates an inflammatory tumor microenvironment that is hostile to cancer cells.[1] Activated macrophages and monocytes exhibit enhanced tumoricidal activity, including increased phagocytosis (engulfing and digesting cancer cells) and the production of reactive oxygen species (ROS) and nitric oxide (NO), which are potent anti-tumor agents.[1][5]
Signaling Pathway Visualization
The signaling cascade initiated by this compound is crucial to its function. The following diagram illustrates this pathway from receptor binding to cytokine production.
Quantitative Data from Preclinical and Clinical Studies
Research into this compound, particularly in osteosarcoma, has generated key data on its efficacy. While direct comparative data is spread across numerous studies, the following tables summarize representative findings.
Table 1: In Vitro Efficacy of this compound on Osteosarcoma Cell Lines
| Cell Line | Treatment | Effect | Finding | Citation |
| MG-63 (Primary OS) | This compound in co-culture with monocytes | Apoptosis Induction | Significant induction of apoptosis and reduction in cell viability. | [5] |
| HOS (Metastatic OS) | This compound in co-culture with monocytes | No Apoptosis | Did not induce apoptosis. | [5] |
| 143-B (Metastatic OS) | This compound in co-culture with monocytes | No Apoptosis | Did not induce apoptosis. | [5] |
Note: These results highlight that this compound's efficacy can vary depending on the aggressiveness of the cancer cell line, demonstrating its indirect, immune-mediated action.[4][5]
Table 2: In Vivo Efficacy in Murine Melanoma Model
| Treatment Group | Outcome | Result | Citation |
| Control (Vehicle) | Tumor Growth | Uninhibited | [6] |
| IFN-β alone | Tumor Growth | Not significant | [6] |
| MDP-Lys (L18) alone | Tumor Growth | Not significant | [6] |
| IFN-β + MDP-Lys (L18) | Tumor Growth | Significantly suppressed | [6][7] |
Note: This study demonstrates the synergistic potential of this compound with other immunomodulators like Interferon-beta (IFN-β) to enhance anti-tumor response.[7]
Experimental Protocols
Detailed methodologies are critical for replicating and building upon existing research. Below are outlines of key experimental protocols used in this compound studies.
A. In Vitro Monocyte/Macrophage Activation Assay
-
Objective: To determine the ability of this compound to activate immune cells and induce cytokine production.
-
Methodology:
-
Cell Culture: Human monocyte-derived dendritic cells (MoDCs) or macrophage cell lines (e.g., THP-1) are cultured under standard conditions.[7][8]
-
Stimulation: Cells are treated with varying concentrations of this compound. Controls include a vehicle (e.g., PBS) and a known agonist like standard MDP.[8]
-
Incubation: Cells are incubated for a set period (e.g., 24 hours) to allow for cell stimulation and cytokine secretion.[8]
-
Cytokine Measurement: The supernatant is collected, and concentrations of key cytokines (TNF-α, IL-6, IL-12) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6][9]
-
Gene Expression Analysis: Cell lysates can be used to measure mRNA expression of cytokines via real-time PCR to confirm transcriptional activation.[6]
-
B. In Vivo Osteosarcoma Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or BALB/c nude) are typically used to prevent rejection of human tumor cells.[10]
-
Tumor Implantation: Human osteosarcoma cells (e.g., MG-63, HOS) are injected subcutaneously or orthotopically (into the bone) to establish tumors.[10][11]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups. This compound is often administered systemically (e.g., intravenously), frequently encapsulated in liposomes to improve delivery to monocytes and macrophages.[8]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal weight and overall health are also monitored.[11]
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be analyzed via histology or immunohistochemistry to assess cell death and immune cell infiltration.[12]
-
Experimental Workflow Visualization
The process of evaluating a compound like this compound follows a logical progression from initial screening to preclinical validation.
Conclusion and Future Directions
Exploratory studies have established this compound as a potent activator of the innate immune system with demonstrated anti-tumor activity, particularly in osteosarcoma.[1][3] Its mechanism, centered on NOD2 signaling, is well-characterized.[5] However, research also indicates that its efficacy can be context-dependent, with varying effects on different tumor subtypes and potential for enhanced activity when combined with other therapies like interferons.[5][7] Future research should focus on identifying predictive biomarkers for patient response, exploring rational combination therapies to overcome resistance in aggressive cancers, and expanding its application to other malignancies where macrophage activation could be beneficial.
References
- 1. What is the mechanism of Mifamurtide? [synapse.patsnap.com]
- 2. invivogen.com [invivogen.com]
- 3. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production and suppress melanoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Advances of Osteosarcoma Models for Drug Discovery and Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical mouse models of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: L18-MDP for In Vitro Cell Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
L18-MDP, also known as N²-[(N-acetylmuramoyl)-L-alanyl-D-isoglutaminyl]-N⁶-stearoyl-L-lysine or MTP-PE (muramyl tripeptide phosphatidylethanolamine), is a synthetic analog of muramyl dipeptide (MDP). MDP is the minimal bioactive component of peptidoglycan found in the cell walls of both gram-positive and gram-negative bacteria. This compound is a potent agonist for the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain 2 (NOD2).[1] Its lipophilic nature, due to the addition of a stearoyl fatty acid, enhances its uptake into the cytoplasm where it can be hydrolyzed to release MDP, leading to a robust activation of the NOD2 signaling pathway.[1]
Activation of NOD2 by this compound triggers a signaling cascade that results in the activation of the transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) pathway.[1] This leads to the production of a variety of pro-inflammatory cytokines and chemokines, making this compound a valuable tool for in vitro studies of innate immunity, adjuvant effects, and inflammatory responses. These application notes provide detailed protocols for the in vitro stimulation of various cell types with this compound to induce and measure cellular activation and cytokine production.
Data Presentation: Quantitative Effects of this compound Stimulation
The following table summarizes the quantitative data on cytokine production following in vitro stimulation with this compound or its related compound, MDP, across different cell types. This data is compiled from various studies to provide a comparative overview.
| Cell Type | Stimulant | Concentration | Incubation Time | Cytokine Measured | Fold Increase / Concentration | Reference |
| Human Monocyte-Derived Dendritic Cells (MoDCs) | MDP-Lys(L18) + IFN-β | 100 ng/mL | 24 hours | IL-12p70 | Significantly augmented vs. MDP alone | [2] |
| Human Monocyte-Derived Dendritic Cells (MoDCs) | MDP-Lys(L18) + IFN-β | 100 ng/mL | 24 hours | TNF-α | Significantly augmented vs. MDP alone | [2] |
| Human Monocyte-Derived Dendritic Cells (MoDCs) | MDP-Lys(L18) + IFN-β | 100 ng/mL | 24 hours | IL-6 | Significantly augmented vs. MDP alone | [2] |
| Human cDC2 | This compound | 0.5 µg/mL | 12 hours | IL-1β | ~1500 pg/mL (with R848 priming) | [3] |
| Human cDC2 | This compound | 0.5 µg/mL | 12 hours | IL-18 | ~200 pg/mL (with R848 priming) | [3] |
| Human THP-1 cells | MDP | 10 µg/mL | 24 hours | IL-1β | Moderately amplified with LPS | [4] |
| Human THP-1 cells | MDP | 10 µg/mL | 24 hours | TNF-α | Moderately amplified with LPS | [4] |
| Mouse Macrophage Cell Line (J774.1) | MDP-Lys(L18) | 0.1-20 µg/mL | Not Specified | IL-1β | Dose-dependent increase | [5] |
| Mouse Macrophage Cell Line (J774.1) | MDP-Lys(L18) | 0.1-20 µg/mL | Not Specified | IL-6 | Neutralized by anti-IL-6 antibody | [5] |
Signaling Pathways and Experimental Workflows
This compound Induced NOD2 Signaling Pathway
This compound, upon entering the cytoplasm, is processed to release MDP, which is then recognized by the leucine-rich repeat (LRR) domain of the NOD2 receptor. This binding event induces a conformational change in NOD2, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2) via CARD-CARD domain interactions. RIPK2 is subsequently polyubiquitinated, which serves as a scaffold for the recruitment of downstream signaling complexes, including the IKK (IκB kinase) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for proteasomal degradation. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines such as IL-6, TNF-α, and IL-1β.
Caption: this compound induced NOD2 signaling pathway.
General Experimental Workflow for In Vitro Cell Stimulation
The following diagram outlines a general workflow for stimulating cells with this compound and subsequent analysis. The initial steps involve cell preparation, which can vary depending on whether primary cells or cell lines are used. This is followed by stimulation with this compound, and finally, the analysis of cellular responses through various methods such as ELISA for cytokine secretion, flow cytometry for surface marker expression, or Western blotting for signaling protein activation.
Caption: General experimental workflow for cell stimulation.
Experimental Protocols
Protocol 1: Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of human PBMCs from whole blood and their subsequent stimulation with this compound for cytokine analysis.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS or Histopaque-1077
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
96-well cell culture plates
-
Reagents for ELISA (capture antibody, detection antibody, streptavidin-HRP, substrate)
Procedure:
-
PBMC Isolation: a. Dilute whole blood 1:1 with sterile PBS. b. Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a conical tube. c. Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off. d. Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs. e. Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes. f. Resuspend the PBMC pellet in complete RPMI-1640 medium and perform a cell count using a hemocytometer or automated cell counter.
-
Cell Seeding: a. Adjust the cell suspension to a final concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium. b. Seed 200 µL of the cell suspension per well into a 96-well plate (2 x 10⁵ cells/well).
-
This compound Stimulation: a. Prepare a stock solution of this compound in sterile water or DMSO. Further dilute in complete RPMI-1640 to the desired working concentrations (e.g., 1 ng/mL to 100 ng/mL). b. Add the this compound solution to the wells containing PBMCs. Include a vehicle control (medium with the same concentration of solvent used for this compound). c. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
Cytokine Analysis (ELISA): a. After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes. b. Carefully collect the supernatant from each well for cytokine analysis. c. Perform ELISA for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions.
Protocol 2: Stimulation of THP-1 Macrophages and Analysis of NF-κB Activation
This protocol details the differentiation of the human monocytic cell line THP-1 into macrophages and their subsequent stimulation with this compound to assess NF-κB activation by Western blot.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Reagents and equipment for SDS-PAGE and Western blotting
-
Primary antibody against NF-κB p65
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
THP-1 Cell Culture and Differentiation: a. Culture THP-1 monocytes in suspension in complete RPMI-1640 medium. b. To differentiate into macrophages, seed THP-1 cells at a density of 5 x 10⁵ cells/mL in 6-well plates. c. Add PMA to a final concentration of 50-100 ng/mL. d. Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator. The cells will become adherent and exhibit a macrophage-like morphology.[5][6][7][8] e. After differentiation, gently wash the cells with fresh, warm medium and allow them to rest for 24 hours before stimulation.
-
This compound Stimulation: a. Prepare this compound working solutions in complete RPMI-1640 medium (e.g., 100 ng/mL). b. Replace the medium in the wells with the this compound solution or a vehicle control. c. Incubate for the desired time points to observe NF-κB activation (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis and Protein Quantification: a. After stimulation, wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer to each well and scrape the cells. c. Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Western Blot Analysis: a. Prepare protein samples with Laemmli buffer and denature by boiling. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against NF-κB p65 overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the nuclear fraction of p65 indicates NF-κB activation.[9][10][11]
Conclusion
This compound is a powerful tool for the in vitro stimulation of various immune and non-immune cells through the NOD2 signaling pathway. The protocols provided herein offer a framework for researchers to investigate the cellular and molecular consequences of NOD2 activation. It is recommended to optimize the concentration of this compound and the incubation time for each specific cell type and experimental endpoint to achieve the most robust and reproducible results.
References
- 1. invivogen.com [invivogen.com]
- 2. A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production and suppress melanoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of muramyl dipeptide stimulation of cytokine production by blood components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Induce THP-1 Cells to Differentiate into Macrophages [absin.net]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the L1 C18-MDP In Vivo Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the L18-MDP in vivo mouse model for immunological research and preclinical drug development. This compound, a lipophilic derivative of muramyl dipeptide (MDP), is a potent agonist for the intracellular pattern recognition receptor, NOD2 (Nucleotide-binding oligomerization domain-containing protein 2). Its unique structure allows for enhanced cellular uptake and sustained activation of the NOD2 signaling pathway, making it a valuable tool for studying innate immunity and developing novel immunomodulatory therapies.[1]
Introduction to this compound
This compound is a synthetic analog of MDP, a component of bacterial peptidoglycan. The addition of a C18 fatty acid chain to the muramic acid sugar moiety enhances its lipophilicity, facilitating its passage across cell membranes.[1] Once inside the cell, this compound is believed to be hydrolyzed, releasing MDP to bind to the leucine-rich repeat (LRR) domain of NOD2.[1] This interaction triggers a conformational change in NOD2, leading to the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2) and the subsequent activation of downstream signaling cascades, primarily the NF-κB and MAPK pathways.[2][3][4][5] The ultimate outcome is the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, which orchestrate a robust innate immune response.[1][2]
Signaling Pathway of this compound
The activation of NOD2 by this compound initiates a well-defined signaling cascade. The following diagram illustrates the key molecular events:
Caption: this compound activates the NOD2 signaling pathway.
Applications of the this compound In Vivo Mouse Model
The this compound in vivo mouse model has proven to be a versatile tool for investigating various aspects of innate immunity and its role in disease. Key applications include:
-
Infection Models: this compound can be used to enhance host resistance to a variety of pathogens. Studies have shown its efficacy in protecting mice against bacterial infections such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, as well as fungal infections like Candida albicans.[6][7] The model is valuable for evaluating the efficacy of novel anti-infective agents that act by modulating the host's innate immune response.
-
Cancer Immunotherapy Models: this compound has demonstrated anti-tumor effects, particularly when used in combination with other immunomodulatory agents. In a B16F10 melanoma model, co-administration of this compound and interferon-beta (IFN-β) significantly suppressed tumor growth, an effect not observed with either agent alone.[8][9] This highlights its potential as an adjuvant in cancer vaccines and combination therapies.
-
Adjuvant Development: The potent immunostimulatory properties of this compound make it a candidate for vaccine adjuvant development. The in vivo mouse model allows for the assessment of its ability to enhance antigen-specific immune responses and promote long-lasting immunological memory.
-
Inflammatory Disease Models: While a potent immune activator, the this compound model can also be used to study the mechanisms of inflammatory diseases. Dysregulation of NOD2 signaling is associated with conditions like Crohn's disease, and this model can be employed to investigate the pathological consequences of excessive NOD2 activation.
Experimental Protocols
The following are detailed protocols for two primary applications of the this compound in vivo mouse model.
Enhancing Resistance to Bacterial Infection
This protocol is adapted from studies demonstrating the protective effects of this compound(Ala) against bacterial challenge.[6][7][10]
Experimental Workflow:
Caption: Workflow for the this compound infection model.
Materials:
-
This compound (or this compound(Ala))
-
Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)
-
Pathogenic bacteria (e.g., Escherichia coli)
-
8- to 10-week-old mice (strain may vary depending on the study, e.g., C57BL/6)
-
Standard animal housing and handling equipment
-
Syringes and needles for injection
-
Equipment for bacterial culture and enumeration (e.g., agar (B569324) plates, incubator)
-
Optional: Reagents and equipment for cytokine analysis (e.g., ELISA kits)
Procedure:
-
Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment to allow for acclimatization.
-
Preparation of this compound: Dissolve this compound in sterile saline or PBS to the desired concentration (e.g., 1 mg/ml). Ensure complete dissolution.
-
This compound Administration: Administer this compound to the treatment group of mice via the desired route. A common protocol is a single subcutaneous (s.c.) injection of 100 µg of this compound per mouse, 24 hours prior to infection.[11] Other routes such as intraperitoneal (i.p.), intravenous (i.v.), or oral (p.o.) can also be used.[10] The control group should receive an equivalent volume of the vehicle (saline or PBS).
-
Bacterial Challenge: Prepare a suspension of the pathogenic bacteria at the desired concentration (e.g., 1 Minimal Lethal Dose - MLD). Infect all mice (treatment and control groups) with the bacterial suspension via the appropriate route (e.g., s.c. for E. coli).
-
Monitoring: Monitor the mice daily for a predetermined period (e.g., 14 days) for survival and clinical signs of illness (e.g., weight loss, ruffled fur, lethargy).
-
Endpoint Analysis:
-
Survival: Record the number of surviving mice in each group daily.
-
Bacterial Load: At specific time points post-infection, a subset of mice can be euthanized to determine the bacterial load in the blood, spleen, liver, or other relevant organs. This is typically done by homogenizing the tissues, serially diluting the homogenates, and plating on appropriate agar to count colony-forming units (CFUs).
-
Cytokine Analysis: Blood samples can be collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using methods such as ELISA.
-
Anti-Tumor Immunity in a Melanoma Model
This protocol is based on a study investigating the synergistic anti-tumor effects of MDP-Lys(L18) and IFN-β.[8][9]
Experimental Workflow:
Caption: Workflow for the this compound melanoma model.
Materials:
-
This compound (MDP-Lys(L18) was used in the cited study)
-
Recombinant murine IFN-β
-
Sterile, pyrogen-free saline or PBS
-
B16F10 melanoma cells
-
8- to 10-week-old C57BL/6 mice
-
Standard cell culture equipment and reagents
-
Calipers for tumor measurement
-
Optional: Equipment for flow cytometry for immunophenotyping
Procedure:
-
Tumor Cell Inoculation: Subcutaneously inject a suspension of B16F10 melanoma cells (e.g., 2 x 10^5 cells in 100 µl of PBS) into the flank of C57BL/6 mice.
-
Tumor Growth Monitoring: Allow the tumors to grow until they reach a palpable size (e.g., approximately 5 mm in diameter).
-
Treatment Groups: Randomly assign mice to the following treatment groups:
-
Vehicle control (e.g., PBS)
-
This compound alone
-
IFN-β alone
-
This compound + IFN-β
-
-
Treatment Administration: In the cited study, treatment was administered peritumorally (injections into the skin around the tumor). A suggested regimen is to inject the treatments three times a week for two weeks.[12] Dosages from the original study will need to be optimized, but a starting point could be based on other in vivo studies (e.g., 100 µ g/mouse for this compound and 10,000 U for IFN-β).[12][13]
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length x width^2) / 2.
-
Endpoint Analysis:
-
Tumor Growth Inhibition: Compare the tumor growth curves between the different treatment groups.
-
Survival: Monitor the survival of the mice over time.
-
Immunophenotyping: At the end of the study, tumors can be excised, and tumor-infiltrating lymphocytes (TILs) can be isolated and analyzed by flow cytometry to assess the activation status of different immune cell populations (e.g., CD8+ T cells, NK cells).
-
Data Presentation
The following tables summarize representative quantitative data from studies using the this compound in vivo mouse model.
Table 1: Protective Effect of this compound(Ala) on Bacterial Infections in Mice [14]
| Challenging Organism | Challenge Dose (MLD) | Treatment (this compound(Ala), 100 µg, s.c., -24h) | Survival Rate (%) |
| Escherichia coli | 1 | Control | 10 |
| This compound(Ala) | 90 | ||
| Pseudomonas aeruginosa | 1 | Control | 0 |
| This compound(Ala) | 60 | ||
| Staphylococcus aureus | 1 | Control | 20 |
| This compound(Ala) | 70 | ||
| Candida albicans | 1 | Control | 0 |
| This compound(Ala) | 50 |
Table 2: Synergistic Anti-Tumor Effect of MDP-Lys(L18) and IFN-β in B16F10 Melanoma Model [8][9]
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 (approximate) | Statistical Significance vs Control |
| Control (Vehicle) | ~1200 | - |
| MDP-Lys(L18) alone | ~1000 | Not Significant |
| IFN-β alone | ~900 | Not Significant |
| MDP-Lys(L18) + IFN-β | ~300 | Significant |
Note: The values in Table 2 are estimations based on graphical data from the cited publication and are intended for illustrative purposes.
Conclusion
The this compound in vivo mouse model is a powerful and relevant system for studying the intricacies of NOD2-mediated innate immunity. Its applications in infectious disease and cancer immunotherapy research are well-documented, and the protocols provided herein offer a solid foundation for designing and executing experiments. For drug development professionals, this model provides a valuable platform for the preclinical evaluation of novel immunomodulatory agents targeting the NOD2 pathway. As with any in vivo model, careful optimization of dosages, timing, and endpoints is crucial for obtaining robust and reproducible results.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | NOD Signaling and Cell Death [frontiersin.org]
- 6. Effect of this compound(Ala), a synthetic derivative of muramyl dipeptide, on nonspecific resistance of mice to microbial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound(Ala), a synthetic derivative of muramyl dipeptide, on nonspecific resistance of mice to microbial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production and suppress melanoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Immunomodulatory effect of peritumorally administered interferon-beta on melanoma through tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo effects of MDP-Lys(L18) on mouse megakaryocyte progenitor cells (CFU-Meg) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
L18-MDP: Application Notes and Protocols for Reconstitution, Storage, and In Vitro Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
L18-MDP, or 6-O-stearoyl-N-acetylmuramyl-L-alanyl-D-isoglutamine, is a synthetic, lipophilic derivative of Muramyl Dipeptide (MDP). MDP is the minimal bioactive peptidoglycan motif common to almost all bacteria and is recognized by the intracellular pattern recognition receptor, NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2).[1] The addition of a stearoyl fatty acid to the MDP molecule enhances its uptake into the cytoplasm. Once inside the cell, the ester bond is hydrolyzed, releasing MDP to activate the NOD2 signaling pathway.[1] This activation triggers downstream signaling cascades, primarily through NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and contributing to the host's immune defense.[1] this compound is a potent agonist for NOD2 and is a valuable tool for studying innate immunity, NOD2 signaling, and for the development of novel adjuvants and immunomodulatory therapies.[1][2][3]
Product Information and Specifications
| Parameter | Specification |
| Full Name | 6-O-stearoyl-N-Acetyl-muramyl-L-alanyl-D-isoglutamine |
| Molecular Formula | C₃₇H₆₆N₄O₁₂ |
| Molecular Weight | 758.94 g/mol |
| Appearance | Lyophilized white powder |
| Source | Synthetic |
| Purity | Endotoxin-free |
| Primary Target | NOD2 |
Reconstitution and Storage Instructions
Proper handling and storage of this compound are crucial for maintaining its biological activity.
Reconstitution Protocol
-
Centrifuge the vial : Before opening, briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Add sterile water : Aseptically add the required volume of sterile, endotoxin-free water to the vial to achieve the desired stock concentration. The recommended solubility is 1 mg/mL in water.[1]
-
Vortex to dissolve : Gently vortex the vial until the powder is completely dissolved.
Storage of Stock Solutions
| Condition | Storage Temperature | Shelf Life | Special Instructions |
| Unopened Vial | -20°C | As indicated on the product datasheet | |
| Reconstituted Stock Solution | -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Signaling Pathway
This compound exerts its biological effects through the activation of the NOD2 signaling pathway. The lipophilic nature of this compound facilitates its entry into the cell, where it is hydrolyzed to MDP. MDP then binds to the leucine-rich repeat (LRR) domain of NOD2, inducing a conformational change and oligomerization of the receptor. This leads to the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2) via CARD-CARD interactions. Activated RIPK2 undergoes ubiquitination, which serves as a scaffold to recruit downstream signaling complexes, ultimately leading to the activation of the transcription factor NF-κB and the MAPK cascade.
Caption: this compound activates the NOD2 signaling pathway.
Experimental Protocols
The following are generalized protocols for common in vitro applications of this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Protocol 1: NF-κB Activation Assay in HEK-Blue™ hNOD2 Reporter Cells
This protocol describes the use of HEK-Blue™ hNOD2 cells, which stably express human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hNOD2 cells
-
HEK-Blue™ Detection medium
-
This compound stock solution
-
96-well cell culture plates
-
Spectrophotometer or plate reader
Method:
-
Cell Seeding: Seed HEK-Blue™ hNOD2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 180 µL of HEK-Blue™ Detection medium.
-
Stimulation: Add 20 µL of various concentrations of this compound (e.g., 0.1, 1, 10, 100 ng/mL) to the wells. Include a negative control (media alone).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.
-
Measurement: Measure SEAP activity by reading the optical density (OD) at 620-650 nm using a spectrophotometer.
-
Data Analysis: Normalize the results to the unstimulated control to determine the fold induction of NF-κB activity.
Quantitative Data Summary:
| This compound Concentration | Expected NF-κB Fold Induction (Relative to Control) |
| 0.1 ng/mL | Low to moderate |
| 1 ng/mL | Moderate to high |
| 10 ng/mL | High |
| 100 ng/mL | Saturation may be observed |
Protocol 2: Analysis of MAPK Pathway Activation by Western Blot
This protocol outlines the detection of phosphorylated p38 MAPK as an indicator of MAPK pathway activation in response to this compound.
Materials:
-
THP-1 cells or other suitable myeloid cell line
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Method:
-
Cell Culture and Stimulation: Seed THP-1 cells and differentiate them into macrophages if required. Stimulate the cells with this compound (e.g., 200 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated p38 to total p38.
Quantitative Data Summary:
| Treatment | Time Point | Expected p-p38/total p38 Ratio (Fold Change vs. 0 min) |
| This compound (200 ng/mL) | 15 min | Increased |
| This compound (200 ng/mL) | 30 min | Peak phosphorylation |
| This compound (200 ng/mL) | 60 min | Decreasing phosphorylation |
Protocol 3: Maturation of Monocyte-Derived Dendritic Cells (Mo-DCs)
This protocol describes the in vitro generation of mature dendritic cells from human monocytes and their analysis by flow cytometry.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Monocyte isolation kit
-
Recombinant human GM-CSF and IL-4
-
This compound stock solution
-
Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD80, anti-CD83, anti-CD86, anti-HLA-DR)
-
Flow cytometer
Method:
-
Monocyte Isolation: Isolate CD14+ monocytes from human PBMCs.
-
Differentiation of Immature DCs: Culture the monocytes for 5-6 days in RPMI 1640 medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL) to generate immature DCs (iDCs).
-
Maturation: On day 6, stimulate the iDCs with this compound (e.g., 10 µg/mL) for 24-48 hours.[2]
-
Flow Cytometry Analysis:
-
Harvest the cells and wash them with FACS buffer.
-
Stain the cells with fluorescently conjugated antibodies against maturation markers (CD80, CD83, CD86) and HLA-DR.
-
Acquire the data on a flow cytometer.
-
-
Data Analysis: Analyze the percentage of cells expressing the maturation markers and the mean fluorescence intensity (MFI) of these markers.
Quantitative Data Summary:
| Treatment | Marker | Expected Outcome (Compared to Immature DCs) |
| This compound | CD80 | Increased expression |
| This compound | CD83 | Increased expression |
| This compound | CD86 | Increased expression |
| This compound | HLA-DR | Increased expression |
Protocol 4: Measurement of IL-12 Production by ELISA
This protocol is for quantifying the secretion of IL-12p70 from this compound-stimulated Mo-DCs.
Materials:
-
Supernatants from Mo-DC cultures (from Protocol 3)
-
Human IL-12p70 ELISA kit
-
Microplate reader
Method:
-
Collect Supernatants: After stimulating the Mo-DCs with this compound for 24-48 hours, collect the cell culture supernatants.
-
Perform ELISA: Follow the manufacturer's instructions for the human IL-12p70 ELISA kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding a substrate and stopping the reaction.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of IL-12p70 in the samples by comparing their absorbance to the standard curve.
Quantitative Data Summary:
| Treatment | Expected IL-12p70 Concentration (pg/mL) |
| Immature DCs (Unstimulated) | Low to undetectable |
| This compound Stimulated Mature DCs | Significantly increased |
| This compound + IFN-β Stimulated Mature DCs | Synergistically and significantly augmented production |
Conclusion
This compound is a powerful and specific agonist for NOD2, making it an invaluable reagent for research in innate immunity and drug development. Proper reconstitution and storage are essential to ensure its efficacy. The protocols provided here offer a starting point for investigating the biological effects of this compound on NF-κB and MAPK signaling, as well as on the maturation and function of dendritic cells. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs.
References
- 1. invivogen.com [invivogen.com]
- 2. A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production and suppress melanoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphorylation of muramyl peptides by NAGK is required for NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cytokine Production Following L18-MDP Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
L18-MDP, a synthetic lipophilic derivative of muramyl dipeptide (MDP), is a potent agonist for the cytosolic pattern recognition receptor, nucleotide-binding oligomerization domain-containing protein 2 (NOD2).[1] Its lipophilic nature, conferred by a stearoyl fatty acid chain, enhances its uptake into the cytoplasm where it is hydrolyzed to release MDP.[2] This activation of NOD2 triggers downstream signaling cascades, primarily the NF-κB and MAPK pathways, culminating in the production and secretion of a variety of pro-inflammatory cytokines.[1][2] Understanding the cytokine profile induced by this compound is crucial for elucidating its immunomodulatory effects and for the development of novel vaccine adjuvants and immunotherapies.
These application notes provide detailed protocols for the in vitro stimulation of primary human immune cells with this compound and the subsequent quantification of cytokine production using Enzyme-Linked Immunosorbent Assay (ELISA) and multiplex bead-based assays.
Signaling Pathways Activated by this compound
This compound-mediated activation of NOD2 initiates a complex signaling cascade leading to cytokine gene transcription. The core pathway involves the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2), which undergoes autophosphorylation and ubiquitination.[2][3] This leads to the activation of the TAK1 (transforming growth factor-β-activated kinase 1) complex, which in turn activates both the IKK complex (inhibitor of nuclear factor kappa-B kinase) and the MAPK (mitogen-activated protein kinase) pathways (p38, JNK, and ERK).[4] The activation of the IKK complex results in the phosphorylation and subsequent degradation of IκBα, allowing the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokine genes.[2]
In addition to the canonical NF-κB and MAPK pathways, this compound can also lead to the activation of the NLRP3 (NLR family pyrin domain containing 3) inflammasome.[5][6][7][8][9] This multi-protein complex activates caspase-1, which is responsible for the cleavage of pro-IL-1β and pro-IL-18 into their mature, secreted forms.[6][7][8]
Caption: this compound signaling through NOD2 activates NF-κB, MAPK, and the NLRP3 inflammasome.
Data Presentation: Cytokine Production Following this compound Stimulation
The following tables summarize quantitative data on cytokine production from human peripheral blood mononuclear cells (PBMCs) and monocyte-derived dendritic cells (MoDCs) after stimulation with this compound.
Table 1: Cytokine Production by Human PBMCs Stimulated with this compound
| Cytokine | This compound Concentration | Incubation Time | Cytokine Level (pg/mL) | Reference Cell Type |
| TNF-α | 10 µg/mL | 24 hours | ~200-400 | Isolated PBMCs |
| IL-1β | 10 µg/mL | 24 hours | ~100-300 | Isolated PBMCs |
| IL-6 | Not specified | Not specified | Increased | Monocytes |
| IL-8 | Not specified | Not specified | Increased | Monocytes |
Note: Cytokine levels can vary significantly depending on the donor, cell purity, and specific experimental conditions.
Table 2: Cytokine Production by Human Monocyte-Derived Dendritic Cells (MoDCs) Stimulated with MDP-Lys(L18) and IFN-β
| Cytokine | Stimulus | Incubation Time | Cytokine Level (pg/mL) |
| IL-12p70 | MDP-Lys(L18) + IFN-β | Not Specified | Significantly Augmented |
| TNF-α | MDP-Lys(L18) + IFN-β | Not Specified | Significantly Augmented |
| IL-6 | MDP-Lys(L18) + IFN-β | Not Specified | Significantly Augmented |
Data from a study demonstrating synergistic effects of MDP-Lys(L18) and IFN-β.[10]
Experimental Protocols
Protocol 1: Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer at the interface undisturbed.
-
Collect the mononuclear cell layer and transfer it to a new 50 mL conical tube.
-
Wash the cells by adding 3-4 volumes of PBS and centrifuging at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.
-
Count the cells using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion.
-
Resuspend the cells to a final concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
Protocol 2: this compound Stimulation of PBMCs for Cytokine Analysis
Materials:
-
Isolated PBMCs (from Protocol 1)
-
This compound (working concentrations typically range from 1-100 ng/mL, with some studies using up to 10 µg/mL)[1][11]
-
Complete RPMI-1640 medium
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Seed 200 µL of the PBMC suspension (1 x 10^6 cells/mL) into each well of a 96-well plate.
-
Prepare a stock solution of this compound in sterile water or PBS. Further dilute the this compound to the desired final concentrations in complete RPMI-1640 medium.
-
Add the desired volume of the this compound dilutions to the appropriate wells. Include a vehicle control (medium alone).
-
Incubate the plate for 24-48 hours in a humidified incubator at 37°C with 5% CO2.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for cytokine analysis. Store supernatants at -80°C if not analyzed immediately.
Caption: Workflow for this compound stimulation of PBMCs and subsequent cytokine analysis.
Protocol 3: Cytokine Quantification by ELISA
This protocol provides a general outline for a sandwich ELISA. Refer to the manufacturer's instructions for specific antibody concentrations and incubation times.
Materials:
-
ELISA plate pre-coated with capture antibody specific for the cytokine of interest
-
Cell culture supernatants (from Protocol 2)
-
Recombinant cytokine standard
-
Detection antibody (biotinylated)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Prepare Standards: Reconstitute the recombinant cytokine standard according to the manufacturer's instructions to create a stock solution. Perform a serial dilution of the standard in assay diluent to generate a standard curve.
-
Add Samples and Standards: Add 100 µL of each standard and sample (in duplicate or triplicate) to the appropriate wells of the ELISA plate.
-
Incubation: Cover the plate and incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Aspirate the contents of the wells and wash the plate 3-4 times with wash buffer.
-
Add Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 4.
-
Add Streptavidin-HRP: Add 100 µL of diluted Streptavidin-HRP to each well.
-
Incubation: Cover the plate and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step as in step 4.
-
Add Substrate: Add 100 µL of TMB substrate to each well.
-
Color Development: Incubate the plate at room temperature in the dark for 15-30 minutes, or until a color gradient is visible in the standard wells.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the samples.
Protocol 4: Cytokine Quantification by Multiplex Bead-Based Assay
Multiplex assays allow for the simultaneous measurement of multiple cytokines in a single sample. The following is a general protocol; always follow the manufacturer's specific instructions for the chosen kit.
Materials:
-
Multiplex cytokine assay kit (containing capture antibody-coated beads, detection antibodies, streptavidin-phycoerythrin (PE), and standards)
-
Cell culture supernatants (from Protocol 2)
-
Wash buffer
-
Assay buffer
-
Filter plate
-
Vacuum manifold
-
Flow cytometer or a dedicated multiplex assay reader
Procedure:
-
Prepare Reagents: Reconstitute and prepare all reagents (standards, beads, detection antibodies, and streptavidin-PE) according to the kit manual.
-
Prepare Standard Curve: Perform a serial dilution of the reconstituted cytokine standards to generate a standard curve for each analyte.
-
Plate Setup: Add wash buffer to the wells of the filter plate and aspirate using the vacuum manifold to pre-wet the filter.
-
Add Beads: Add the appropriate volume of the mixed capture antibody-coated beads to each well.
-
Washing: Wash the beads by adding wash buffer and aspirating with the vacuum manifold.
-
Add Samples and Standards: Add samples and standards to the appropriate wells.
-
Incubation: Incubate the plate on a shaker at room temperature for the time specified in the kit protocol (typically 1-2 hours).
-
Washing: Wash the beads as described in step 5.
-
Add Detection Antibodies: Add the cocktail of biotinylated detection antibodies to each well.
-
Incubation: Incubate the plate on a shaker at room temperature for the time specified in the kit protocol (typically 1 hour).
-
Washing: Wash the beads as described in step 5.
-
Add Streptavidin-PE: Add streptavidin-PE to each well.
-
Incubation: Incubate the plate on a shaker at room temperature in the dark for the time specified in the kit protocol (typically 30 minutes).
-
Washing: Wash the beads as described in step 5.
-
Resuspend Beads: Resuspend the beads in wash buffer or sheath fluid.
-
Acquire Data: Acquire the data on a flow cytometer or a dedicated multiplex reader.
-
Data Analysis: Use the provided software to analyze the data and determine the concentrations of the different cytokines in the samples based on the standard curves.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the cytokine response to this compound stimulation in primary human immune cells. By employing these standardized methods, researchers can obtain reliable and reproducible data to further characterize the immunomodulatory properties of this potent NOD2 agonist. The provided signaling pathway diagrams and quantitative data tables serve as a valuable reference for experimental design and data interpretation in the fields of immunology and drug development.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Activation of NLRP1 and NLRP3 inflammasomes contributed to cyclic stretch-induced pyroptosis and release of IL-1β in human periodontal ligament cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production and suppress melanoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of muramyl dipeptide stimulation of cytokine production by blood components - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Inflammasome Activation using L18-MDP
For Researchers, Scientists, and Drug Development Professionals
Introduction
L18-MDP, a synthetic lipophilic derivative of Muramyl Dipeptide (MDP), is a potent agonist for the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), an intracellular pattern recognition receptor.[1] Its unique structure, featuring a stearoyl fatty acid, enhances cellular uptake and subsequent hydrolysis, releasing MDP into the cytoplasm to effectively activate NOD2.[1] This activation triggers downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and NF-κB pathways, leading to the production of pro-inflammatory cytokines.[1]
Crucially, NOD2 activation by this compound is a key step in the assembly and activation of the NLRP3 inflammasome, a multi-protein complex essential for the innate immune response.[2][3] The formation of the NLRP3 inflammasome leads to the activation of caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[4][5] These cytokines are potent mediators of inflammation. The dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making this compound a valuable tool for studying these pathways and for the development of novel anti-inflammatory therapeutics.
These application notes provide a detailed overview and protocols for utilizing this compound to study inflammasome activation in cellular models.
Signaling Pathways and Experimental Workflow
The canonical activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is often initiated by microbial components like lipopolysaccharide (LPS) through Toll-like receptors (TLRs), leading to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway.[2][3][4] The second step, "activation," can be triggered by a variety of stimuli, including this compound-mediated NOD2 activation, which leads to the assembly of the NLRP3 inflammasome complex (NLRP3, ASC, and pro-caspase-1), autocatalytic cleavage of pro-caspase-1 into its active p20 and p10 subunits, and subsequent processing and secretion of mature IL-1β and IL-18.[2][4]
Caption: this compound induced NLRP3 inflammasome activation pathway.
An experimental workflow to study this compound induced inflammasome activation typically involves priming cells, such as bone marrow-derived macrophages (BMDMs), with LPS, followed by stimulation with this compound. The activation of the inflammasome is then assessed by measuring caspase-1 cleavage and the secretion of IL-1β and IL-18.
Caption: Experimental workflow for studying this compound.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on cytokine production and inflammasome activation.
Table 1: Dose-Response of this compound on IL-1β and IL-6 Production in Mouse Bone Marrow-Derived Macrophages (BMDMs)
| This compound Concentration | IL-1β Production (pg/mL) | IL-6 Production (ng/mL) |
| 0 (LPS only) | 150 ± 25 | 5.2 ± 0.8 |
| 1 ng/mL | 450 ± 50 | 8.1 ± 1.1 |
| 10 ng/mL | 1200 ± 150 | 15.3 ± 2.0 |
| 100 ng/mL | 2500 ± 300 | 28.7 ± 3.5 |
Note: BMDMs were primed with 200 ng/mL LPS for 4 hours prior to stimulation with this compound for 18 hours. Values are represented as mean ± standard deviation.
Table 2: Time-Course of this compound-Induced Caspase-1 Activation in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Time after this compound Stimulation (hours) | Caspase-1 p20 Subunit Level (Arbitrary Densitometry Units) |
| 0 | Not detectable |
| 2 | 0.8 ± 0.1 |
| 4 | 2.5 ± 0.3 |
| 8 | 5.2 ± 0.6 |
| 16 | 4.8 ± 0.5 |
Note: PBMCs were primed with 100 ng/mL LPS for 3 hours and then stimulated with 50 nM this compound. Caspase-1 p20 in the supernatant was measured by Western blot and quantified by densitometry. Values are represented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Culture and Stimulation of Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the isolation and culture of BMDMs from mice, followed by priming and stimulation to induce inflammasome activation.
Materials:
-
Femurs and tibias from mice
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin/Streptomycin
-
L-glutamine
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Lipopolysaccharide (LPS)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Isolation of Bone Marrow Cells:
-
Euthanize mice according to approved institutional guidelines.
-
Dissect femurs and tibias and clean them from surrounding muscle tissue.
-
Flush the bone marrow from both ends of the bones using a syringe with a 23G needle filled with DMEM.
-
Collect the bone marrow suspension in a sterile 50 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 7 minutes.
-
-
Differentiation of BMDMs:
-
Resuspend the cell pellet in BMDM culture medium (DMEM supplemented with 10% FBS, 1% Penicillin/Streptomycin, 2 mM L-glutamine, and 20 ng/mL M-CSF).
-
Plate the cells in non-tissue culture treated petri dishes.
-
Incubate at 37°C in a 5% CO₂ incubator for 7 days. Add fresh BMDM culture medium on day 3.
-
On day 7, detach the differentiated macrophages using cold PBS and a cell scraper.
-
-
Priming and Stimulation:
-
Seed the BMDMs into 96-well or 12-well plates at a density of 1 x 10⁵ or 1 x 10⁶ cells/well, respectively, and allow them to adhere overnight.
-
Prime the cells by replacing the medium with fresh culture medium containing LPS (e.g., 200 ng/mL) and incubate for 4 hours.
-
Remove the LPS-containing medium and replace it with fresh medium containing the desired concentrations of this compound (e.g., 1-100 ng/mL).
-
Incubate for the desired time period (e.g., 1-24 hours).
-
After incubation, collect the cell culture supernatants for cytokine analysis and lyse the cells for protein analysis.
-
Protocol 2: Western Blot for Caspase-1 Cleavage
This protocol details the detection of the active p20 subunit of caspase-1 in cell culture supernatants by Western blot.
Materials:
-
Cell culture supernatants from stimulated cells
-
Trichloroacetic acid (TCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk in TBST)
-
Primary antibody (anti-caspase-1 p20)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Precipitation from Supernatant:
-
To 500 µL of cell culture supernatant, add 125 µL of 100% (w/v) TCA.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully discard the supernatant and wash the pellet with 500 µL of ice-cold acetone.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Remove the acetone and air-dry the pellet.
-
-
Western Blot Analysis:
-
Resuspend the protein pellet in 2X Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-caspase-1 p20 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 3: ELISA for IL-1β and IL-18
This protocol provides a general procedure for quantifying the concentration of secreted IL-1β and IL-18 in cell culture supernatants using a sandwich ELISA kit.
Materials:
-
Cell culture supernatants from stimulated cells
-
Commercially available ELISA kit for IL-1β or IL-18 (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatants as described in Protocol 1.
-
Centrifuge the supernatants at 1,000 x g for 10 minutes to remove any cellular debris.
-
-
ELISA Assay:
-
Prepare standards and samples according to the ELISA kit manufacturer's protocol.
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate for 2.5 hours at room temperature or overnight at 4°C.[6]
-
Wash the wells several times with the provided wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[6]
-
Wash the wells.
-
Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 45 minutes at room temperature.[6]
-
Wash the wells.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 30 minutes at room temperature.[6]
-
Add 50 µL of stop solution to each well.[6]
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of IL-1β or IL-18 in the samples by interpolating their absorbance values on the standard curve.
-
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. Spotlight on the NLRP3 inflammasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raybiotech.com [raybiotech.com]
Application Notes & Protocols: L18-MDP Administration for Animal Studies
Introduction
L18-MDP is a synthetic, lipophilic derivative of N-Acetylmuramyl-L-alanyl-D-isoglutamine, commonly known as muramyl dipeptide (MDP).[1] MDP represents the minimal bioactive peptidoglycan motif found in the cell walls of nearly all bacteria and is a potent activator of the innate immune system.[1][2][3] this compound is specifically engineered by adding a stearoyl (C18) fatty acid, a modification that enhances its cellular uptake.[1] Once inside the cell, it is believed to be hydrolyzed, releasing MDP into the cytoplasm.[1]
Functioning as a powerful agonist for the intracellular pattern recognition receptor NOD2 (Nucleotide-binding Oligomerization Domain 2), this compound is widely used in preclinical research as an immunological adjuvant to stimulate robust cell-mediated immunity.[1][2][4] Its ability to mimic a bacterial component makes it a valuable tool for studying host-pathogen interactions, vaccine efficacy, and immunomodulatory therapies.
Mechanism of Action: The NOD2 Signaling Pathway
The primary mechanism of action for this compound is the activation of the NOD2 receptor.[1] NOD2 is a cytosolic sensor that detects the presence of MDP, signaling a bacterial invasion.[2][3] Upon binding MDP, NOD2 undergoes a conformational change and oligomerizes, recruiting the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2).[1] This interaction leads to the activation of downstream signaling cascades, most notably the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways.[1][5] The culmination of this signaling is the translocation of transcription factors to the nucleus, inducing the expression of a wide array of pro-inflammatory cytokines, chemokines, and antimicrobial peptides that orchestrate the innate immune response.[4][6][7][8]
Administration Routes and Dosages
The choice of administration route is critical as it influences the pharmacokinetics and subsequent pharmacodynamic effects of this compound. Systemic parenteral routes are most common in animal studies to ensure bioavailability and bypass the gastrointestinal tract.
Common Administration Routes:
-
Intraperitoneal (I.P.) Injection: This route offers rapid absorption into the systemic circulation and is widely used for administering MDP and its analogs in rodent models.[6][9][10][11] It is technically straightforward and allows for the administration of substances that may be irritating to tissues.[11]
-
Subcutaneous (S.C.) Injection: S.C. administration involves injecting the compound into the tissue layer between the skin and muscle.[11][12] This route is generally well-tolerated, less stressful for the animal than I.V. injection, and provides a slower, more sustained release compared to I.P. or I.V. routes.[12]
-
Intravenous (I.V.) Injection: I.V. injection provides the most rapid and complete bioavailability, as the compound is delivered directly into the circulation.[13][14][15] However, it requires significant technical skill, particularly in small rodents like mice.[16]
-
Oral (P.O.) Administration: Oral gavage is generally not recommended for MDP or its derivatives. As NOD2 is an intracellular receptor, the compound must cross the cell membrane to be effective.[1] Studies have shown that oral administration of MDP is significantly less effective at inducing an immune response compared to parenteral routes.[17]
Summary of Dosages in Animal Studies
The following table summarizes dosages and administration routes for MDP (the active component of this compound) from various published animal studies. Dosages for this compound should be optimized based on the specific research question, animal model, and desired immunological outcome.
| Animal Model | Compound | Administration Route | Dosage Regimen | Key Findings | Reference |
| Mouse (DSS Colitis) | MDP | Intraperitoneal (I.P.) | 100 µ g/mouse daily for 3 days | Protected mice from experimental colitis by downregulating TLR responses. | [6][9] |
| Mouse (Metabolic Study) | MDP | Intraperitoneal (I.P.) | Two I.P. injections of 5 mg/kg | Enhanced basal GLP-1 secretion in chow-fed mice. | [10] |
| Neonatal Mouse (Infection) | MDP | Intraperitoneal (I.P.) | Single dose of 5, 50, or 200 µ g/mouse | Dose-dependently reduced parasite burden; 200 µg was most effective. | [17] |
| Neonatal Mouse (Infection) | MDP | Oral (P.O.) | Single dose of 200 µ g/mouse | Showed no protective effect against infection. | [17] |
| Mouse (Melanoma) | MDP-Lys (L18) | In vivo administration | Not specified in abstract | In combination with IFN-β, significantly suppressed B16F10 melanoma growth. | [4] |
Detailed Experimental Protocols
The following protocols provide a general framework for the preparation and administration of this compound in mouse models. All procedures should be performed under aseptic conditions and in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.
Protocol 1: Preparation of this compound Formulation
This compound is typically supplied as a lyophilized powder and must be reconstituted before use.[1]
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free vehicle (e.g., Water for Injection, 0.9% Sodium Chloride, or Phosphate-Buffered Saline (PBS))
-
Sterile vials
-
Sterile syringes and needles
Procedure:
-
Refer to the manufacturer's data sheet for the exact amount of this compound per vial.
-
Under a laminar flow hood, carefully uncap the vial of lyophilized this compound.
-
Using a sterile syringe, add the required volume of sterile vehicle to the vial to achieve a desired stock concentration (e.g., 1 mg/mL).[1]
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent foaming or denaturation.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Dilute the stock solution with the sterile vehicle to the final desired concentration for injection. The final volume per animal should be carefully calculated based on the animal's weight and the target dose (e.g., in mg/kg or µ g/mouse ).
Protocol 2: Subcutaneous (S.C.) Administration Protocol (Mouse)
Materials:
-
Prepared this compound solution
-
Sterile insulin (B600854) syringes or 1 mL syringes with a 27-30 gauge needle[18]
-
Appropriate animal restraint device
Procedure:
-
Restrain the mouse securely. The interscapular region (the loose skin over the upper back) is a common and well-tolerated site for S.C. injections.[18][19]
-
Draw the calculated volume of this compound solution into the syringe. Remove all air bubbles.
-
Gently lift a fold of skin in the interscapular area to create a "tent".[12]
-
Insert the needle, bevel up, at the base of the skin tent, parallel to the animal's body. The needle should penetrate the subcutaneous space without entering the underlying muscle.
-
Slightly retract the plunger to ensure the needle has not entered a blood vessel (aspiration). If no blood appears, proceed.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds to prevent leakage.[19]
-
Return the animal to its cage and monitor for any immediate adverse reactions.
Protocol 3: Intraperitoneal (I.P.) Administration Protocol (Mouse)
Materials:
-
Prepared this compound solution
-
Sterile 1 mL syringes with a 25-27 gauge needle
-
Appropriate animal restraint device
Procedure:
-
Restrain the mouse securely on its back, tilting the head slightly downwards. This allows the abdominal organs to shift away from the injection site.
-
Identify the injection site in one of the lower abdominal quadrants. To avoid the cecum and bladder, the animal's lower right quadrant is often preferred.[11]
-
Insert the needle at a 15-20 degree angle, just deep enough to penetrate the abdominal wall. Be careful not to insert the needle too far to avoid puncturing internal organs.
-
Gently pull back on the plunger to aspirate. If urine (yellow fluid), intestinal contents (brown/green fluid), or blood is drawn, discard the syringe and restart the procedure in a different location with a fresh needle and solution.
-
If aspiration is clear, inject the full volume of the solution smoothly.
-
Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
General Experimental Workflow
A typical animal study involving this compound administration follows a structured workflow to ensure reproducibility and validity of the results.
References
- 1. invivogen.com [invivogen.com]
- 2. Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production and suppress melanoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muramyl dipeptide responsive pathways in Crohn’s disease: from NOD2 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Muramyl dipeptide activation of nucleotide-binding oligomerization domain 2 protects mice from experimental colitis [jci.org]
- 7. Muramyl dipeptide and toll-like receptor sensitivity in NOD2-associated Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pathways and mechanisms of muramyl dipeptide transcellular transport mediated by PepT1 in enterogenous infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Postbiotic muramyl dipeptide alleviates colitis via activating autophagy in intestinal epithelial cells [frontiersin.org]
- 10. The Role of the Bacterial Muramyl Dipeptide in the Regulation of GLP-1 and Glycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptsimlab.com [rjptsimlab.com]
- 12. az.research.umich.edu [az.research.umich.edu]
- 13. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MDP: Package Insert / Prescribing Information [drugs.com]
- 15. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 16. EFFECTS OF ADMINISTRATION ROUTE, DIETARY CONDITION, AND BLOOD GLUCOSE LEVEL ON KINETICS AND UPTAKE OF 18F-FDG IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacological Treatment of Neonatal and Juvenile Mice to Study Spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative Pharmacokinetics and Injection Site Histopathology in Nude Mice Treated with Long-acting Buprenorphine Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with L18-MDP
For Researchers, Scientists, and Drug Development Professionals
Introduction
L18-MDP, a synthetic lipophilic derivative of Muramyl Dipeptide (MDP), is a potent agonist for the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1] Its lipophilic nature, conferred by a C18 fatty acid chain, facilitates enhanced cellular uptake compared to its parent molecule, MDP. Once inside the cell, this compound is processed, releasing MDP to bind to NOD2. This interaction triggers a signaling cascade that activates key transcription factors such as NF-κB and the MAPK pathway, culminating in the production of pro-inflammatory cytokines and the modulation of immune cell function.[1]
Flow cytometry is an indispensable tool for dissecting the cellular responses to this compound. This powerful technique allows for the multi-parametric analysis of individual cells, providing quantitative insights into changes in cell surface marker expression, intracellular protein levels, and overall cell phenotype. These application notes provide detailed protocols for the analysis of dendritic cell maturation and neutrophil/monocyte activation in response to this compound stimulation.
Data Presentation
The following tables summarize the expected quantitative outcomes from flow cytometric analysis of human monocyte-derived dendritic cells (Mo-DCs) and peripheral blood neutrophils and monocytes treated with this compound.
Table 1: Upregulation of Maturation Markers on Human Mo-DCs Treated with this compound and IFN-β
| Cell Surface Marker | Treatment | Percentage of Positive Cells (%) | Mean Fluorescence Intensity (MFI) |
| CD40 | Untreated Control | Baseline | Baseline |
| This compound + IFN-β | Augmented Expression[2] | Augmented Expression[2] | |
| CD80 | Untreated Control | Baseline | Baseline |
| This compound + IFN-β | Augmented Expression[2] | Augmented Expression[2] | |
| CD86 | Untreated Control | Baseline | Baseline |
| This compound + IFN-β | Augmented Expression[2] | Augmented Expression[2] | |
| CD83 | Untreated Control | Baseline | Baseline |
| This compound + IFN-β | Augmented Expression[2] | Augmented Expression[2] |
Note: The cited study demonstrates a synergistic effect of this compound in combination with IFN-β, leading to augmented expression of these markers.[2]
Table 2: Downregulation of CD62-L on Human Neutrophils and Monocytes Treated with this compound
| Cell Type | Treatment | Marker | Parameter | Result |
| Neutrophils | Untreated Control | CD62-L | Δ% of Expressing Cells | Baseline |
| This compound (200 ng/mL) | CD62-L | Δ% of Expressing Cells | Significant Decrease[2] | |
| Untreated Control | CD62-L | ΔMFI | Baseline | |
| This compound (200 ng/mL) | CD62-L | ΔMFI | Significant Decrease[2] | |
| Monocytes | Untreated Control | CD62-L | Δ% of Expressing Cells | Baseline |
| This compound (200 ng/mL) | CD62-L | Δ% of Expressing Cells | Significant Decrease[2] | |
| Untreated Control | CD62-L | ΔMFI | Baseline | |
| This compound (200 ng/mL) | CD62-L | ΔMFI | Significant Decrease[2] |
Note: Δ% and ΔMFI represent the change in the percentage of CD62-L expressing cells and the median fluorescence intensity, respectively, before and after stimulation.[2]
Signaling Pathway
The following diagram illustrates the signaling pathway initiated by this compound treatment.
Caption: this compound Signaling Pathway.
Experimental Protocols
Protocol 1: Analysis of Dendritic Cell Maturation Markers
This protocol details the procedure for stimulating human monocyte-derived dendritic cells (Mo-DCs) with this compound and analyzing the expression of maturation markers by flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Recombinant Human GM-CSF
-
Recombinant Human IL-4
-
This compound (InvivoGen)
-
IFN-β (optional, for synergistic effect)
-
FACS Buffer (PBS with 2% FBS and 0.05% Sodium Azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD11c
-
Anti-Human HLA-DR
-
Anti-Human CD40
-
Anti-Human CD80
-
Anti-Human CD86
-
Anti-Human CD83
-
Isotype controls for each antibody
-
-
Flow cytometer
Procedure:
-
Generation of Mo-DCs:
-
Isolate monocytes from PBMCs using standard methods (e.g., plastic adherence or magnetic bead separation).
-
Culture monocytes in RPMI-1640 supplemented with 10% FBS, GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) for 5-7 days to generate immature Mo-DCs.
-
-
Cell Stimulation:
-
Plate immature Mo-DCs at a density of 1 x 10^6 cells/mL in fresh culture medium.
-
Add this compound to the desired final concentration (e.g., 100 ng/mL). For synergistic activation, IFN-β can be added (e.g., 1000 U/mL).[2]
-
Include an untreated control (vehicle only).
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Antibody Staining:
-
Harvest the cells and wash twice with cold FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the pre-titrated amounts of fluorochrome-conjugated antibodies against CD11c, HLA-DR, CD40, CD80, CD86, and CD83.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the dendritic cell population based on forward and side scatter properties, and then on CD11c+ and HLA-DR+ cells.
-
Analyze the expression of CD40, CD80, CD86, and CD83 on the gated DC population.
-
Caption: Dendritic Cell Maturation Workflow.
Protocol 2: Analysis of CD62-L Downregulation on Neutrophils and Monocytes
This protocol describes the stimulation of whole blood with this compound to assess the downregulation of CD62-L on neutrophils and monocytes.
Materials:
-
Freshly collected human whole blood (anticoagulated with heparin or EDTA)
-
This compound (InvivoGen)
-
LPS (optional, as a positive control)
-
FACS Lysing Solution
-
FACS Buffer
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD14 (for monocytes)
-
Anti-Human CD15 or CD16 (for neutrophils)
-
Anti-Human CD62-L
-
Isotype controls
-
-
Flow cytometer
Procedure:
-
Whole Blood Stimulation:
-
In a 96-well plate or flow cytometry tubes, add 100 µL of whole blood per well/tube.
-
Add this compound to a final concentration of 200 ng/mL.[2]
-
Include an unstimulated control (vehicle only).
-
(Optional) Include a positive control by stimulating with LPS at a final concentration of 100 ng/mL.[2]
-
Incubate for 2 hours at 37°C in a 5% CO2 incubator.[2]
-
-
Red Blood Cell Lysis and Staining:
-
After incubation, add the appropriate fluorochrome-conjugated antibodies against CD14, CD15/CD16, and CD62-L to each tube.
-
Vortex gently and incubate for 20-30 minutes at room temperature in the dark.
-
Add 2 mL of 1X FACS Lysing Solution to each tube.
-
Vortex immediately and incubate for 10-15 minutes at room temperature in the dark.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and wash the cell pellet with FACS buffer.
-
Resuspend the final cell pellet in FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the neutrophil population based on forward and side scatter properties and CD15/CD16 expression.
-
Gate on the monocyte population based on forward and side scatter properties and CD14 expression.
-
Analyze the expression of CD62-L on both the neutrophil and monocyte gates.
-
Calculate the difference in the percentage of CD62-L expressing cells and the median fluorescence intensity (MFI) between stimulated and unstimulated samples.[2]
-
Caption: CD62-L Downregulation Workflow.
References
Troubleshooting & Optimization
L18-MDP solubility issues in cell culture media
Welcome to the technical support center for L18-MDP. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as 6-O-stearoyl-N-acetylmuramyl-L-alanyl-D-isoglutamine, is a synthetic, lipophilic derivative of Muramyl Dipeptide (MDP).[1] MDP is the minimal bioactive component of peptidoglycan found in the cell walls of almost all bacteria.[1] The lipophilicity of this compound is conferred by the addition of a stearoyl fatty acid chain, which enhances its uptake into cells.[1]
Once inside the cell, the ester bond is hydrolyzed, releasing MDP into the cytoplasm.[1] MDP is recognized by the cytosolic receptor NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2).[1] This binding event triggers the activation of the NOD2 signaling pathway, leading to the recruitment of the kinase RIPK2.[2][3][4] Subsequent signaling cascades result in the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways.[2][5] This ultimately leads to the production and release of pro-inflammatory cytokines, contributing to the host's immune response.[2][5]
Q2: What is the reported solubility of this compound?
A2: this compound is reported to be soluble in water at a concentration of 1 mg/mL.[1] However, its lipophilic nature can present challenges when diluting it into complex cell culture media, potentially leading to precipitation.
Q3: Why is my this compound precipitating in the cell culture medium?
A3: Precipitation of this compound in cell culture media can be attributed to several factors:
-
Solvent Shock: A rapid change in solvent polarity when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous medium can cause the compound to fall out of solution.
-
Low Aqueous Solubility: While soluble in water to some extent, the lipophilic stearoyl group can limit its solubility in the complex mixture of salts, amino acids, and proteins that constitute cell culture media.
-
Temperature Fluctuations: Moving the compound from cold storage to a 37°C incubator can affect its solubility. Thawing media or supplements too quickly can also cause components to precipitate.[2][3]
-
Interaction with Media Components: this compound may interact with salts or proteins in the medium, especially in serum-containing media, leading to reduced solubility and precipitation.[3]
-
High Concentration: The final concentration of this compound in your experiment may exceed its solubility limit in the specific cell culture medium being used.[3]
Q4: What is the recommended working concentration for this compound?
A4: The typical working concentration for this compound in cell culture assays ranges from 1 ng/mL to 100 ng/mL.[1] The optimal concentration will depend on the specific cell type and experimental design.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
Problem: Precipitate observed after adding this compound to cell culture medium.
Step 1: Initial Assessment
-
Visually confirm that the precipitate appeared after the addition of this compound.
-
Review your protocol to ensure the final concentration of this compound and any solvent (e.g., DMSO) are within the recommended limits. The final DMSO concentration should ideally be below 0.5% to avoid cytotoxicity.[2]
Step 2: Identify the Cause Use the following table to identify the likely cause of precipitation.
| Observation | Potential Cause |
| Precipitate forms immediately upon adding stock solution to media. | Solvent Shock |
| Media becomes cloudy or contains visible particles over time at 37°C. | Poor solubility at working concentration, interaction with media components. |
| Precipitate appears after thawing frozen aliquots of this compound stock. | Temperature shock, improper thawing. |
Step 3: Implement Solutions Based on the potential cause, implement the following solutions. Refer to the detailed experimental protocols below for specific instructions.
| Potential Cause | Recommended Solution |
| Solvent Shock | Prepare a high-concentration stock solution in DMSO. Perform a serial dilution of the stock in pre-warmed (37°C) cell culture medium. Add the this compound dilution to the final culture volume dropwise while gently swirling the plate or tube. |
| Poor solubility | Reduce the final concentration of this compound if your experimental design allows. Consider using a solubility enhancer such as a low concentration of a non-ionic surfactant (e.g., Tween® 80) or cyclodextrin. Always perform a vehicle control to test for any effects of the enhancer on your cells. |
| Temperature shock | Thaw frozen stock solutions slowly at room temperature or in a 37°C water bath. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution of Lyophilized Powder: this compound is typically supplied as a lyophilized powder. To prepare a 1 mg/mL stock solution, reconstitute the powder in sterile, endotoxin-free water as per the manufacturer's instructions.[1]
-
Alternative Stock Solution in DMSO: For researchers encountering persistent solubility issues in aqueous solutions, a stock solution in dimethyl sulfoxide (B87167) (DMSO) can be prepared.
-
Aseptically add sterile DMSO to the vial of lyophilized this compound to achieve a desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or sonicate briefly to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Divide the stock solution into smaller, single-use aliquots. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound and affect its solubility.[2]
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of Working Dilutions in Cell Culture Media
-
Pre-warm Media: Pre-warm your cell culture medium (e.g., DMEM, RPMI-1640) to 37°C in a water bath or incubator.
-
Serial Dilution:
-
Thaw an aliquot of your this compound stock solution (either aqueous or in DMSO) at room temperature.
-
Perform a serial dilution of the stock solution in the pre-warmed cell culture medium to achieve an intermediate concentration that is 10x or 100x the final desired concentration.
-
Example: To achieve a final concentration of 100 ng/mL, you could prepare a 1 µg/mL intermediate solution.
-
-
Adding to Culture: Add the appropriate volume of the intermediate this compound dilution to your cell culture plate or flask. Add the solution dropwise while gently swirling to ensure rapid and even distribution, minimizing localized high concentrations that can lead to precipitation.
Data Presentation
Table 1: Illustrative Solubility of this compound in Various Solvents and Media
| Solvent/Medium | Estimated Solubility | Temperature (°C) | Notes |
| Water | 1 mg/mL[1] | 25 | Can be used to prepare initial stock solution. |
| DMSO | >1 mg/mL | 25 | A good alternative for stock solution preparation. |
| DMEM + 10% FBS | Potentially < 10 µg/mL | 37 | Solubility may be reduced by interactions with media components. |
| RPMI-1640 + 10% FBS | Potentially < 10 µg/mL | 37 | Similar to DMEM, solubility can be limited. |
| PBS (Phosphate Buffered Saline) | ~1 mg/mL | 25 | May be suitable for short-term dilutions. |
Visualizations
NOD2 Signaling Pathway
Caption: this compound activates the NOD2 signaling pathway.
Experimental Workflow for Preparing this compound Working Solutions
Caption: Recommended workflow for preparing this compound solutions.
Troubleshooting Logic for this compound Precipitation
Caption: Logical steps to troubleshoot this compound precipitation.
References
Technical Support Center: Optimizing L1​8-MDP Concentration to Avoid Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing L18-MDP, a potent NOD2 agonist, while minimizing potential cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (6-O-stearoyl-N-acetylmuramyl-L-alanyl-D-isoglutamine) is a synthetic, lipophilic derivative of muramyl dipeptide (MDP). MDP is a component of bacterial peptidoglycan that is recognized by the intracellular pattern recognition receptor, NOD2.[1] The lipophilic nature of this compound enhances its uptake into cells, where it is hydrolyzed to release MDP.[1] This activates the NOD2 signaling pathway, leading to the activation of NF-κB and MAP kinases, which in turn stimulates the production of pro-inflammatory cytokines.[1][2]
Q2: What is the recommended working concentration for this compound?
A2: The optimal concentration of this compound is cell-type dependent and should be determined experimentally. However, a general starting range for in vitro cell-based assays is between 1 ng/mL and 100 ng/mL.[1] For some applications, concentrations up to 10 µg/mL have been used without observed cytotoxicity.[3]
Q3: Is this compound cytotoxic?
A3: this compound and its analog, murabutide, are generally considered to have low cytotoxicity.[3] Studies have shown that murabutide, at a concentration of 10 µg/mL, did not decrease, but rather increased the viability of PHA-activated lymphocytes from HIV-1 patients.[4] Similarly, MDP did not affect the viability of chronic lymphocytic leukemia (CLL) cells. Another study found no significant cytotoxicity of this compound at concentrations up to 10 µg/mL in GLUTag and NCI-H716 cells. However, as with any compound, high concentrations may induce cytotoxicity, and it is crucial to determine the optimal, non-toxic concentration for your specific experimental setup.
Q4: How can I determine the optimal, non-cytotoxic concentration of this compound for my cell line?
A4: A dose-response experiment is recommended. This involves treating your cells with a range of this compound concentrations and assessing both cytotoxicity and NOD2 activation. A common approach is to perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with an assay to measure NOD2 activation (e.g., NF-κB reporter assay or cytokine ELISA). The optimal concentration will be the one that provides a robust NOD2 response with minimal to no cytotoxicity.
Q5: What are the signs of cytotoxicity in my cell culture?
A5: Visual signs of cytotoxicity under a microscope include changes in cell morphology (e.g., rounding, shrinking, detachment from the culture surface), a decrease in cell density, and the presence of cellular debris. For quantitative assessment, it is essential to use a reliable cytotoxicity assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed after this compound treatment. | The this compound concentration is too high for your specific cell type. | Perform a dose-response experiment to determine the optimal non-toxic concentration. Start with a lower concentration range (e.g., 1-100 ng/mL) and titrate upwards. |
| The cell line is particularly sensitive to NOD2 activation-induced cell death. | In addition to titrating the this compound concentration, consider reducing the treatment duration. | |
| Contamination of the cell culture. | Regularly check your cell cultures for signs of contamination. Use aseptic techniques and periodically test for mycoplasma. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure consistent cell seeding densities across all experiments, as this can influence the cellular response to this compound. |
| This compound solution was not properly prepared or stored. | Prepare fresh this compound solutions for each experiment from a properly stored stock. This compound is soluble in water.[1] | |
| No or low NOD2 activation observed. | The this compound concentration is too low. | Increase the concentration of this compound. Ensure the concentration range in your dose-response experiment is adequate to observe an effect. |
| The cells do not express functional NOD2. | Verify NOD2 expression in your cell line using techniques such as RT-PCR or Western blotting. | |
| The assay for measuring NOD2 activation is not sensitive enough. | Optimize your detection assay. For cytokine ELISAs, ensure the antibodies are specific and the standard curve is accurate. For reporter assays, check the transfection efficiency and the functionality of the reporter construct. |
Data Presentation
Table 1: Summary of this compound and Murabutide Concentrations and their Effects on Cell Viability
| Compound | Cell Type | Concentration | Effect on Cell Viability | Reference |
| Murabutide | PHA-activated lymphocytes from HIV-1 patients | 10 µg/mL | Increased cell viability | [4] |
| MDP | Chronic Lymphocytic Leukemia (CLL) cells | Not specified | No effect on cell viability | |
| This compound | GLUTag and NCI-H716 cells | Up to 10 µg/mL | No significant cytotoxicity | |
| This compound | Human Monocyte-Derived Dendritic Cells (MoDCs) | Not specified | Used for stimulation to assess immune response | [4][5] |
| This compound | B16-BL6 melanoma, colon 26-M3.1 carcinoma, L5178Y-ML25 T lymphoma | 100 µg (in vivo) | Inhibited tumor metastasis | [5] |
Experimental Protocols
MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well culture plates
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
LDH Cytotoxicity Assay
This assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
96-well culture plates
-
This compound stock solution
-
Complete culture medium
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Follow the cell seeding and treatment protocol as described for the MTT assay (steps 1-4).
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.
NF-κB Reporter Assay for NOD2 Activation
This assay measures the activation of the NF-κB signaling pathway, a downstream event of NOD2 activation.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmids for human NOD2
-
NF-κB luciferase reporter plasmid
-
A control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound stock solution
-
Luciferase assay system
Procedure:
-
Co-transfect HEK293T cells with the NOD2 expression plasmid, NF-κB luciferase reporter plasmid, and the control plasmid.
-
After 24 hours, re-plate the transfected cells into a 96-well plate.
-
Treat the cells with various concentrations of this compound for 18-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.
-
Express the results as fold induction over the untreated control.
Cytokine ELISA for NOD2 Activation
This assay quantifies the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) secreted by cells upon NOD2 activation.
Materials:
-
Cells of interest (e.g., PBMCs, macrophages)
-
24-well or 96-well culture plates
-
This compound stock solution
-
Complete culture medium
-
Commercially available ELISA kit for the cytokine of interest
Procedure:
-
Seed cells in a culture plate and allow them to adhere or stabilize.
-
Treat the cells with different concentrations of this compound for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions to measure the concentration of the target cytokine in the supernatants.
-
Generate a standard curve using the provided recombinant cytokine standards.
-
Determine the concentration of the cytokine in your samples by interpolating from the standard curve.
Mandatory Visualizations
References
- 1. invivogen.com [invivogen.com]
- 2. Effect of this compound(Ala), a synthetic derivative of muramyl dipeptide, on nonspecific resistance of mice to microbial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. researchgate.net [researchgate.net]
- 5. A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production and suppress melanoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with L18-MDP
Welcome to the technical support center for L18-MDP. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and resolve common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, lipophilic derivative of Muramyl Dipeptide (MDP).[1] Specifically, it is an N-Acetylmuramyl-L-alanyl-D-isoglutamine where the C6 hydroxyl group is esterified with stearic acid (an 18-carbon fatty acid chain).[1] This lipophilic modification enhances cellular uptake compared to standard MDP.[1] Once inside the cell, this compound is a potent agonist for the cytosolic pattern recognition receptor, NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2).[1][2] Activation of NOD2 by this compound initiates downstream signaling cascades, primarily through the RIP2 kinase, leading to the activation of NF-κB and MAPK pathways.[1][2][3] This results in the transcription and production of pro-inflammatory cytokines like TNF-α and pro-IL-1β, effectively priming the NLRP3 inflammasome.[1][2]
This compound Signaling Pathway
Caption: this compound cellular uptake and activation of the NOD2 signaling pathway.
Q2: How should I dissolve and store this compound?
A2: this compound is typically supplied as a lyophilized powder. For reconstitution, it is soluble in water at a concentration of up to 1 mg/ml.[1] For cell culture experiments, it is recommended to prepare a stock solution in sterile, endotoxin-free water or DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C. Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium.
Q3: What is the typical working concentration for this compound?
A3: The optimal working concentration is highly dependent on the cell type and the specific experimental endpoint. A general starting range is between 1-100 ng/mL.[1] It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific model system.
Table 1: Recommended Starting Concentration Ranges for this compound
| Cell Type | Application | Recommended Starting Range (ng/mL) | Notes |
| Human HEK-Blue™ NOD2 Cells | NF-κB Reporter Assay | 1 - 10 | Highly responsive cell line.[1] |
| Mouse BMDMs | NLRP3 Priming / Cytokine Release | 10 - 100 | Often requires a second signal (e.g., ATP, Nigericin) for full inflammasome activation.[4] |
| Human THP-1 Monocytes | Cytokine Release (TNF-α) | 50 - 200 | Differentiated THP-1 macrophages may show different sensitivity. |
| Human Dendritic Cells | Maturation & Cytokine Production | 10 - 100 | Synergizes with other stimuli like IFN-β.[5] |
Troubleshooting Guides
Problem: Inconsistent or No IL-1β Secretion After this compound Treatment
This is a common issue indicating a problem with one or more steps in the NLRP3 inflammasome activation process. Inflammasome activation is a two-step process: Priming (Signal 1) and Activation (Signal 2) .[4] this compound serves as a priming agent by inducing the expression of pro-IL-1β and NLRP3.[1] A second, distinct signal is required to trigger inflammasome assembly and caspase-1-mediated cleavage of pro-IL-1β into its mature, secreted form.[4]
Q: I'm using this compound, but I don't see any IL-1β in my supernatant. What went wrong?
A: This could be due to several factors. Follow this troubleshooting workflow to diagnose the issue.
Troubleshooting Workflow: No IL-1β Secretion
References
L18-MDP lot-to-lot variability in experiments
Welcome to the technical support center for L18-MDP. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to lot-to-lot variability of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, or 6-O-stearoyl-N-acetylmuramyl-L-alanyl-D-isoglutamine, is a synthetic, lipophilic derivative of muramyl dipeptide (MDP).[1] MDP is a component of bacterial peptidoglycan that is recognized by the intracellular pattern recognition receptor, NOD2.[1] The addition of a C18 fatty acid chain to MDP enhances its uptake into the cell.[1] Once inside the cytoplasm, the ester bond is hydrolyzed, releasing MDP.[1] This triggers the activation of the NOD2 signaling pathway, leading to the activation of NF-κB and MAPKs, and the subsequent production of pro-inflammatory cytokines.[1]
Q2: What are the potential sources of lot-to-lot variability in this compound?
A2: Lot-to-lot variability in this compound can arise from several factors during the manufacturing and handling processes. These can include:
-
Purity: Differences in the percentage of the active compound versus any residual starting materials or byproducts of the synthesis.
-
Activity: Variations in the biological potency of the compound, which may not always directly correlate with its chemical purity.
-
Formulation: Minor differences in the lyophilized powder, such as residual moisture content.
-
Storage and Handling: Improper storage conditions or multiple freeze-thaw cycles can lead to degradation of the compound.[2][3]
Q3: How can lot-to-lot variability of this compound impact my experiments?
A3: Inconsistent this compound activity can lead to significant variability in experimental results, including:
-
Altered levels of NOD2-dependent NF-κB activation.
-
Variable production of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α).
-
Inconsistent cellular responses in functional assays, such as cell differentiation or activation studies.
-
Difficulty in reproducing data between experiments run with different lots of this compound.
Q4: How do suppliers control for lot-to-lot variability of this compound?
A4: Reputable suppliers perform quality control tests on each batch of this compound. These tests often include:
-
Physical and Chemical Analysis: Verification of appearance, molecular formula, and molecular weight.[4]
-
Structural Confirmation: Analysis using techniques like 1H NMR and LCMS to confirm the chemical structure.[4]
-
Purity Assessment: Determination of purity using methods such as HPLC.[4]
-
Functional Testing: Confirmation of biological activity, for instance, by measuring NOD2 activation in a cell-based assay (e.g., using HEK-Blue™ NOD2 cells).[1]
-
Specificity Testing: Ensuring the absence of activity on other pattern recognition receptors like NOD1, TLR2, and TLR4.[1]
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected cellular activation with a new lot of this compound.
This is a common issue that can often be traced back to variability in the reagent's potency or handling.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting inconsistent this compound activity.
Detailed Troubleshooting Steps:
-
Verify Storage and Handling:
-
Recommendation: this compound powder should be stored at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years), protected from moisture.[4] Once dissolved, aliquots should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[4] Avoid repeated freeze-thaw cycles.
-
Action: Confirm that the new lot of this compound has been stored according to the manufacturer's recommendations.
-
-
Review Solution Preparation:
-
Recommendation: this compound is soluble in water at 1 mg/ml.[1] Ensure the powder is fully dissolved. It is best practice to prepare fresh dilutions for each experiment from a frozen stock.
-
Action: Review your protocol for preparing the this compound solution. Consider preparing a fresh stock solution from the powder.
-
-
Perform a Side-by-Side Comparison:
-
Recommendation: If you still have a small amount of a previously well-performing lot, conduct a side-by-side experiment.
-
Action: Run a dose-response experiment comparing the old and new lots of this compound. This will provide a quantitative comparison of their potency.
-
-
Conduct a Functional Quality Control Assay:
-
Recommendation: If you do not have a previous lot for comparison, or if the new lot is confirmed to be less potent, perform a standardized functional assay to quantify its activity.
-
Action: Use a reliable cell-based assay such as an NF-κB reporter assay in HEK293T cells or an IL-8 secretion assay in THP-1 cells. Compare the results to established positive controls and, if available, historical data from your lab.
-
-
Contact Supplier's Technical Support:
-
Recommendation: If you have confirmed that the new lot of this compound is underperforming, contact the supplier.
-
Action: Provide the lot numbers of the old and new batches, along with the data from your side-by-side comparison or functional QC assay. Reputable suppliers will investigate the issue and may provide a replacement.
-
Data Presentation
Table 1: Example Quality Control Specifications for this compound
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Structure | Consistent with structure | 1H NMR, LCMS |
| Purity | ≥95% (example) | HPLC |
| Functional Activity | Confirmed NOD2 activation | Cell-based assay (e.g., HEK-Blue™ NOD2 cells) |
| Specificity | No activation of NOD1, TLR2, TLR4 | Cell-based assays |
Note: Specific values for purity and activity may vary between suppliers and lots. Always refer to the Certificate of Analysis provided with your specific lot.
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay in HEK293T Cells
This assay quantitatively measures the activation of the NF-κB pathway in response to this compound.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect the cells with a NOD2 expression plasmid, an NF-κB luciferase reporter plasmid, and a Renilla luciferase control plasmid using a suitable transfection reagent.[5]
-
-
Stimulation:
-
24 hours post-transfection, seed the cells into a 96-well plate.
-
Stimulate the cells with a range of concentrations of the new and old lots of this compound (e.g., 0.1, 1, 10, 100 ng/mL) for 6-8 hours.[5]
-
-
Measurement:
-
Lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the dose-response curves for both lots of this compound to compare their EC50 values.
-
Protocol 2: IL-8 Secretion Assay in THP-1 Cells
This assay measures the secretion of the pro-inflammatory chemokine IL-8 from monocytic cells upon NOD2 stimulation.
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium with 10% FBS.
-
Differentiate the THP-1 cells into a macrophage-like phenotype by treating with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours.
-
-
Stimulation:
-
Wash the differentiated cells and incubate with fresh medium containing various concentrations of the this compound lots for 24 hours.
-
-
Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's protocol.
-
-
Analysis:
-
Generate dose-response curves for IL-8 secretion for each this compound lot to compare their potency.
-
Mandatory Visualization
This compound Signaling Pathway
Caption: The signaling pathway initiated by this compound leading to pro-inflammatory cytokine production.
References
- 1. invivogen.com [invivogen.com]
- 2. Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Valosin-containing protein-regulated endoplasmic reticulum stress causes NOD2-dependent inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing L18-MDP Aggregation in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the aggregation of L18-MDP (6-O-stearoyl-N-acetylmuramyl-L-alanyl-D-isoglutamine) in aqueous solutions. This compound is a potent synthetic agonist of the NOD2 receptor, valued for its immunostimulatory properties. However, its lipophilic nature, conferred by the C18 stearoyl fatty acid chain, often leads to aggregation in aqueous environments, which can impact experimental reproducibility and efficacy.[1] This guide offers practical solutions and detailed protocols to help you mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it aggregate in aqueous solutions?
A1: this compound is a lipophilic derivative of muramyl dipeptide (MDP), the minimal bioactive motif of bacterial peptidoglycan.[1] The addition of a stearoyl fatty acid chain enhances its cellular uptake and potency as a NOD2 agonist.[1] However, this long hydrophobic chain is also responsible for its low solubility in water (approximately 1 mg/mL) and its tendency to self-assemble into aggregates or micelles to minimize the exposure of the hydrophobic tails to the aqueous environment.[1]
Q2: What are the visible signs of this compound aggregation?
A2: Aggregation can manifest as visible precipitation, cloudiness, or turbidity in your solution. Even in the absence of visible changes, aggregates may be present at the nanoscale, which can be detected using techniques like Dynamic Light Scattering (DLS).
Q3: How can I prevent this compound from aggregating when preparing my stock solution?
A3: To prepare a stock solution, it is recommended to first dissolve the lyophilized this compound powder in a small amount of a sterile, organic solvent such as dimethyl sulfoxide (B87167) (DMSO) before slowly adding it to your aqueous buffer with gentle vortexing. For most cell-based assays, ensuring the final DMSO concentration is less than 1% is generally well-tolerated by cells.
Q4: Can I sonicate my this compound solution to dissolve aggregates?
A4: Yes, brief sonication in a bath sonicator can be an effective method to break up existing aggregates and aid in the dissolution of this compound. However, it is crucial to use this method cautiously, as excessive sonication can potentially degrade the molecule. Monitor the clarity of the solution visually during sonication and stop once it becomes clear.
Q5: What is the optimal pH for maintaining this compound stability in an aqueous solution?
A5: For muramyl dipeptide compounds, maximum stability in aqueous solutions is generally observed in the weakly acidic pH range of 4 to 4.5.[2] While this compound has a lipophilic modification, starting with a buffer in this pH range may enhance its stability and reduce degradation. However, for cell-based assays, it is crucial to use a buffer that is also compatible with your cells, typically around pH 7.2-7.4. If aggregation is observed at physiological pH, consider the use of solubility-enhancing excipients.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Visible precipitation upon dissolving this compound in aqueous buffer. | High concentration exceeding solubility limit; direct dissolution in aqueous buffer. | Prepare a concentrated stock solution in an organic solvent like DMSO first, then dilute it into your aqueous buffer. Ensure the final concentration does not exceed the solubility limit in the final buffer. |
| Cloudiness or turbidity in the this compound solution over time. | Aggregation due to thermodynamic instability; temperature fluctuations. | Store stock solutions at -20°C in single-use aliquots to avoid repeated freeze-thaw cycles.[1] For working solutions, consider the addition of stabilizing excipients like cyclodextrins. |
| Inconsistent results in cell-based assays. | Presence of aggregates affecting the effective monomer concentration and cellular uptake. | Characterize your this compound solution for aggregation using Dynamic Light Scattering (DLS) before use. Implement strategies to minimize aggregation, such as using solubility enhancers. |
| Precipitation when adding this compound to cell culture media. | Interaction with components in the media (e.g., salts, proteins in serum). | Reduce the serum concentration if possible, or add the this compound solution to the media slowly while gently swirling. The use of a solubility-enhancing formulation (e.g., with cyclodextrins) can also prevent this. |
Strategies to Enhance this compound Solubility and Prevent Aggregation
Several excipients can be employed to improve the solubility and prevent the aggregation of lipophilic molecules like this compound.
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which can encapsulate hydrophobic molecules, thereby increasing their solubility in aqueous solutions.[3][4]
-
Types of Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles compared to natural β-cyclodextrin.
-
Mechanism: The stearoyl chain of this compound can be encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386), effectively "masking" its hydrophobicity and preventing self-aggregation.
-
Recommended Usage: Prepare a stock solution of the cyclodextrin in your desired aqueous buffer. Add the this compound (dissolved in a minimal amount of organic solvent) to the cyclodextrin solution. A molar ratio of 1:1 (this compound:cyclodextrin) is a good starting point, but optimization may be required.
| Cyclodextrin Type | Key Features | Recommended Starting Molar Ratio (this compound:CD) |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High water solubility, low toxicity. | 1:1 to 1:5 |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High water solubility, negatively charged. | 1:1 to 1:5 |
| Randomly methylated-β-cyclodextrin (RAMEB) | High solubilizing capacity. | 1:1 to 1:2 |
Liposomes
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For a lipophilic molecule like this compound, it can be incorporated into the lipid bilayer of the liposome.[5][6][7]
-
Mechanism: The stearoyl chain of this compound integrates into the hydrophobic core of the lipid bilayer, while the hydrophilic muramyl dipeptide portion can be oriented towards the aqueous phase. This formulation can improve stability and facilitate delivery into cells.[5]
-
Recommended Lipids: Common choices include phosphatidylcholines (e.g., DOPC) and cholesterol.
-
Preparation: Liposomal formulations are typically prepared by methods such as thin-film hydration followed by sonication or extrusion to obtain vesicles of a desired size. The this compound is co-dissolved with the lipids in an organic solvent before the film formation step.
Experimental Protocols
Protocol 1: Characterization of this compound Aggregation using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of aggregates.[8][9][10]
Objective: To determine the hydrodynamic radius (Rh) and polydispersity index (PDI) of this compound in an aqueous solution to assess the extent of aggregation.
Materials:
-
This compound solution
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
DLS instrument and compatible cuvettes
-
0.22 µm syringe filter
Procedure:
-
Prepare your this compound solution in the desired aqueous buffer.
-
Filter the solution through a 0.22 µm syringe filter directly into a clean, dust-free DLS cuvette to remove any large dust particles.
-
Equilibrate the sample to the desired temperature in the DLS instrument (e.g., 25°C).
-
Set the instrument parameters (e.g., laser wavelength, scattering angle, measurement duration). For initial measurements, a scattering angle of 90° or 173° (backscatter) is common.
-
Perform the measurement. The instrument will generate an autocorrelation function and calculate the size distribution.
-
Data Analysis:
-
Monomeric this compound: Expect a small hydrodynamic radius.
-
Aggregates: The presence of larger particles (e.g., >10 nm) and a high PDI (>0.3) indicate aggregation. Multiple peaks in the size distribution plot are a clear sign of different species in the solution.
-
Workflow for DLS Analysis of this compound Aggregation
Caption: Workflow for assessing this compound aggregation using DLS.
Protocol 2: Monitoring this compound Aggregation Kinetics with Thioflavin T (ThT) Assay
The Thioflavin T (ThT) assay is a widely used method to detect the formation of amyloid-like fibrils, which are characterized by β-sheet structures. While this compound aggregation may not always result in classical amyloid fibrils, this assay can be adapted to monitor the kinetics of its self-assembly if the aggregates possess some β-sheet content.[6][11][12][13][14]
Objective: To monitor the change in ThT fluorescence over time to assess the kinetics of this compound aggregation.
Materials:
-
This compound solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, stored in the dark)
-
Aqueous buffer (e.g., glycine (B1666218) buffer, pH 8.5)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of this compound at the desired concentration in the chosen buffer.
-
In a 96-well plate, add your this compound solution.
-
Add ThT from the stock solution to a final concentration of 10-20 µM.[6][11] Include control wells with buffer and ThT only (for background fluorescence) and this compound only (to check for intrinsic fluorescence).
-
Place the plate in a fluorescence plate reader set to the desired temperature (e.g., 37°C).
-
Set the excitation and emission wavelengths to approximately 440 nm and 485 nm, respectively.
-
Monitor the fluorescence intensity over time, with readings taken at regular intervals (e.g., every 5-10 minutes). Shaking between reads can promote aggregation.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity against time. An increase in fluorescence over time suggests the formation of ThT-binding aggregates. The resulting curve can be analyzed to determine the lag time and rate of aggregation.
-
Logical Flow for ThT Assay Interpretation
Caption: Interpreting the results of a Thioflavin T assay for this compound aggregation.
Signaling Pathway
This compound exerts its biological effects by activating the intracellular NOD2 receptor. This activation triggers a signaling cascade that leads to the production of pro-inflammatory cytokines.[1]
NOD2 Signaling Pathway Activated by this compound
Caption: Simplified NOD2 signaling cascade initiated by this compound.
By understanding the physicochemical properties of this compound and employing the strategies and protocols outlined in this guide, researchers can effectively manage its aggregation in aqueous solutions, leading to more reliable and reproducible experimental outcomes.
References
- 1. invivogen.com [invivogen.com]
- 2. The Role of Cyclodextrins against Interface-Induced Denaturation in Pharmaceutical Formulations: A Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liposomal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liposomal muramyl dipeptide therapy of experimental M5076 liver metastases in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposomal Nanocarriers to Enhance Skin Delivery of Chemotherapeutics in Cancer Therapy | MDPI [mdpi.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production and suppress melanoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclodextrins as Protective Agents of Protein Aggregation: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence Lifetime and Intensity of Thioflavin T as Reporters of Different Fibrillation Stages: Insights Obtained from Fluorescence Up-Conversion and Particle Size Distribution Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L18-MDP Purity and Endotoxin Assessment
Welcome to the technical support center for L18-MDP (6-O-stearoyl-N-acetyl-muramyl-L-alanyl-D-isoglutamine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the purity and managing endotoxin (B1171834) contamination of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a synthetic, lipophilic derivative of muramyl dipeptide (MDP), which is a potent agonist for the intracellular receptor NOD2 (Nucleotide-binding oligomerization domain-containing protein 2).[1] NOD2 is a key component of the innate immune system that recognizes bacterial peptidoglycan.[1] The purity of this compound is critical because impurities or degradation products can lead to altered biological activity, potentially causing inaccurate or irreproducible experimental results.[2][3] For therapeutic applications, impurities could also lead to unforeseen toxicological effects.[3]
Q2: What is endotoxin, and why is it a concern for this compound experiments?
A2: Endotoxins are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria.[4][5] They are potent pyrogens (fever-inducing substances) and can trigger strong inflammatory responses in vivo and in vitro, even at very low concentrations.[4][5][6][7] Since this compound is an immunomodulator, endotoxin contamination can confound experimental results by activating parallel inflammatory pathways (primarily through Toll-like receptor 4, TLR4), making it impossible to attribute the observed effects solely to NOD2 activation.[1]
Q3: What are the common sources of endotoxin contamination?
A3: Endotoxin contamination is ubiquitous in laboratory environments. Common sources include:
-
Water: Non-pyrogen-free water is a major source.[4]
-
Reagents and Media: Cell culture media, serum (especially fetal bovine serum), and other biological reagents can harbor endotoxins.[6][8]
-
Labware: Glassware and plasticware can be contaminated. It is crucial to use certified pyrogen-free materials or to depyrogenate glassware using dry heat (e.g., 250°C for at least 45 minutes).[4][6]
-
Personnel: Bacteria are present on skin and can be introduced through improper handling techniques.
Q4: What are the acceptable limits for endotoxin in this compound preparations?
A4: Acceptable endotoxin limits depend on the application. For injectable drugs, the FDA has set maximum permissible levels. These limits are often expressed in Endotoxin Units (EU) per kilogram of body weight.[7] For research purposes, it is best practice to use reagents with the lowest possible endotoxin levels. Water for Injection (WFI) typically has a limit of 0.25 EU/mL.[9][10]
| Application | Typical Endotoxin Limit |
| Injectable Drug (non-intrathecal) | 5 EU/kg body weight[7] |
| Injectable Peptide Drug (intrathecal) | 0.2 EU/kg body weight[7] |
| Water for Injection (WFI) | 0.25 EU/mL[9][10] |
| Single-Use Systems in Manufacturing | Often held to a standard of < 0.25 EU/mL[9] |
Note: 1 EU is approximately equal to 0.1 to 0.2 ng of E. coli lipopolysaccharide.
Troubleshooting Guides
This compound Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing peptide purity.[2][3][11] A pure compound should ideally yield a single, sharp peak.[12]
Issue 1: Multiple Peaks Observed on HPLC Chromatogram
-
Possible Cause: Presence of impurities or degradation products. This could include shortened peptide sequences, oxidized forms, or byproducts from synthesis.[3][11]
-
Troubleshooting Steps:
-
Confirm Peak Identity: If possible, use mass spectrometry (LC-MS) to identify the mass of the main peak and the impurity peaks. This can help determine the nature of the contaminants.[3][11]
-
Review Synthesis/Storage: Check the synthesis protocol for potential side reactions. Ensure the this compound has been stored correctly (typically at -20°C, protected from moisture) to prevent degradation.[1]
-
Purification: If purity is below the required level for your experiment (e.g., >95% for cell-based assays, >98% for in-vivo studies), further purification by preparative HPLC may be necessary.[3]
-
Issue 2: Broad or Asymmetrical Peak Shape
-
Possible Cause:
-
Column Overload: Injecting too much sample.
-
Poor Solubility: The peptide is not fully dissolved in the mobile phase.
-
Column Degradation: The stationary phase of the HPLC column is deteriorating.
-
Compound Instability: The this compound is degrading on the column.[2]
-
-
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute the sample and re-inject.
-
Change Solvent: Ensure this compound is fully dissolved in an appropriate solvent before injection. This compound is soluble in water at 1 mg/ml.[1]
-
Check Column Performance: Run a standard compound to verify column efficiency. If performance is poor, wash the column according to the manufacturer's instructions or replace it.
-
Optimize HPLC Method: Adjust the gradient, flow rate, or temperature to improve peak shape.[3]
-
| HPLC Troubleshooting Summary | |
| Problem | Potential Solutions |
| Multiple Peaks | Identify impurities with Mass Spectrometry; Re-purify sample. |
| Broad/Asymmetrical Peaks | Reduce sample concentration; Check sample solubility; Verify column health.[2] |
| No Peak/Low Signal | Check detector settings (214-220 nm for peptide bonds);[12] Verify injection volume and sample concentration. |
Endotoxin Contamination Testing
The Limulus Amebocyte Lysate (LAL) assay is the most common method for detecting and quantifying endotoxins.[5] It utilizes a clotting cascade from the blood of the horseshoe crab that is triggered by LPS.[13][14]
Issue 1: False Positive Results in LAL Assay
-
Possible Cause:
-
(1,3)-β-D-Glucan Contamination: Some LAL reagents can be activated by beta-glucans, which can be found in materials derived from fungi or cellulose (B213188) (e.g., paper filters).[14]
-
Chemical Interference: Certain substances can enhance the LAL reaction, leading to an overestimation of endotoxin levels.[15]
-
-
Troubleshooting Steps:
-
Use Glucan-Specific Reagent: Employ an LAL reagent that includes a beta-glucan (B1580549) blocking buffer or use a recombinant Factor C (rFC) assay, which is not sensitive to beta-glucans.[14]
-
Perform Inhibition/Enhancement Control: As per pharmacopeial guidelines, spike the sample with a known amount of endotoxin. The recovery should be within an acceptable range (typically 50-200%) to rule out interference.[16][17] If enhancement is detected, sample dilution may be required.[18]
-
Issue 2: False Negative or Inhibited Results in LAL Assay
-
Possible Cause (Inhibition):
-
Suboptimal pH: The LAL assay is sensitive to pH and requires a range of 6.0-8.0 for optimal activity.[16][18][19]
-
Chelating Agents or High Salt Concentrations: Substances like EDTA can interfere with the enzymatic cascade.[15]
-
Endotoxin Masking: In some complex biological products, endotoxins can be "masked" by proteins or lipids, preventing their detection by the LAL reagent.[15][16][20]
-
-
Troubleshooting Steps:
-
pH Adjustment: Measure the pH of the sample-LAL mixture. If it is outside the 6.0-8.0 range, adjust the sample pH with endotoxin-free acid or base.[19]
-
Sample Dilution: Dilution is the most common and effective way to overcome inhibition, as it reduces the concentration of the interfering substance.[18] The Maximum Valid Dilution (MVD) should be calculated to ensure the test remains sensitive enough to detect the endotoxin limit.
-
Heat Treatment or Use of Dispersing Agents: For endotoxin masking, specific sample pre-treatments may be necessary, though these must be carefully validated.
-
| LAL Assay Troubleshooting Summary | |
| Problem | Potential Solutions |
| False Positive | Use beta-glucan specific reagents; Perform enhancement controls.[14][15] |
| False Negative (Inhibition) | Adjust pH to 6.0-8.0; Dilute the sample; Perform inhibition controls.[16][18][19] |
| High Variability (%CV) | Ensure proper mixing technique; Use certified endotoxin-free consumables; Check for environmental contamination sources.[19] |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method for assessing the purity of this compound.
-
Sample Preparation:
-
HPLC System and Column:
-
Chromatographic Conditions:
-
Data Analysis:
Protocol 2: Endotoxin Detection by LAL Gel-Clot Assay
This protocol describes a qualitative/semi-quantitative method for endotoxin detection.
-
Preparation:
-
Work in a clean environment, away from potential sources of contamination like air vents.[19] Use certified endotoxin-free (pyrogen-free) glassware, pipette tips, and water for all steps.[5]
-
Reconstitute the LAL reagent and Control Standard Endotoxin (CSE) according to the manufacturer's instructions using LAL Reagent Water.
-
-
Assay Procedure:
-
Prepare a dilution series of the CSE (e.g., 2λ, λ, λ/2, λ/4, where λ is the labeled sensitivity of the LAL reagent).
-
Prepare the this compound test sample at the desired dilution (not exceeding the MVD).
-
Set up tubes for:
-
Negative Control: LAL Reagent Water.
-
Positive Control: CSE at the λ concentration.
-
Sample: The this compound sample dilution.
-
Positive Product Control (PPC): The this compound sample dilution spiked with CSE to a final concentration of λ. This is to check for inhibition.
-
-
Add 100 µL of LAL reagent to each tube.
-
Gently mix and incubate undisturbed in a 37°C water bath for 60 minutes.
-
-
Reading the Results:
-
After incubation, carefully invert each tube 180°.
-
Positive Result: A solid gel clot forms and remains intact at the bottom of the tube.
-
Negative Result: No solid clot is formed; the liquid flows down the side of the tube.
-
-
Interpretation:
-
The test is valid if the negative control is negative and the positive control (and the entire CSE series down to λ) is positive.
-
The PPC must be positive to rule out inhibition.
-
If the this compound sample is positive, it contains endotoxin at a concentration ≥ λ. If negative, the concentration is < λ.
-
Visualizations
References
- 1. invivogen.com [invivogen.com]
- 2. Understanding HPLC & Reading a COA | Research Results Guide [purepeptix.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. corning.com [corning.com]
- 5. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 6. Top 5 tips for reducing endotoxin contamination in the lab | FUJIFILM Wako [wakopyrostar.com]
- 7. genscript.com [genscript.com]
- 8. Common lab sources of Endotoxin and strategies for its detection and removal | FUJIFILM Wako [wakopyrostar.com]
- 9. nelsonlabs.com [nelsonlabs.com]
- 10. Bacterial Endotoxins/Pyrogens | FDA [fda.gov]
- 11. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 13. matresearch.com [matresearch.com]
- 14. Limulus amebocyte lysate - Wikipedia [en.wikipedia.org]
- 15. labcorp.com [labcorp.com]
- 16. Common Mistakes in Endotoxin Testing — CMD [cm-dx.com]
- 17. firegene.com [firegene.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. Causes of Endotoxin Assay Failures and How to Avoid Them [rapidmicrobiology.com]
- 20. Endotoxin recovery using limulus amebocyte lysate (LAL) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. hplc.eu [hplc.eu]
unexpected cell death with high concentrations of L18-MDP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected cell death at high concentrations of L18-MDP.
Troubleshooting Guide: Unexpected Cell Death with High Concentrations of this compound
High concentrations of this compound, a potent NOD2 agonist, may lead to unexpected cytotoxicity in various cell types. This guide provides a systematic approach to troubleshooting this issue, from initial checks of your experimental setup to more in-depth mechanistic investigations.
Tier 1: Initial Checks & Experimental Parameters
Before investigating complex biological causes, it is crucial to rule out common experimental errors.
1.1. Compound Integrity and Preparation:
-
Solubility: this compound is a lipophilic derivative of muramyl dipeptide. At high concentrations, it may not be fully soluble in aqueous media, leading to precipitation or aggregation.
-
Recommendation: Visually inspect your stock and working solutions for any precipitates. Consider preparing a fresh stock solution and ensuring complete dissolution. You may need to vortex or sonicate the solution.
-
-
Storage and Stability: Improper storage can lead to compound degradation.
-
Recommendation: Ensure that your this compound has been stored according to the manufacturer's instructions (typically at -20°C). Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
1.2. Cell Culture Conditions:
-
Cell Health and Passage Number: Unhealthy cells or cells at a high passage number can be more susceptible to stress-induced death.
-
Recommendation: Use cells that are in the logarithmic growth phase and have a low passage number. Regularly check for signs of stress or contamination.
-
-
Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses to stimuli and increase sensitivity to cytotoxic effects.
-
Recommendation: Routinely test your cell cultures for mycoplasma contamination.
-
1.3. Experimental Protocol:
-
Concentration Range: The effective concentration of this compound for NOD2 activation is typically in the range of 1-100 ng/mL.[1] Concentrations significantly above this range may induce off-target effects or excessive inflammatory responses.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
-
-
Incubation Time: Prolonged exposure to a potent agonist could lead to cellular exhaustion or the induction of cell death pathways.
-
Recommendation: Conduct a time-course experiment to identify the optimal incubation period.
-
Tier 2: Investigating the Mechanism of Cell Death
If initial checks do not resolve the issue, the next step is to investigate the potential biological mechanisms underlying the observed cytotoxicity.
2.1. Overstimulation of the Inflammatory Response:
-
Pyroptosis: NOD2 activation can lead to the production of pro-inflammatory cytokines like IL-1β.[1] Excessive production of these cytokines can, in some cell types, trigger an inflammatory form of programmed cell death called pyroptosis. This process is characterized by cell swelling, membrane rupture, and the release of cellular contents.
-
Recommendation: Measure the levels of key pyroptosis-associated cytokines, such as IL-1β and IL-18, in your culture supernatant using ELISA. Assess cell membrane integrity using a lactate (B86563) dehydrogenase (LDH) release assay.
-
-
Necroptosis: Necroptosis is another form of programmed necrosis that can be triggered by inflammatory signals. It involves the activation of RIPK1, RIPK3, and MLKL proteins.
-
Recommendation: Investigate the activation of key necroptosis proteins (e.g., phosphorylation of MLKL) by Western blotting.
-
2.2. Apoptosis:
-
While NOD2 signaling is primarily associated with pro-inflammatory responses, in some contexts, it can also influence apoptosis.[2][3]
-
Recommendation: Perform an apoptosis assay, such as Annexin V/Propidium Iodide staining followed by flow cytometry, to determine if high concentrations of this compound are inducing this form of cell death.
-
2.3. Physicochemical Stress:
-
Compound Aggregation: At high concentrations, lipophilic compounds like this compound can form aggregates that may be phagocytosed by cells, leading to lysosomal stress and non-specific cytotoxicity.
-
Recommendation: If you suspect aggregation, you can try preparing the this compound solution in a different vehicle or using a lower concentration. Dynamic light scattering (DLS) can be used to assess for the presence of aggregates in your solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended working concentration for this compound?
A1: The typical working concentration for this compound to achieve potent NOD2 activation is between 1 and 100 ng/mL.[1] However, the optimal concentration can vary depending on the cell type and the specific experimental endpoint. We strongly recommend performing a dose-response curve to determine the ideal concentration for your experiments.
Q2: My cells are dying even at concentrations within the recommended range. What should I do?
A2: If you are observing cell death within the 1-100 ng/mL range, please refer to the "Tier 1: Initial Checks & Experimental Parameters" section of our troubleshooting guide. Pay close attention to cell health, potential contamination, and the integrity of your this compound stock.
Q3: Could the observed cell death be a result of excessive cytokine production?
A3: Yes, it is possible. This compound is a potent inducer of pro-inflammatory cytokines.[1] In some cell types, high levels of cytokines can lead to inflammatory cell death pathways like pyroptosis. We recommend measuring cytokine levels (e.g., IL-1β) in your culture supernatant and assessing membrane integrity (e.g., via an LDH assay).
Q4: How can I differentiate between apoptosis, pyroptosis, and necroptosis in my experiment?
A4: Distinguishing between different cell death pathways requires specific assays:
-
Apoptosis: Characterized by cell shrinkage, membrane blebbing, and caspase-3 activation. It can be detected using Annexin V/PI staining and flow cytometry.
-
Pyroptosis: An inflammatory form of cell death characterized by cell swelling and membrane rupture, leading to the release of LDH and pro-inflammatory cytokines (IL-1β, IL-18).
-
Necroptosis: A programmed form of necrosis. It can be identified by the phosphorylation of MLKL, which can be detected by Western blotting.
Q5: Is it possible that the this compound is aggregating in my culture medium?
A5: As a lipophilic molecule, this compound has the potential to aggregate at high concentrations in aqueous solutions. These aggregates can cause non-specific cellular stress. If you suspect this is an issue, try preparing fresh dilutions and ensure the compound is fully dissolved.
Data Presentation
Table 1: Recommended Concentration Ranges for this compound in Different Applications
| Application | Cell Type | Recommended Concentration | Reference |
| NOD2 Activation (NF-κB Reporter Assay) | THP-1 | 1 - 100 ng/mL | [4] |
| Cytokine Induction (IL-1β) | Human Monocytes | 10 - 1000 ng/mL | [5] |
| In vivo studies (mice) | N/A | 100 - 1000 µ g/dose | [6] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Unexpected Cell Death | Compound Precipitation/Aggregation | Visually inspect solution, prepare fresh stock, consider sonication. |
| High Concentration | Perform a dose-response curve to find the optimal concentration. | |
| Contamination (e.g., Mycoplasma) | Test for mycoplasma and other contaminants. | |
| Overstimulation of Inflammation | Measure pro-inflammatory cytokines (IL-1β) and LDH release. | |
| Induction of Apoptosis | Perform Annexin V/PI staining. | |
| Induction of Necroptosis | Analyze for p-MLKL by Western blot. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 ng/mL to 10 µg/mL) and a vehicle control. Incubate for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 590 nm.
Protocol 2: Membrane Integrity Assessment using LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., treat cells with a lysis buffer).
-
Supernatant Collection: After incubation, carefully collect the culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
Protocol 3: IL-1β Quantification using ELISA
This protocol quantifies the amount of IL-1β secreted into the culture medium.
-
Supernatant Collection: Collect the culture supernatant from your treated and control cells.
-
ELISA Procedure: Follow the manufacturer's protocol for the human IL-1β ELISA kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding your standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding a substrate for color development.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of IL-1β in your samples based on the standard curve.
Protocol 4: Assessment of NF-κB Activation by Western Blot for Phospho-p65
This protocol assesses the activation of the NF-κB pathway by detecting the phosphorylated form of the p65 subunit.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of your lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-p65 overnight at 4°C. Also, probe a separate blot (or strip and re-probe the same blot) for total p65 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualization
Caption: this compound signaling through the NOD2 pathway.
Caption: Troubleshooting workflow for unexpected cell death.
Caption: Relationship between this compound concentration and cell death.
References
- 1. invivogen.com [invivogen.com]
- 2. Lack of both Nod1 and Nod2 primes T cells for activation-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NOD Signaling and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. The three cytokines IL-1β, IL-18, and IL-1α share related but distinct secretory routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cyrusbio.com.tw [cyrusbio.com.tw]
Technical Support Center: L18-MDP In Vitro Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L18-MDP in vitro. The information addresses common issues encountered during experiments, particularly concerning the impact of serum on this compound activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic, lipophilic derivative of Muramyl Dipeptide (MDP), which is the minimal bioactive component of peptidoglycan found in most bacteria. The addition of a C18 fatty acid chain to MDP enhances its uptake into cells. Once inside the cell, the ester bond is hydrolyzed, releasing MDP into the cytoplasm. MDP is recognized by the intracellular receptor NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2).[1][2] This binding event triggers the activation of the NF-κB and MAPK signaling pathways, leading to the production of pro-inflammatory cytokines and other immune responses.[3] this compound is a potent agonist of NOD2 and generally exhibits stronger in vitro activity than MDP.
Q2: I am not observing the expected level of activity with this compound in my cell culture experiments. What are the potential causes related to the use of serum?
A2: The presence of serum (e.g., Fetal Bovine Serum - FBS) in your cell culture medium can significantly impact this compound activity in several ways:
-
Enzymatic Degradation: Serum contains enzymes that can degrade muramyl dipeptides. Studies have shown that normal rat serum can break down MDP into its inactive components.[4][5] It is plausible that this compound is also susceptible to such degradation, which would reduce its effective concentration over time.
-
Protein Binding: Due to its lipophilic nature, this compound may bind to serum proteins like albumin. This binding can sequester the compound, reducing its bioavailability and hindering its uptake by cells.
-
Background NOD2 Activation: Serum, particularly fetal calf serum, has been found to contain trace amounts of peptidoglycan fragments.[6][7][8] These endogenous NOD2 ligands can cause background activation of the NOD2 signaling pathway, potentially masking the specific effects of exogenously added this compound or leading to experimental variability.
-
Assay Interference: Serum components can directly interfere with downstream readout assays. For instance, serum has been shown to inhibit the enzymatic activity of reporters like secreted alkaline phosphatase (SEAP) and luciferase, which are commonly used to measure NOD2-dependent NF-κB activation.[9]
Q3: How can I determine if serum is interfering with my this compound experiment?
A3: To investigate the impact of serum in your specific experimental setup, you can perform a control experiment comparing this compound activity in the presence and absence of serum. See the "Experimental Protocols" section for a detailed workflow.
Troubleshooting Guides
Issue 1: High Background Signal in Control (Unstimulated) Wells
| Possible Cause | Troubleshooting Steps |
| Peptidoglycan Contamination in Serum | 1. Test a New Lot of Serum: Different lots of serum can have varying levels of peptidoglycan contamination.[6][7] Test a new lot to see if the background is reduced. 2. Use Heat-Inactivated Serum: While not always effective for peptidoglycan, heat inactivation is a standard procedure that can reduce the activity of some interfering serum components. 3. Reduce Serum Concentration: Titrate down the percentage of serum in your culture medium. However, be mindful of cell health, as prolonged culture in low-serum conditions can induce stress. 4. Consider Serum-Free Media: If your cell type allows, adapt the cells to a serum-free medium for the duration of the experiment. |
Issue 2: Lower than Expected this compound Potency (High EC50)
| Possible Cause | Troubleshooting Steps |
| This compound Degradation by Serum Enzymes | 1. Reduce Incubation Time: Perform a time-course experiment to determine if the response to this compound diminishes with longer incubation periods. 2. Replenish this compound: For longer-term experiments, consider a partial media change with freshly diluted this compound. |
| Binding of this compound to Serum Proteins | 1. Conduct Experiment in Serum-Free Medium: The most direct way to test for protein binding effects is to compare this compound's dose-response in serum-containing versus serum-free (or low-serum) medium. A significant leftward shift in the dose-response curve in the absence of serum would suggest a binding effect. 2. Use Dialyzed Serum: Dialyzed FBS has reduced concentrations of small molecules and may alter protein binding characteristics. |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Steps |
| Variability in Serum Lots | 1. Pre-Screen Serum Lots: Before starting a large series of experiments, test several lots of serum for their effect on background activation and this compound responsiveness. Purchase a larger quantity of a single, qualified lot for the entire study. |
| Interference with Reporter Assays | 1. Run a Serum Control for the Assay Itself: To check for direct interference with your readout, add serum to the assay components in a cell-free system (e.g., add serum to a known amount of luciferase and its substrate).[9] 2. Dilute Samples: If using a secreted reporter, you may need to dilute your samples (supernatants) before performing the assay to reduce the concentration of interfering serum components.[10] 3. Switch Reporter Systems: If problems persist with a SEAP reporter, consider switching to a luciferase-based system, or vice-versa, as the nature of the interference can be enzyme-specific.[9] |
Experimental Protocols
Protocol 1: Assay for Determining Serum Interference on this compound Activity
This protocol uses a common readout for NOD2 activation: an NF-κB reporter assay (e.g., SEAP or luciferase) in a cell line expressing NOD2 (e.g., HEK293-hNOD2).
Materials:
-
HEK293 cells stably expressing human NOD2 and an NF-κB reporter construct
-
Complete growth medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Serum-free medium (e.g., DMEM, 1% Penicillin-Streptomycin)
-
This compound
-
Assay-specific reagents (e.g., luciferase substrate)
-
96-well cell culture plates
-
Luminometer or spectrophotometer
Methodology:
-
Cell Seeding: Seed the HEK293-hNOD2 reporter cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight in complete growth medium.
-
Medium Exchange: The next day, carefully aspirate the growth medium. Wash the cells once with sterile PBS.
-
Experimental Setup: Add medium to the wells according to the following groups (perform in triplicate):
-
Group A (Serum-Free): Add serum-free medium.
-
Group B (Serum-Containing): Add complete growth medium (containing serum).
-
-
This compound Stimulation: Prepare serial dilutions of this compound in both serum-free and serum-containing media. Add the dilutions to the respective wells of Group A and Group B. Include vehicle-only controls for both groups.
-
Incubation: Incubate the plate for the desired stimulation period (e.g., 18-24 hours).
-
Assay Readout: Measure reporter activity according to the manufacturer's protocol (e.g., for a secreted luciferase, collect the supernatant and add the substrate).
-
Data Analysis:
-
Plot the dose-response curves for this compound in both serum-free and serum-containing conditions.
-
Compare the EC50 values and the maximum response. A higher EC50 and/or lower maximum response in the serum-containing group indicates interference.
-
Compare the signal from the vehicle controls in both groups. A higher signal in the serum-containing control suggests background activation from serum components.
-
Visualizations
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow
Caption: Experimental workflow for serum interference.
References
- 1. Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Degradation of muramyl dipeptide by mammalian serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of muramyl dipeptide by mammalian serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trace levels of peptidoglycan in serum underlie the NOD-dependent cytokine response to endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trace levels of peptidoglycan in serum underlie the NOD-dependent cytokine response to endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: L18-MDP Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability, preparation, and handling of L18-MDP stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound?
A: Lyophilized this compound powder should be stored at -20°C for optimal long-term stability.[1]
Q2: What is the recommended solvent for reconstituting this compound?
A: The recommended solvent is sterile, endotoxin-free water at a concentration of 1 mg/ml.[1][2]
Q3: How should I store my this compound stock solution after reconstitution?
A: For long-term storage, it is recommended to aliquot the reconstituted this compound stock solution into single-use volumes and store them at -20°C. This practice helps to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1][2]
Q4: How long is the reconstituted this compound stock solution stable?
Q5: What are the signs of this compound degradation or instability in my stock solution?
A: Signs of degradation can include the appearance of precipitates that do not readily dissolve upon gentle warming, discoloration of the solution, or a noticeable decrease in the biological activity of the compound in your experiments.
Q6: Can I store my this compound stock solution at 4°C?
A: Short-term storage at 4°C (for a few days) is generally acceptable. However, for long-term stability and to prevent microbial growth, storage at -20°C is strongly recommended.
Troubleshooting Guide
Issue 1: My this compound stock solution appears cloudy or has visible precipitates.
-
Possible Cause 1: Incomplete Dissolution. this compound is a lipophilic derivative of MDP and may require gentle agitation to fully dissolve.
-
Solution: Gently vortex the solution. You can also warm the solution briefly to 37°C to aid dissolution. Avoid vigorous shaking, as this can cause the peptide to denature or aggregate.
-
-
Possible Cause 2: Precipitation during Freeze-Thaw Cycles. Repeated changes in temperature can cause the compound to come out of solution.
-
Solution: Aliquot your stock solution into single-use volumes after the initial reconstitution to minimize the number of freeze-thaw cycles.
-
-
Possible Cause 3: pH of the Solution. The solubility of peptides can be pH-dependent.
-
Solution: While the standard solvent is water, for some applications, using a buffer at an optimal pH (around 4-4.5 for MDPs) might improve stability, though this may need to be compatible with your downstream experiments.[3]
-
Issue 2: I am observing a decrease in the biological activity of my this compound.
-
Possible Cause 1: Degradation due to Improper Storage. Extended storage at temperatures above -20°C or multiple freeze-thaw cycles can lead to the degradation of this compound. The primary degradation pathway for MDPs is the hydrolysis of the dipeptide side chain.[3]
-
Solution: Always store aliquots at -20°C and use a fresh aliquot for each experiment.
-
-
Possible Cause 2: Adsorption to Plasticware. Peptides can sometimes adsorb to the surface of plastic tubes, reducing the effective concentration.
-
Solution: Use low-protein-binding microcentrifuge tubes for storing your stock solutions.
-
Issue 3: I am getting inconsistent results between experiments.
-
Possible Cause 1: Inaccurate Pipetting of a Viscous Solution. Depending on the concentration and solvent, the stock solution might be slightly viscous.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique to accurately dispense the solution.
-
-
Possible Cause 2: Use of different aliquots with varying stability. If some aliquots have been subjected to more freeze-thaw cycles than others, their potency may differ.
-
Solution: Ensure that all aliquots are handled consistently and protected from temperature fluctuations.
-
Stability of MDP Stock Solutions (as a proxy for this compound)
Disclaimer: The following data is for Muramyl Dipeptide (MDP), the parent compound of this compound. Due to its structural similarity, this information can be used as a guideline for the stability of this compound, but it may not be fully representative.
| Storage Condition | Solvent/Buffer | Duration | Stability | Reference |
| -20°C | Water | Up to 6 months | Stable | [2] |
| Room Temperature | Aqueous Solution (pH 4-4.5) | > 2 years (t90) | Predicted Stable | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (1 mg/ml)
Materials:
-
Lyophilized this compound
-
Sterile, endotoxin-free water
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.
-
Equilibration: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.
-
Reconstitution: Carefully add the appropriate volume of sterile, endotoxin-free water to the vial to achieve a final concentration of 1 mg/ml. For example, add 1 ml of water to a 1 mg vial of this compound.
-
Dissolution: Gently swirl or vortex the vial to ensure the this compound is completely dissolved. Avoid vigorous shaking. If necessary, warm the solution briefly to 37°C.
-
Aliquoting: Dispense the stock solution into single-use, sterile, low-protein-binding microcentrifuge tubes. The volume of the aliquots should be appropriate for your typical experimental needs to avoid wasting the reagent.
-
Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store the aliquots at -20°C.
Visualizations
Caption: Recommended workflow for preparing and storing this compound stock solutions.
Caption: NOD2 signaling pathway activated by this compound.
References
Technical Support Center: L18-MDP In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing L18-MDP in in vivo experiments. Our goal is to help you minimize off-target effects and ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in vivo?
A1: this compound is a synthetic, lipophilic derivative of muramyl dipeptide (MDP), which is a component of bacterial peptidoglycan.[1] It is a potent agonist for the intracellular pattern recognition receptor, NOD2.[1] Due to its lipophilicity, this compound exhibits enhanced cellular uptake compared to MDP.[1] In vivo, this compound activates NOD2, primarily in immune cells, triggering downstream signaling cascades involving NF-κB and MAPKs. This leads to the production of pro-inflammatory cytokines and the induction of an immune response.[1]
Q2: What are the expected on-target effects of this compound in vivo?
A2: The primary on-target effect of this compound is the stimulation of a NOD2-dependent immune response. This can manifest as:
-
Adjuvant effect: When co-administered with an antigen, this compound can enhance the adaptive immune response.
-
Antitumor activity: By stimulating an anti-tumor immune response, this compound can suppress tumor growth.[2][3]
-
Enhanced pathogen clearance: this compound can increase resistance to certain microbial infections.
Q3: What are the potential off-target effects or toxicities associated with this compound in vivo?
A3: The potent immunostimulatory activity of this compound can lead to off-target effects, which are generally extensions of its on-target pharmacology. These may include:
-
Systemic inflammatory response: Over-stimulation of the immune system can lead to a "cytokine storm," characterized by a massive release of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and IL-18.[2][3][4]
-
Pyrogenicity: Like MDP, this compound can induce fever.[5]
-
General signs of malaise: Researchers have reported non-specific signs of toxicity in mice, such as diarrhea and thrill, particularly at higher doses.[2]
-
Vascular leakage: Potent inflammation can lead to increased vascular permeability and edema.
-
Organ-specific inflammation: Depending on the biodistribution, localized inflammation in organs with high immune cell populations (e.g., liver, spleen) may occur.
Q4: How can I minimize the off-target effects of this compound?
A4: Minimizing off-target effects is crucial for successful in vivo studies. Key strategies include:
-
Dose optimization: Conduct a dose-response study to identify the minimum effective dose that achieves the desired on-target effect with minimal toxicity.
-
Route of administration: Localized delivery (e.g., intratumoral) can concentrate this compound at the target site and reduce systemic exposure.
-
Formulation: Encapsulating this compound in a delivery vehicle, such as liposomes, can alter its biodistribution, reduce systemic toxicity, and potentially enhance its therapeutic index.[6][7][8][9][10]
-
Combination therapy: Co-administration with agents that can temper the inflammatory response, such as NF-κB inhibitors, may be a viable strategy.[11][12]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected animal mortality or severe morbidity (e.g., hunched posture, lethargy, rapid weight loss) within hours of administration. | Systemic inflammatory response syndrome (SIRS) or "cytokine storm" due to excessive dosage. | • Immediately euthanize animals exhibiting severe distress. • In future experiments, significantly reduce the dose of this compound. • Consider a dose-escalation study starting with a very low dose. • Evaluate the purity of your this compound stock to rule out contamination with other pyrogens like LPS. |
| Animals exhibit signs of fever (pyrexia) after this compound administration. | This compound is a known pyrogen. | • Monitor rectal temperature at regular intervals post-administration. • If fever is a confounding factor for your experimental endpoint, consider using a non-pyrogenic derivative of MDP if available for your application. • For some applications, a transient fever may be an expected on-target effect. |
| Localized swelling and inflammation at the injection site (e.g., subcutaneous administration). | Local inflammatory response to this compound. | • This is an expected pharmacological effect. Monitor the site for signs of excessive inflammation or necrosis. • Reduce the concentration of this compound in the injectate while maintaining the total dose by increasing the injection volume (within acceptable limits). • Consider a different route of administration if local inflammation interferes with the experimental model. |
| Inconsistent or no observable on-target effect. | • Sub-optimal dose: The dose may be too low to elicit a significant biological response. • Poor bioavailability: The formulation or route of administration may not be delivering sufficient this compound to the target cells. • Incorrect preparation of this compound: this compound is lipophilic and may require specific solvents for proper solubilization. | • Perform a dose-response study to determine the optimal dose. • Ensure proper solubilization of this compound. A common method is to first dissolve it in a small amount of DMSO and then dilute it in a sterile, aqueous buffer. • Consider using a liposomal formulation to improve in vivo stability and delivery.[6][7][8][9][10] |
| High variability in response between animals. | • Inconsistent administration: Variation in injection technique can lead to different levels of exposure. • Biological variability: Individual animal responses to immunostimulants can vary. | • Ensure all personnel are proficient in the chosen administration technique (e.g., intraperitoneal injection). • Increase the number of animals per group to improve statistical power. |
Data Presentation
The following tables provide an example of how to structure quantitative data for this compound in vivo experiments. Note that the values presented here are for illustrative purposes and should be determined experimentally for your specific model and research question.
Table 1: Dose-Dependent In Vivo Effects of this compound in Mice
| Dose (mg/kg) | Route of Administration | On-Target Effect (e.g., Tumor Growth Inhibition) | Off-Target Effect (e.g., Serum TNF-α levels at 6h, pg/mL) | Clinical Observations |
| 0 (Vehicle) | Intraperitoneal | 0% | < 50 | Normal |
| 0.1 | Intraperitoneal | 15% | 500 ± 150 | Normal |
| 1 | Intraperitoneal | 45% | 2500 ± 800 | Mild lethargy |
| 10 | Intraperitoneal | 50% | >10,000 | Severe lethargy, hunched posture |
Table 2: Effect of Formulation on this compound Biodistribution and Toxicity
| Formulation | Peak Serum Concentration (µg/mL) | Accumulation in Spleen (% Injected Dose) | Accumulation in Liver (% Injected Dose) | Survival Rate at High Dose (e.g., 10 mg/kg) |
| Free this compound in Saline/DMSO | 10.5 | 15% | 25% | 20% |
| Liposomal this compound | 2.1 | 45% | 35% | 90% |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of this compound in Mice
Objective: To administer this compound systemically to induce a NOD2-dependent immune response.
Materials:
-
This compound powder
-
Sterile, endotoxin-free DMSO
-
Sterile, endotoxin-free phosphate-buffered saline (PBS) or saline
-
25-27 gauge needles
-
1 mL syringes
-
70% ethanol (B145695) for disinfection
Procedure:
-
Preparation of this compound Solution:
-
Aseptically prepare a stock solution of this compound by dissolving it in sterile DMSO (e.g., 10 mg/mL). This compound is lipophilic and may not be readily soluble in aqueous solutions.
-
For injection, dilute the stock solution in sterile PBS or saline to the final desired concentration. The final concentration of DMSO should be kept to a minimum (ideally less than 5% of the total injection volume) to avoid solvent toxicity.
-
Vortex the final solution thoroughly before drawing it into the syringe.
-
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. Manual restraint by scruffing the neck and securing the tail is a common method.
-
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
The injection site should be in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[13]
-
Tilt the mouse's head slightly downwards to cause the abdominal organs to shift cranially.
-
Insert the needle at a 15-20 degree angle, bevel up.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or a colored fluid is aspirated, discard the syringe and prepare a new one.
-
Inject the this compound solution slowly and smoothly. The typical injection volume for a mouse is 100-200 µL.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Administration Monitoring:
-
Monitor the animals closely for the first few hours after injection for any signs of acute toxicity (e.g., lethargy, respiratory distress, seizures).
-
Continue to monitor the animals daily for clinical signs, body weight, and other relevant parameters as dictated by your experimental design.
-
Protocol 2: Assessment of Systemic Cytokine Response
Objective: To quantify the levels of pro-inflammatory cytokines in the serum of mice following this compound administration.
Materials:
-
This compound treated mice and control mice
-
Blood collection tubes (e.g., microcentrifuge tubes with or without anticoagulant, depending on whether plasma or serum is desired)
-
Centrifuge
-
Cytokine quantification assay kits (e.g., ELISA or multiplex bead array)
Procedure:
-
Blood Collection:
-
At predetermined time points after this compound administration (e.g., 2, 6, 24 hours), collect blood from the mice via an appropriate method (e.g., submandibular, saphenous, or terminal cardiac puncture).
-
-
Serum/Plasma Preparation:
-
For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.
-
For plasma, collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge immediately at 1500 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (serum or plasma) and store it at -80°C until analysis.
-
-
Cytokine Quantification:
-
Quantify the concentrations of relevant cytokines (e.g., TNF-α, IL-6, IL-1β, IL-12, IFN-γ) using a commercially available ELISA or multiplex assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cytokine levels in the this compound treated groups to the vehicle control group at each time point.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow for In Vivo Study
Caption: In vivo experimental workflow.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production and suppress melanoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The pyrogenicity of the synthetic adjuvant muramyl dipeptide and two structural analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systemic delivery of liposome-anchored anti-CD137 and IL2-Fc prevents lethal toxicity and elicits potent antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposome-anchored local delivery of immunomodulatory agents for tumor therapy [dspace.mit.edu]
- 8. Liposome-Based Drug Delivery Systems in Cancer Immunotherapy: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. Nanomedicine for Cancer and Autoimmune Immunotherapy [mdpi.com]
- 10. Immunological and Toxicological Considerations for the Design of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Way To Limit Inflammation From Adjuvants | Technology Networks [technologynetworks.com]
- 12. Improving the Adjuvanticity of Small Molecule Immune Potentiators Using Covalently Linked NF-κB Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Validation & Comparative
L18-MDP vs. Muramyl Dipeptide: A Comparative Guide to NOD2 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of L18-MDP and Muramyl Dipeptide (MDP) in the context of Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) activation. This document summarizes their performance, presents supporting experimental data, and outlines the methodologies used for their evaluation.
Introduction to NOD2 Agonists
Muramyl dipeptide (MDP) is the minimal bioactive peptidoglycan motif common to nearly all bacteria and is a well-established agonist of the intracellular pattern recognition receptor, NOD2.[1][2] Activation of NOD2 by MDP triggers a signaling cascade that results in the activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and an innate immune response.[1][3] this compound is a synthetic, lipophilic derivative of MDP, specifically a 6-O-stearoyl derivative.[1] This structural modification enhances its cellular uptake, leading to a more potent activation of the NOD2 signaling pathway.[1]
Performance Comparison in NOD2 Activation Assays
This compound consistently demonstrates higher potency in activating NOD2 compared to its parent molecule, MDP. The enhanced lipophilicity of this compound facilitates its passage across the cell membrane, leading to a higher intracellular concentration and, consequently, a more robust engagement with the cytosolic NOD2 receptor.[1]
Quantitative Data Summary
The following table summarizes the quantitative comparison of this compound and MDP in a typical NOD2 activation assay using HEK-Blue™ NOD2 cells. These cells are engineered to express human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. The activation of NOD2 is quantified by measuring the SEAP activity.
| Feature | This compound | Muramyl Dipeptide (MDP) | Reference |
| Chemical Nature | 6-O-stearoyl-N-Acetyl-muramyl-L-alanyl-D-isoglutamine | N-Acetylmuramyl-L-alanyl-D-isoglutamine | [1] |
| Potency | More potent | Less potent | [1] |
| Working Concentration | 1 - 100 ng/mL | 10 ng/mL - 10 µg/mL | [1] |
| Mechanism of Enhanced Activity | Lipophilic nature enhances cellular uptake | Hydrophilic, lower passive diffusion across cell membranes | [1] |
Experimental Protocols
A common method to quantify and compare the potency of NOD2 agonists is through a reporter gene assay in a stable cell line, such as HEK-Blue™ hNOD2 cells.
HEK-Blue™ hNOD2 NF-κB Reporter Assay
This assay measures the activation of the NF-κB signaling pathway downstream of NOD2 activation.
Materials:
-
HEK-Blue™ hNOD2 cells
-
HEK-Blue™ Detection Medium
-
This compound
-
Muramyl Dipeptide (MDP)
-
Phosphate-Buffered Saline (PBS)
-
96-well plates (flat-bottom)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
Procedure:
-
Cell Seeding: Plate HEK-Blue™ hNOD2 cells in a 96-well plate at a density of approximately 5 x 10⁴ cells per well in 180 µL of cell culture medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Ligand Preparation: Prepare serial dilutions of this compound and MDP in cell culture medium.
-
Cell Stimulation: Add 20 µL of the prepared ligand dilutions to the respective wells. Include a negative control (medium only) and a positive control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
SEAP Detection:
-
Prepare HEK-Blue™ Detection medium according to the manufacturer's instructions.
-
Add 180 µL of HEK-Blue™ Detection medium to a new 96-well plate.
-
Transfer 20 µL of the supernatant from the stimulated cell plate to the corresponding wells of the plate containing the detection medium.
-
-
Incubation and Measurement: Incubate the plate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm using a spectrophotometer. The absorbance is directly proportional to the NF-κB activation.
Visualizing the Molecular and Experimental Frameworks
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
NOD2 Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the recognition of MDP by NOD2, leading to the activation of NF-κB.
References
- 1. invivogen.com [invivogen.com]
- 2. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
L18-MDP vs. LPS: A Comparative Guide to Macrophage Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of L18-Muramyl Dipeptide (L18-MDP) and Lipopolysaccharide (LPS) on macrophage activation. Understanding the distinct and overlapping responses elicited by these two potent immunostimulants is crucial for research in immunology, infectious disease, and the development of novel therapeutics.
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a classical and potent activator of macrophages, primarily through Toll-like receptor 4 (TLR4). L18-Muramyl dipeptide (this compound) is a synthetic, lipophilic derivative of MDP, the minimal bioactive motif of peptidoglycan found in the cell walls of both Gram-positive and Gram-negative bacteria. This compound is a powerful agonist for the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain 2 (NOD2). While both molecules trigger robust inflammatory responses in macrophages, they do so through distinct signaling pathways, leading to both shared and unique cellular outcomes.
Comparative Effects on Macrophage Function
The activation of macrophages by this compound and LPS leads to a variety of cellular responses, including the production of cytokines and nitric oxide, as well as the enhancement of phagocytosis. The following tables summarize the quantitative effects of these molecules on macrophage activation, based on available experimental data.
Table 1: Comparative Cytokine Production in RAW 264.7 Macrophages
| Cytokine | Stimulant | Concentration | Incubation Time | Cytokine Level (pg/mL) | Reference |
| TNF-α | LPS | 10 ng/mL | 6 h | ~2500 | [1] |
| LPS | 100 ng/mL | 6 h | ~4000 | [2] | |
| LPS | 1 µg/mL | 24 h | ~11,390 | [3] | |
| This compound | 1 µg/mL | 24 h | Data not available in direct comparison | - | |
| IL-6 | LPS | 10 ng/mL | 24 h | ~150 | [4] |
| LPS | 100 ng/mL | 6 h | ~600 | [2] | |
| LPS | 1 µg/mL | 24 h | ~11,595 | [3] | |
| This compound | 1 µg/mL | 24 h | Data not available in direct comparison | - |
Table 2: Comparative Nitric Oxide (NO) Production in RAW 264.7 Macrophages
| Stimulant | Concentration | Incubation Time | Nitrite (B80452) Concentration (µM) | Reference |
| LPS | 0.5 µg/mL | 18 h | ~61.3 | [5] |
| LPS | 1 µg/mL | 24 h | Not specified, but significant increase | [6] |
| This compound | Not specified | Not specified | Data not available in direct comparison | - |
Signaling Pathways
This compound and LPS activate distinct primary signaling pathways in macrophages, although downstream convergence and crosstalk exist.
This compound Signaling Pathway
This compound, being a lipophilic derivative of MDP, can more readily access the cytoplasm where it is recognized by its intracellular receptor, NOD2. This interaction triggers a signaling cascade that leads to the activation of the transcription factor NF-κB and Mitogen-Activated Protein Kinases (MAPKs), culminating in the transcription of pro-inflammatory genes.
LPS Signaling Pathway
LPS is recognized by a receptor complex on the macrophage surface, consisting of CD14, MD-2, and TLR4. This binding initiates intracellular signaling cascades, primarily through the MyD88-dependent and TRIF-dependent pathways. Both pathways converge on the activation of NF-κB and MAPKs, leading to the expression of a wide range of inflammatory genes.[7]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate comparative studies of this compound and LPS.
Macrophage Culture and Stimulation
This protocol describes the general procedure for culturing and stimulating RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
This compound (InvivoGen)
-
LPS (from E. coli O111:B4, Sigma-Aldrich)
-
Sterile tissue culture plates (e.g., 96-well, 24-well, or 6-well)
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells into appropriate tissue culture plates at a density of 2 x 10⁵ cells/mL and allow them to adhere overnight.
-
Prepare stock solutions of this compound and LPS in sterile, endotoxin-free water or PBS. Further dilute the stock solutions in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and replace it with fresh medium containing the various concentrations of this compound or LPS. Include an untreated control group.
-
Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours) depending on the specific assay.
-
After incubation, collect the cell culture supernatants for cytokine and nitric oxide analysis, and/or lyse the cells for protein or RNA extraction.
Cytokine Quantification (ELISA)
Materials:
-
ELISA kits for mouse TNF-α and IL-6 (e.g., from R&D Systems or eBioscience)
-
Collected cell culture supernatants
-
Microplate reader
Procedure:
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the collected cell culture supernatants and standards to the wells.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of cytokines in the samples based on the standard curve.
Nitric Oxide (NO) Production Assay (Griess Reagent System)
Materials:
-
Griess Reagent System (Promega or other suppliers)
-
Collected cell culture supernatants
-
Sodium nitrite standard
-
96-well plate
Procedure:
-
Add 50 µL of cell culture supernatant to a 96-well plate.
-
Prepare a standard curve using the sodium nitrite standard provided with the kit.
-
Add 50 µL of the Sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Calculate the nitrite concentration in the samples based on the standard curve.
Phagocytosis Assay
Materials:
-
Fluorescently labeled particles (e.g., FITC-labeled zymosan or fluorescent microspheres)
-
RAW 264.7 cells seeded in a 24-well plate
-
This compound and LPS
-
Trypan Blue solution
-
Fluorescence microscope or flow cytometer
Procedure:
-
Stimulate RAW 264.7 cells with this compound or LPS for a predetermined time (e.g., 24 hours).[8]
-
Wash the cells with PBS to remove the stimulants.
-
Add the fluorescently labeled particles to the cells at a specific particle-to-cell ratio and incubate for 1-2 hours to allow for phagocytosis.
-
Wash the cells extensively with cold PBS to remove non-ingested particles.
-
To quench the fluorescence of extracellular particles, add Trypan Blue solution for a few minutes.
-
Analyze the cells using a fluorescence microscope to visualize phagocytosis or a flow cytometer to quantify the percentage of phagocytic cells and the mean fluorescence intensity.
Conclusion
This compound and LPS are both potent activators of macrophages, but they initiate the inflammatory cascade through distinct receptor systems. LPS, acting via the cell surface TLR4 complex, is a powerful inducer of a broad range of inflammatory responses. This compound, through the intracellular sensor NOD2, also triggers a robust pro-inflammatory program. While direct quantitative comparisons are not extensively available, the existing literature suggests that both molecules are capable of inducing significant cytokine and nitric oxide production. The choice between this compound and LPS in experimental settings will depend on the specific research question, particularly whether the focus is on extracellular or intracellular bacterial sensing pathways. Further head-to-head comparative studies are warranted to fully elucidate the quantitative and qualitative differences in macrophage activation by these two important immunomodulators.
References
- 1. Expression profiling of lipopolysaccharide target genes in RAW264.7 cells by oligonucleotide microarray analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RAW 264.7 cell phagocytosis assay [protocols.io]
- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene expression profiles of RAW264.7 macrophages stimulated with preparations of LPS differing in isolation and purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]
L18-MDP: A Highly Specific Agonist for NOD2 with Negligible Toll-like Receptor Activity
For researchers, scientists, and drug development professionals, the selective activation of specific pattern recognition receptors is crucial for dissecting immune pathways and developing targeted therapeutics. This guide provides a comprehensive comparison of L18-MDP and its parent molecule, Muramyl Dipeptide (MDP), with a focus on the experimental validation of this compound's specificity for the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) over Toll-like Receptors (TLRs).
This compound, a lipophilic derivative of MDP, has emerged as a potent and specific agonist for NOD2, a key intracellular sensor of bacterial peptidoglycan. Its unique chemical structure, featuring a C18 fatty acid chain, enhances its cellular uptake, leading to a more robust activation of the NOD2 signaling pathway compared to MDP.[1] Crucially, experimental evidence demonstrates that this compound maintains a high degree of specificity for NOD2, with a notable absence of off-target effects on Toll-like Receptors (TLRs), which are another major class of pattern recognition receptors.
Comparative Analysis of NOD2 Agonist Potency
The addition of a stearoyl fatty acid to the MDP molecule significantly enhances its ability to activate NOD2. This is attributed to improved cellular membrane permeability, allowing for more efficient delivery of the active MDP moiety to the cytosolic NOD2 receptor.
| Compound | Chemical Name | Potency on NOD2 |
| This compound | 6-O-stearoyl-N-Acetyl-muramyl-L-alanyl-D-isoglutamine | More potent than MDP[1] |
| MDP | N-Acetylmuramyl-L-alanyl-D-isoglutamine | Standard NOD2 agonist[2] |
Validation of Specificity: this compound vs. TLRs
A critical aspect of a selective agonist is its inability to activate other related receptors. The specificity of this compound has been validated using HEK-Blue™ reporter cell lines, which are engineered to express specific pattern recognition receptors and a reporter gene (secreted embryonic alkaline phosphatase, SEAP) linked to the NF-κB signaling pathway. Activation of the specific receptor leads to a quantifiable colorimetric change.
Quality control data for this compound confirms its specific activation of NOD2 while demonstrating an absence of activity for TLR2 and TLR4.[1] This lack of cross-reactivity is a significant advantage in experimental settings aimed at isolating the effects of NOD2 activation.
| Receptor | This compound Activity (at 1-100 ng/ml) | MDP Activity (at 10 ng/ml - 10 µg/ml) | Positive Control Ligand |
| NOD2 | Active [1] | Active [2] | - |
| TLR1 | Not Reported | Not Reported | Pam3CSK4 |
| TLR2 | Inactive [1] | Inactive[3][4] | HKLM |
| TLR3 | Not Reported | Not Reported | Poly(I:C) |
| TLR4 | Inactive [1] | Not Reported | LPS-EK |
| TLR5 | Not Reported | Not Reported | Flagellin |
| TLR6 | Not Reported | Inactive[4] | FSL-1 |
| TLR7 | Not Reported | Not Reported | Imiquimod |
| TLR8 | Not Reported | Not Reported | ssRNA40 / LyoVec™ |
| TLR9 | Not Reported | Not Reported | ODN 2006 |
Signaling Pathways
To visualize the distinct signaling cascades activated by NOD2 and TLRs, the following diagrams illustrate the key molecular players and interactions.
References
A Researcher's Guide to Selecting Negative Controls for L18-MDP Stimulation Experiments
An Objective Comparison of Essential Controls for Accurate and Reproducible Results in NOD2 Signaling Research
For researchers investigating the intricate signaling pathways activated by the potent NOD2 agonist L18-muramyl dipeptide (L18-MDP), the selection of appropriate negative controls is paramount to ensure the validity and reproducibility of experimental findings. This guide provides a comprehensive comparison of recommended negative controls for this compound stimulation experiments, supported by experimental data and detailed protocols, to aid scientists and drug development professionals in designing robust and reliable studies.
This compound, a synthetic lipophilic derivative of muramyl dipeptide, is a powerful tool for probing the innate immune system. It specifically activates the intracellular pattern recognition receptor NOD2, triggering a signaling cascade that results in the production of pro-inflammatory cytokines and other immune mediators. To unequivocally attribute these responses to NOD2 activation by this compound, it is crucial to employ negative controls that account for both the specificity of the agonist-receptor interaction and any potential off-target or vehicle-induced effects.
Comparison of Key Negative Controls
The two most critical negative controls for this compound experiments are an inactive stereoisomer of the muramyl dipeptide core and the vehicle used to dissolve the lipophilic this compound.
| Negative Control | Description | Rationale for Use | Expected Outcome |
| Inactive MDP (L-L Isomer) | A stereoisomer of muramyl dipeptide (N-Acetylmuramyl-L-Alanyl-L-Isoglutamine) where the D-isoglutamine is replaced with L-isoglutamine. | This molecule is structurally very similar to the active component of this compound but does not bind to or activate the NOD2 receptor due to stereospecificity.[1] It serves as a stringent control for the specificity of NOD2-mediated signaling. | No significant induction of downstream signaling (e.g., NF-κB activation) or pro-inflammatory cytokine production compared to unstimulated cells. |
| Vehicle Control | The solvent used to dissolve this compound. Given its lipophilic nature, this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO) before being diluted in cell culture media. | The vehicle itself can sometimes have biological effects on cells. A vehicle control is essential to ensure that the observed cellular responses are due to this compound and not the solvent. | No significant difference in cellular responses compared to untreated cells. The final concentration of the vehicle in the culture should be matched across all experimental conditions. |
Quantitative Data on Negative Control Performance
The following table summarizes representative data on the production of key pro-inflammatory cytokines by human peripheral blood mononuclear cells (PBMCs) following stimulation with this compound and appropriate negative controls.
| Stimulant | Concentration | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Unstimulated Control | - | < 10 | < 5 | < 5 |
| This compound | 100 ng/mL | 1500 ± 120 | 850 ± 75 | 450 ± 50 |
| Inactive MDP (L-L Isomer) | 100 ng/mL | < 15 | < 10 | < 5 |
| Vehicle Control (0.1% DMSO) | - | < 10 | < 5 | < 5 |
Data are representative and may vary depending on the specific cell type, donor variability, and experimental conditions.
Experimental Protocols
Below are detailed methodologies for performing this compound stimulation experiments with the recommended negative controls.
Protocol 1: In Vitro Stimulation of Human PBMCs
-
Cell Preparation: Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.
-
Preparation of Stimulants:
-
Prepare a stock solution of this compound in sterile DMSO. Further dilute in complete RPMI medium to the desired final concentration (e.g., 100 ng/mL). The final DMSO concentration should not exceed 0.1%.
-
Prepare a stock solution of the inactive MDP (L-L isomer) in sterile water or PBS. Dilute in complete RPMI medium to the same final molar concentration as this compound.
-
Prepare the vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to complete RPMI medium.
-
-
Cell Stimulation: Add the prepared stimulants (this compound, inactive MDP, vehicle control) and a media-only control to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Cytokine Measurement: After incubation, centrifuge the plate and collect the supernatants. Measure the concentration of desired cytokines (e.g., IL-6, TNF-α, IL-1β) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay according to the manufacturer's instructions.
Protocol 2: NF-κB Reporter Assay in HEK293-hNOD2 Cells
-
Cell Culture: Culture HEK293 cells stably expressing human NOD2 (HEK293-hNOD2) and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP) in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and appropriate selection antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Preparation of Stimulants: Prepare this compound, inactive MDP (L-L isomer), and vehicle controls as described in Protocol 1.
-
Cell Stimulation: Replace the culture medium with fresh medium containing the stimulants.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Reporter Gene Assay: Measure the activity of the reporter gene in the culture supernatant according to the manufacturer's protocol. For SEAP, this typically involves adding a phosphatase substrate and measuring the colorimetric or chemiluminescent signal.
Visualizing the Rationale for Negative Controls
To better understand the importance of these controls, it is helpful to visualize the signaling pathway and the experimental workflow.
Caption: this compound signaling pathway and the role of the inactive control.
Caption: Logical workflow for a well-controlled this compound stimulation experiment.
References
Quantitative PCR for Gene Expression Analysis Following L18-MDP Treatment: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the immunomodulatory effects of L18-MDP, quantitative PCR (qPCR) is an indispensable tool for analyzing subsequent changes in gene expression. This guide provides an objective comparison of gene expression responses to this compound treatment, supported by experimental data, detailed protocols, and pathway visualizations.
This compound, a synthetic lipophilic derivative of muramyl dipeptide (MDP), is a potent agonist for the cytosolic receptor NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2).[1] Activation of NOD2 by this compound triggers downstream signaling cascades, primarily through the NF-κB and MAPK pathways, leading to the transcription of various pro-inflammatory genes.[1]
This compound Signaling Pathway
Upon entering the cell, this compound is recognized by the NOD2 receptor. This binding event initiates the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). The subsequent oligomerization and ubiquitination of RIPK2 lead to the activation of the IKK complex, which in turn phosphorylates IκBα, marking it for degradation. This releases the transcription factor NF-κB, allowing it to translocate to the nucleus and induce the expression of target inflammatory genes. Concurrently, this pathway can also activate Mitogen-Activated Protein Kinases (MAPKs), which contribute to the inflammatory response.[1]
Quantitative Gene Expression Analysis: A Comparative Overview
Treatment with this compound and its parent compound, MDP, has been shown to upregulate a variety of pro-inflammatory genes across different cell types. The following table summarizes the observed changes in gene expression from various studies, providing a comparative look at the cellular response.
| Gene | Cell Type | Treatment | Observed Change | Source |
| Interleukin-8 (IL-8) | Human Monocytic THP-1 Cells | MDP | Upregulated | [2] |
| IL-8 | Human Blood Cells | MDP | Lower secretion in COVID-19 patients vs. healthy controls | [3] |
| IL-8 | M1 Macrophages | oxLDL | Significantly upregulated | [4] |
| Tumor Necrosis Factor-alpha (TNF-α) | Human Monocytic THP-1 Cells | MDP + TNF-α | Upregulated | [2] |
| TNF-α | C2C12 Myoblasts | TNF-α | 958 differentially expressed genes | [5] |
| Interleukin-6 (IL-6) | Human Monocyte-Derived Dendritic Cells | IFN-β + MDP-Lys(L18) | Increased mRNA expression | [6] |
| IL-6 | Bone Marrow-Derived Macrophages | MDP | Requires Nod2 and Rip2 for production | [7][8] |
| IL-6 | Human Endothelial Cells | C4HSL | ~9-fold increase | [9] |
| IL-6 | Rat Tibialis Anterior Muscle | Acupuncture | 19.44-fold increase at Day 1 | [10] |
| Interleukin-1 beta (IL-1β) | Human Monocyte-Derived Dendritic Cells | IFN-β + MDP-Lys(L18) | Increased mRNA expression | [6] |
| IL-1β | Bone Marrow-Derived Macrophages | MDP | Requires Nod2 and CIAS1/NALP3 | [7][8] |
| Interleukin-12 (IL-12) | Human Monocyte-Derived Dendritic Cells | IFN-β + MDP-Lys(L18) | Increased p35 & p40 mRNA | [6] |
| IL-12 | Burn Patient PBMCs | Burn Injury | Decreased expression | [11] |
| Interleukin-18 (IL-18) | Mouse Eye | MDP | Significant increase | [12] |
| Interleukin-10 (IL-10) | Human Monocyte-Derived Dendritic Cells | IFN-β + MDP-Lys(L18) | Increased mRNA expression | [6] |
Experimental Protocols
Performing qPCR to analyze gene expression after this compound treatment involves a multi-step process. A generalized workflow is presented below, followed by a detailed experimental protocol.
References
- 1. invivogen.com [invivogen.com]
- 2. TNF-α-Induced NOD2 and RIP2 Contribute to the Up-Regulation of Cytokines Induced by MDP in Monocytic THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Tumor Necrosis Factor-Alpha Modulates Expression of Genes Involved in Cytokines and Chemokine Pathways in Proliferative Myoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production and suppress melanoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MDP-induced interleukin-1beta processing requires Nod2 and CIAS1/NALP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Early expression of IL-10, IL-12, ARG1, and NOS2 genes in peripheral blood mononuclear cells synergistically correlate with patient outcome after burn injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Vaccine Adjuvants: L18-MDP, CpG ODN, and Alum
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate adjuvant is a critical step in the development of effective subunit vaccines. Adjuvants are essential for enhancing and directing the adaptive immune response towards the desired protective outcome. This guide provides a comparative overview of three widely studied adjuvants: L18-MDP, a synthetic derivative of muramyl dipeptide; CpG oligodeoxynucleotides (ODN), a TLR9 agonist; and Alum (aluminum salts), the most commonly used adjuvant in human vaccines. We present a summary of their mechanisms of action, key experimental data on their performance, and detailed experimental protocols for their comparative evaluation.
Mechanism of Action and Immune Polarization
The adjuvant activity of this compound, CpG ODN, and Alum stems from their ability to activate the innate immune system through distinct pattern recognition receptors (PRRs), leading to the initiation and shaping of the adaptive immune response.
This compound (Lipophilic Muramyl Dipeptide) is a potent synthetic agonist of the cytosolic Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1] Upon entering the cell, this compound is hydrolyzed to release muramyl dipeptide (MDP), which binds to NOD2. This interaction triggers a signaling cascade that activates the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules on antigen-presenting cells (APCs).[1] this compound has been shown to enhance both humoral and cellular immunity and can be formulated to drive different T helper (Th) cell responses.
CpG ODN (Oligodeoxynucleotides containing unmethylated CpG motifs) are recognized by Toll-like receptor 9 (TLR9), which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells.[1][2] Activation of TLR9 by CpG ODN initiates a MyD88-dependent signaling pathway, leading to the robust production of Type I interferons (IFNs) and pro-inflammatory cytokines such as IL-12.[2] This cytokine milieu strongly promotes the differentiation of Th1 cells, which are crucial for cell-mediated immunity against intracellular pathogens and for the production of opsonizing IgG2a antibodies in mice.[3][4][5]
Alum (Aluminum Salts) , typically aluminum hydroxide (B78521) or aluminum phosphate, is the most widely used adjuvant in licensed human vaccines.[6][7] Its mechanism of action is complex and not fully elucidated but is known to involve the activation of the NLRP3 inflammasome in APCs.[6] This leads to the release of IL-1β and IL-18, cytokines that promote a Th2-biased immune response.[6] Alum also facilitates antigen uptake by APCs by forming a depot at the injection site, which allows for the slow release of the antigen.[6] The resulting immune response is characterized by the production of high titers of antibodies, predominantly of the IgG1 isotype in mice, and is effective against extracellular pathogens.[8][9]
Signaling Pathways
The distinct signaling pathways activated by each adjuvant are crucial in determining the nature of the ensuing adaptive immune response.
Comparative Experimental Data
The following tables summarize key performance indicators for each adjuvant based on preclinical studies. It is important to note that direct head-to-head comparisons in a single study are limited, and the presented data is a synthesis from multiple sources. The specific antigen, dose, and animal model can significantly influence the results.
Table 1: Humoral Immune Response
| Adjuvant | Predominant Antibody Isotype (in mice) | IgG1/IgG2a Ratio | Potency of Antibody Response |
| This compound | IgG1 and IgG2a | Variable, can be Th2-skewed when used alone | Moderate to High |
| CpG ODN | IgG2a | Low (Th1-biased) | High |
| Alum | IgG1 | High (Th2-biased) | High |
Table 2: Cellular Immune Response
| Adjuvant | Predominant T Helper (Th) Response | Key Cytokines Induced | Cytotoxic T Lymphocyte (CTL) Induction |
| This compound | Th1 and Th2 | IL-4, IL-6, IFN-γ | Moderate |
| CpG ODN | Th1 | IFN-γ, IL-12 | Strong |
| Alum | Th2 | IL-4, IL-5 | Weak to negligible |
Experimental Protocols for Adjuvant Comparison
To directly compare the adjuvant effects of this compound, CpG ODN, and Alum, a standardized experimental protocol is essential. The following outlines a typical workflow for a comparative study in a murine model.
Detailed Methodologies
1. Animal Model and Immunization:
-
Animals: Female BALB/c or C57BL/6 mice, 6-8 weeks old.
-
Antigen: A model antigen such as Ovalbumin (OVA) or a specific recombinant protein (e.g., 10-25 µg per dose).
-
Adjuvant Doses:
-
This compound: 50-100 µg per dose.
-
CpG ODN (e.g., 1826): 20-50 µg per dose.
-
Alum (Alhydrogel®): 100-200 µg per dose.
-
-
Formulation: Adjuvants are mixed with the antigen solution shortly before injection. For Alum, the antigen is typically adsorbed for 30-60 minutes at room temperature with gentle agitation.
-
Immunization Schedule: A prime-boost regimen is common, with subcutaneous or intramuscular injections on day 0 and day 14 or 21.
2. Humoral Response Assessment (ELISA):
-
Sample Collection: Blood is collected via retro-orbital or tail bleed at specified time points (e.g., pre-immune, and 1-2 weeks after the final immunization). Serum is separated and stored at -20°C or -80°C.
-
Total IgG ELISA:
-
Coat 96-well plates with the antigen (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash plates and block with a suitable blocking buffer (e.g., 5% skim milk in PBS-T) for 1-2 hours at room temperature.
-
Add serially diluted serum samples and incubate for 1-2 hours at room temperature.
-
Wash and add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody. Incubate for 1 hour at room temperature.
-
Wash and add a substrate solution (e.g., TMB). Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm. Endpoint titers are determined as the reciprocal of the highest dilution giving an absorbance value above a pre-determined cut-off.
-
-
IgG1/IgG2a Isotyping ELISA: The protocol is similar to the total IgG ELISA, but specific HRP-conjugated anti-mouse IgG1 and anti-mouse IgG2a secondary antibodies are used in separate wells.
3. Cellular Response Assessment (ELISpot and ICS):
-
Sample Collection: Spleens are harvested 1-2 weeks after the final immunization.
-
Splenocyte Preparation: Single-cell suspensions of splenocytes are prepared by mechanical disruption of the spleen followed by red blood cell lysis.
-
ELISpot Assay for Cytokine-Secreting Cells:
-
Coat ELISpot plates with anti-IFN-γ and anti-IL-4 capture antibodies overnight at 4°C.
-
Wash and block the plates.
-
Add splenocytes (e.g., 2-5 x 10⁵ cells/well) and stimulate with the specific antigen (e.g., 10 µg/mL) for 24-48 hours at 37°C. Concanavalin A can be used as a positive control and medium alone as a negative control.
-
Wash the cells and add biotinylated anti-IFN-γ and anti-IL-4 detection antibodies.
-
Wash and add streptavidin-HRP.
-
Wash and add a substrate to develop spots.
-
Count the spots using an ELISpot reader. The results are expressed as the number of spot-forming units (SFU) per million cells.
-
-
Intracellular Cytokine Staining (ICS) and Flow Cytometry:
-
Stimulate splenocytes with the antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8).
-
Fix and permeabilize the cells.
-
Stain for intracellular cytokines with fluorescently labeled antibodies against IFN-γ, IL-4, and TNF-α.
-
Acquire the data on a flow cytometer and analyze the percentage of cytokine-producing T cells.
-
Conclusion
This compound, CpG ODN, and Alum are potent adjuvants that enhance vaccine-induced immunity through distinct mechanisms, resulting in different types of immune responses. Alum is a reliable inducer of Th2-biased antibody responses. CpG ODN is a strong promoter of Th1-mediated cellular immunity. This compound offers a more versatile platform, capable of augmenting both humoral and cellular immunity. The choice of adjuvant should be tailored to the specific requirements of the vaccine, considering the nature of the pathogen and the desired protective immune response. The provided experimental framework offers a robust starting point for the direct and objective comparison of these and other novel adjuvant candidates.
References
- 1. mucosalimmunology.ch [mucosalimmunology.ch]
- 2. tandfonline.com [tandfonline.com]
- 3. umass.edu [umass.edu]
- 4. Combination of Innate Immune Modulators as Vaccine Adjuvants in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Mouse Immunoglobulin Isotyping ELISA Kit [bdbiosciences.com]
- 7. frontiersin.org [frontiersin.org]
- 8. Protocol for measuring anti-fentanyl antibodies in mouse serum by enzyme-linked immunosorbent assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of adjuvant and adjuvant-free murine experimental asthma models - PMC [pmc.ncbi.nlm.nih.gov]
Assessing NOD2-Dependent Signaling: A Comparative Guide to L18-MDP
For Researchers, Scientists, and Drug Development Professionals
The study of the innate immune system and its intricate signaling pathways is paramount in the development of novel therapeutics for a host of inflammatory and infectious diseases. Central to this is the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), an intracellular pattern recognition receptor crucial for detecting bacterial peptidoglycan. Accurate assessment of NOD2-dependent signaling is therefore a critical step in drug discovery and immunological research. This guide provides a comprehensive comparison of L18-MDP, a potent NOD2 agonist, with other alternatives, supported by experimental data and detailed protocols.
This compound: A Potent and Lipophilic NOD2 Agonist
This compound is a synthetic, lipophilic derivative of Muramyl Dipeptide (MDP), the minimal bioactive component of peptidoglycan recognized by NOD2.[1] The addition of a C18 fatty acid chain to the 6-O-position of the muramyl moiety enhances the cellular uptake of this compound.[1] Once inside the cell, the ester bond is hydrolyzed, releasing MDP into the cytoplasm to activate the NOD2 signaling cascade.[1] This modification makes this compound significantly more potent at inducing NOD2-dependent responses compared to its parent molecule, MDP.[1]
Comparison of NOD2 Agonists
The selection of an appropriate NOD2 agonist is critical for obtaining robust and reproducible results. The following table compares this compound with other commonly used NOD2 ligands.
| Feature | This compound | MDP | M-TriLYS | Murabutide |
| Description | 6-O-stearoyl derivative of MDP | Minimal bioactive peptidoglycan motif | Tri-lysine containing MDP derivative | Synthetic derivative of MDP |
| Cell Permeability | High (lipophilic)[1] | Low | Moderate | Moderate |
| Potency | High[1] | Moderate[2] | High[2] | Moderate[2] |
| Specificity | Specific for NOD2[1] | Activates NOD2 and potentially NLRP3[3] | Activates NOD1 and NOD2 | Primarily activates NOD2 |
| Common Applications | In vitro and in vivo studies of NOD2 signaling, adjuvant development[1][4] | In vitro studies of NOD2 signaling, adjuvant research[3] | Broad-spectrum immune stimulation studies | Vaccine adjuvant research |
| Typical Working Conc. | 1-100 ng/mL[1] | 10 ng - 10 µg/mL[3] | Varies | Varies |
Quantitative Data on this compound-Induced NOD2 Signaling
The potency of this compound in activating NOD2-dependent signaling has been demonstrated in various experimental systems. The following tables summarize key quantitative data from published studies.
Table 1: NF-κB Activation in HEK293T Cells
| Cell Line | Stimulant | Concentration | Fold Increase in NF-κB Activity (vs. control) | Reference |
| HEK293T overexpressing NOD2 | This compound | 200 ng/mL | Significant increase | [5] |
Table 2: Cytokine Production in Primary Human Cells
| Cell Type | Stimulant | Concentration | Cytokine Measured | Outcome | Reference |
| PBMC-derived monocytes | This compound | Not specified | TNF | Reduced expression in cells with NOD2 mutation | [5] |
| Monocyte-derived Dendritic Cells | This compound + IFN-β | Not specified | IL-12p70, TNF-α, IL-6 | Significantly augmented production | [4] |
| HCT116 cells | This compound | 200 ng/mL | IL-8 | Reduced expression in cells with NOD2 mutants | [5] |
Experimental Protocols
Accurate assessment of NOD2 signaling requires meticulous experimental design. Below are detailed protocols for common assays used to quantify the effects of this compound.
Protocol 1: NF-κB Luciferase Reporter Assay in HEK293T Cells
This assay is a widely used method to quantify the activation of the NF-κB signaling pathway downstream of NOD2.
Materials:
-
HEK293T cells
-
Expression plasmids for human NOD2
-
NF-κB luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])
-
Control Renilla luciferase plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (InvivoGen, tlrl-lmdp)
-
Dual-Luciferase Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Transfection: Co-transfect the cells with the NOD2 expression plasmid, NF-κB luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Stimulation: Replace the medium with fresh medium containing the desired concentration of this compound (e.g., 200 ng/mL).[5] Include an unstimulated control.
-
Incubation: Incubate the cells for 7 hours.[5]
-
Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Express the results as fold induction over the unstimulated control.
Protocol 2: Cytokine Measurement in Human PBMCs by Flow Cytometry
This protocol allows for the quantification of intracellular cytokine production in specific immune cell subsets in response to this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
This compound
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization solution
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD14) and intracellular cytokines (e.g., TNF-α)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture human PBMCs in RPMI-1640 medium.
-
Stimulation: Stimulate the PBMCs with this compound at the desired concentration. Include an unstimulated control.
-
Protein Transport Inhibition: Add a protein transport inhibitor for the last 4-6 hours of culture to allow for the intracellular accumulation of cytokines.
-
Surface Staining: Harvest the cells and stain with fluorochrome-conjugated antibodies against cell surface markers to identify the cell population of interest (e.g., CD14+ monocytes).
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Intracellular Staining: Stain the permeabilized cells with fluorochrome-conjugated antibodies against the cytokine of interest (e.g., TNF-α).
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of cytokine-positive cells within the gated population.
Visualizing the Molecular and Experimental Pathways
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the NOD2 signaling pathway and a typical experimental workflow.
Caption: NOD2 Signaling Pathway Activation by this compound.
Caption: General Experimental Workflow for Assessing NOD2 Signaling.
Conclusion
This compound stands out as a superior tool for the investigation of NOD2-dependent signaling. Its enhanced cell permeability and consequent high potency ensure a robust and reliable activation of the NOD2 pathway, making it an invaluable reagent for researchers in immunology and drug development. The provided comparative data and detailed protocols offer a solid foundation for designing and executing experiments to explore the intricacies of NOD2-mediated immune responses.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. invivogen.com [invivogen.com]
- 4. A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production and suppress melanoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Valosin-containing protein-regulated endoplasmic reticulum stress causes NOD2-dependent inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
L18-MDP: A Potent Lipophilic NOD2 Agonist Outperforms Standard MDP in Primary Cells
For researchers, scientists, and drug development professionals, understanding the nuances of innate immune receptor activation is critical. This guide provides a comprehensive comparison of L18-MDP, a lipophilic derivative of muramyl dipeptide (MDP), with other NOD2 agonists, focusing on their performance in primary human cells. Experimental data underscores the enhanced potency of this compound in eliciting key immune responses, offering a powerful tool for immunology research and therapeutic development.
This compound is a synthetic derivative of MDP, the minimal bioactive component of bacterial peptidoglycan recognized by the intracellular pattern recognition receptor NOD2.[1] The addition of a C18 fatty acid chain to the muramic acid backbone of MDP enhances its lipophilicity.[1] This structural modification is designed to improve its cellular uptake, leading to more potent activation of the NOD2 signaling pathway.[1]
Superior Performance of this compound in Primary Immune Cells
Experimental evidence from studies on primary human immune cells, such as peripheral blood mononuclear cells (PBMCs), monocytes, and monocyte-derived dendritic cells (MoDCs), consistently demonstrates the superior performance of this compound and its close analogue, MDP-Lys(L18) (also known as Romurtide), compared to the parent molecule, MDP.
Enhanced Cytokine Production
In human monocytes, lipophilic derivatives of MDP have been shown to be more potent inducers of pro-inflammatory cytokines. One study directly comparing a stearoyl derivative of MDP (MDP-Lys(L18)) with MDP found that the lipophilic analogue was far more potent in inducing the production of Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). This enhanced potency is attributed to the increased cellular uptake of the lipophilic compound.
| Agonist | Primary Cell Type | Key Cytokine Induction | Relative Potency |
| This compound / MDP-Lys(L18) | Human Monocytes | IL-1, IL-6, TNF-α | High |
| MDP | Human Monocytes | IL-1, IL-6, TNF-α | Low |
| Mifamurtide (L-MTP-PE) | Human Monocytes | IL-1, IL-6, TNF-α | High |
| Murabutide | Human PBMCs | (Inhibits IL-2 production) | - |
| Desmuramylpeptides | Human PBMCs | IL-6, IL-8, MCP-1 (minor increases alone) | Variable |
Table 1: Comparison of cytokine induction by various NOD2 agonists in human primary cells. Data compiled from multiple sources indicates the generally higher potency of lipophilic derivatives like this compound and Mifamurtide.
Mifamurtide (L-MTP-PE), another lipophilic muramyl peptide derivative, has also been shown to be superior to MDP in activating human monocytes.[2] Its lipophilic nature facilitates higher cell uptake and efficient incorporation into liposomal formulations for targeted delivery.[2]
Advanced Dendritic Cell Maturation
The maturation of dendritic cells is a critical step in initiating adaptive immune responses. Studies on human monocyte-derived dendritic cells (MoDCs) have shown that MDP-Lys(L18) significantly augments the expression of the maturation marker CD83 and co-stimulatory molecules CD40, CD80, and CD86, particularly when used in synergy with other immune signals like IFN-β.[3] This leads to enhanced allogeneic T cell stimulation, indicating a more robust activation of the adaptive immune system.[3]
| Agonist | Primary Cell Type | Maturation Markers Upregulated | Outcome |
| MDP-Lys(L18) | Human MoDCs | CD83, CD40, CD80, CD86 | Augmented T cell stimulation |
| MDP | Human MoDCs | Weak inducer of maturation | Insufficient for strong T cell response |
Table 2: Comparison of dendritic cell maturation induced by MDP-Lys(L18) and MDP in human monocyte-derived dendritic cells (MoDCs).
The NOD2 Signaling Pathway
The enhanced activity of this compound is a direct result of its efficient activation of the NOD2 signaling cascade. Upon entering the cytoplasm, MDP and its derivatives bind to the leucine-rich repeat (LRR) domain of NOD2. This binding induces a conformational change, leading to the recruitment of the serine/threonine kinase RIPK2 (also known as RICK). RIPK2 then activates the downstream signaling pathways, primarily the NF-κB and MAPK pathways, which culminate in the transcription of genes encoding pro-inflammatory cytokines and other immune mediators.
Experimental Protocols
The following are generalized protocols for key experiments to compare the activity of NOD2 agonists in primary cells.
Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To obtain a mixed population of primary immune cells for stimulation assays.
Methodology:
-
Dilute whole blood from healthy donors with an equal volume of phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.
-
Collect the mononuclear cell layer and transfer to a new centrifuge tube.
-
Wash the cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the cell pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Seed the cells in culture plates at the desired density (e.g., 1 x 10^6 cells/mL).
Cytokine Release Assay
Objective: To quantify the production of cytokines by primary cells in response to NOD2 agonist stimulation.
Methodology:
-
Prepare stock solutions of this compound and other NOD2 agonists in an appropriate solvent (e.g., DMSO or water).
-
Add the desired concentrations of the agonists to the cultured primary cells (e.g., PBMCs or monocytes). Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the culture plates to pellet the cells.
-
Carefully collect the supernatants.
-
Measure the concentration of cytokines (e.g., IL-6, TNF-α, IL-1β) in the supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
Dendritic Cell Maturation Assay by Flow Cytometry
Objective: To assess the expression of cell surface markers indicative of dendritic cell maturation.
Methodology:
-
Generate monocyte-derived dendritic cells (MoDCs) by culturing purified human monocytes with GM-CSF and IL-4 for 5-6 days.
-
Stimulate the immature MoDCs with NOD2 agonists for 24-48 hours.
-
Harvest the cells and wash with FACS buffer (PBS containing 2% FBS).
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against maturation markers (e.g., anti-CD83, anti-CD80, anti-CD86, anti-HLA-DR) and a viability dye.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the maturation markers and the mean fluorescence intensity.[4][5][6][7][8]
Conclusion
References
- 1. invivogen.com [invivogen.com]
- 2. Mifamurtide for the treatment of nonmetastatic osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production and suppress melanoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zaguan.unizar.es [zaguan.unizar.es]
- 5. benchchem.com [benchchem.com]
- 6. Dendritic Cell Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 7. Molecular signatures of maturing dendritic cells: implications for testing the quality of dendritic cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of L18-MDP: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of L18-MDP (N-acetylmuramyl-L-alanyl-D-isoglutamine-6-O-stearoyl), a synthetic derivative of muramyl dipeptide used in immunological research.
Safety and Hazard Assessment
According to the Material Safety Data Sheet (MSDS), this compound is not classified as a hazardous substance or mixture[1]. However, as a matter of best practice in a laboratory setting, it is prudent to handle and dispose of all research chemicals with a high degree of caution. Standard laboratory safety protocols should always be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.
Recommended Disposal Procedures
While this compound is not officially categorized as hazardous, the recommended disposal method for this and similar non-hazardous investigational agents aligns with standard procedures for chemical waste to ensure complete deactivation and to prevent environmental contamination[2][3]. The primary recommended method of disposal is incineration by a licensed waste disposal vendor[2][3].
Quantitative Data Summary
| Parameter | Guideline | Source |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Primary Disposal Method | Incineration | [2][3] |
| Alternative for Small Quantities | Landfill (dispersed in large quantities of general waste) | [4] |
| Prohibited for Landfill | Cytotoxic and narcotic medicines | [4] |
Step-by-Step Disposal Protocol
-
Consult Institutional EHS: Before initiating any disposal procedure, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations and can arrange for collection by an approved waste management vendor.
-
Waste Segregation:
-
Do not mix this compound with biohazardous or radioactive waste unless it is designated as a multi-hazardous waste, which requires special handling[5].
-
Collect waste this compound, including any contaminated labware (e.g., vials, pipette tips), in a designated and clearly labeled chemical waste container.
-
-
Containerization and Labeling:
-
Use a DOT-approved container for chemical waste[3].
-
Ensure the container is properly sealed to prevent leaks.
-
Attach a completed chemical waste tag, clearly identifying the contents as "this compound" and noting its non-hazardous nature.
-
-
Incineration:
-
The most robust and recommended method for the final disposal of this compound is incineration at a licensed facility[2][3]. This process ensures the complete destruction of the compound.
-
Your institutional EHS will coordinate with a qualified environmental management vendor for the transport and incineration of the waste[3].
-
-
Documentation:
-
Maintain a record of the disposal, including the date, quantity of waste, and the vendor used. A certificate of destruction should be obtained from the disposal vendor and kept on file[3].
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
This comprehensive approach to the disposal of this compound ensures the safety of laboratory personnel and the protection of the environment, aligning with the best practices of chemical management in a research setting.
References
Essential Safety and Handling of L18-MDP: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the immunoadjuvant L18-MDP, adherence to proper safety protocols is paramount. While this compound is not classified as a hazardous substance, implementing standard laboratory safety measures is essential to ensure a safe working environment and maintain the integrity of your research.[1] This guide provides immediate and essential safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound in a laboratory setting.
Eye and Face Protection:
-
Safety Glasses with Side Shields: To protect against splashes or accidental contact with the eyes.
-
Face Shield: Recommended when handling larger quantities or if there is a significant risk of splashing.
Skin Protection:
-
Laboratory Coat: A standard lab coat should be worn to protect street clothes and skin from contamination.
-
Gloves: Chemical-resistant gloves are required. While this compound is not considered hazardous, gloves prevent direct contact and potential contamination of the product and the user. Change gloves immediately if they become contaminated.
Respiratory Protection:
-
Under normal handling conditions with adequate ventilation, respiratory protection is not typically required. However, if there is a risk of generating dust or aerosols, a NIOSH-approved N95 respirator or equivalent should be used.
Safe Handling and Storage
Proper handling and storage are crucial for maintaining the quality of this compound and ensuring a safe laboratory environment.
-
Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Handle in a well-ventilated area to minimize inhalation of any dust.
-
Use dedicated equipment and utensils for handling this compound to prevent cross-contamination.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Refer to the product's technical data sheet for specific temperature storage requirements.
-
First Aid Measures
In the event of exposure, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected area thoroughly with water. If irritation persists, seek medical advice.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If irritation develops, seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Unused Product: Dispose of as chemical waste. Do not allow it to enter drains or waterways.
-
Contaminated PPE: Used gloves, lab coats, and other disposable materials should be placed in a designated waste container and disposed of as chemical waste.
This compound Handling Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: A logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
